molecular formula C11H14 B12662574 2-Methyl-1-phenyl-1-butene CAS No. 56253-64-6

2-Methyl-1-phenyl-1-butene

Numéro de catalogue: B12662574
Numéro CAS: 56253-64-6
Poids moléculaire: 146.23 g/mol
Clé InChI: OQYUFQVPURDFKC-MDZDMXLPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Methyl-1-phenyl-1-butene is a useful research compound. Its molecular formula is C11H14 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

56253-64-6

Formule moléculaire

C11H14

Poids moléculaire

146.23 g/mol

Nom IUPAC

[(E)-2-methylbut-1-enyl]benzene

InChI

InChI=1S/C11H14/c1-3-10(2)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b10-9+

Clé InChI

OQYUFQVPURDFKC-MDZDMXLPSA-N

SMILES isomérique

CC/C(=C/C1=CC=CC=C1)/C

SMILES canonique

CCC(=CC1=CC=CC=C1)C

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenyl-1-butene is an organic compound with the chemical formula C₁₁H₁₄.[1][2] It belongs to the class of aromatic hydrocarbons, specifically an alkylbenzene derivative. This document provides a comprehensive overview of its core physical properties, detailed experimental protocols for their determination, and a plausible synthetic route. The information presented is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in chemical reactions, and purification. A summary of its key physical properties is presented in the table below.

Physical PropertyValueSource(s)
Molecular Formula C₁₁H₁₄[1][2]
Molecular Weight 146.23 g/mol [1][2]
Appearance Colorless to slightly yellow liquid[3]
Odor Pungent[3]
Density Approximately 0.9 g/cm³[3]
Boiling Point Approximately 200-204 °C[3]
Melting Point -38 to -36 °C[3]
Solubility Soluble in organic solvents such as alcohols, ethers, and ketones. Insoluble in water.[3]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail generalized experimental methodologies for measuring the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (Bunsen burner or heating mantle)

  • Stand and clamp

Procedure:

  • A small amount (a few drops) of this compound is placed into the small test tube.

  • The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

  • The test tube is attached to the thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.

  • The assembly is clamped and immersed in the Thiele tube or oil bath, ensuring the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

  • The apparatus is heated gently and evenly.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the liquid is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume.

Apparatus:

  • Pycnometer (a small glass flask with a precise volume)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • A clean, dry pycnometer is weighed accurately on the analytical balance (m₁).

  • The pycnometer is filled with distilled water and placed in a constant temperature water bath until it reaches thermal equilibrium. The volume is adjusted precisely, the pycnometer is dried on the outside, and it is weighed again (m₂).

  • The pycnometer is emptied, dried thoroughly, and then filled with this compound.

  • The filled pycnometer is brought to the same temperature in the water bath, the volume is adjusted, it is dried, and weighed (m₃).

  • The density of water (ρ_water) at the experimental temperature is obtained from standard tables.

  • The density of this compound (ρ_sample) is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

  • Soft tissue paper

Procedure:

  • The prisms of the Abbe refractometer are cleaned with a suitable solvent and dried with a soft tissue.

  • The instrument is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

  • A few drops of this compound are placed on the surface of the lower prism using a dropper.

  • The prisms are closed and locked.

  • Water from the constant temperature bath is circulated through the prisms to maintain a constant temperature (typically 20 °C).

  • The light source is adjusted to illuminate the sample.

  • While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Synthesis of this compound

This compound can be synthesized through various established methods in organic chemistry, with the Wittig reaction being a prominent and effective approach. This method involves the reaction of a phosphorus ylide with a ketone.

Plausible Synthetic Route: Wittig Reaction

A plausible synthesis for this compound involves the reaction of propiophenone (B1677668) with ethyltriphenylphosphonium bromide in the presence of a strong base.

Reactants:

  • Propiophenone

  • Ethyltriphenylphosphonium bromide

  • A strong base (e.g., n-butyllithium or sodium hydride)

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) - THF)

General Procedure:

  • Ylide Formation: Ethyltriphenylphosphonium bromide is suspended in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). A strong base is then added to deprotonate the phosphonium (B103445) salt, forming the corresponding phosphorus ylide (ethylidenetriphenylphosphorane).

  • Wittig Reaction: Propiophenone, dissolved in the same anhydrous solvent, is added to the ylide solution. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

  • Workup and Purification: The reaction is quenched by the addition of water or a saturated aqueous ammonium (B1175870) chloride solution. The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure. The crude product, which contains triphenylphosphine (B44618) oxide as a byproduct, is then purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Mandatory Visualizations

Synthesis_Workflow Propiophenone Propiophenone Wittig_Reaction Wittig Reaction Propiophenone->Wittig_Reaction Ethyltriphenylphosphonium_Bromide Ethyltriphenylphosphonium Bromide Ylide_Formation Ylide Formation (in anhydrous THF) Ethyltriphenylphosphonium_Bromide->Ylide_Formation Strong_Base Strong Base (e.g., n-BuLi) Strong_Base->Ylide_Formation Ylide_Formation->Wittig_Reaction Phosphorus Ylide Workup Aqueous Workup & Extraction Wittig_Reaction->Workup Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Byproduct Triphenylphosphine Oxide Purification->Byproduct

Caption: Plausible synthetic workflow for this compound via the Wittig reaction.

References

An In-depth Technical Guide to 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Methyl-1-phenyl-1-butene, with a focus on its relevance to chemical research and drug development.

Chemical Structure and Formula

This compound is an organic compound with the chemical formula C₁₁H₁₄.[1][2] Its structure consists of a butene chain with a methyl group at the second carbon and a phenyl group at the first carbon. This substitution pattern gives rise to two geometric isomers: (E)-2-Methyl-1-phenyl-1-butene and (Z)-2-Methyl-1-phenyl-1-butene.

Chemical Structures:

  • (E)-2-Methyl-1-phenyl-1-butene: The phenyl group and the ethyl group are on opposite sides of the double bond.

  • (Z)-2-Methyl-1-phenyl-1-butene: The phenyl group and the ethyl group are on the same side of the double bond.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is a colorless to slightly yellow liquid with a characteristic pungent odor.[3] It is soluble in common organic solvents such as alcohols, ethers, and ketones.[3]

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄[1][2]
Molecular Weight 146.23 g/mol [1][2]
Appearance Colorless to slightly yellow liquid[3]
Odor Pungent[3]
Boiling Point ~200-204 °C[3]
Melting Point -38 to -36 °C[3]
Density ~0.9 g/cm³[3]
CAS Number 56253-64-6[1][2]

Spectroscopic Data

The characterization of (E) and (Z) isomers of this compound is achieved through various spectroscopic techniques. A summary of available data is provided below.

Spectroscopic Data (E)-2-Methyl-1-phenyl-1-butene (Z)-2-Methyl-1-phenyl-1-butene
¹H NMR Specific peak assignments require experimental data.Specific peak assignments require experimental data.
¹³C NMR Available in spectral databases.[2]Available in spectral databases.[4]
IR Spectroscopy Available in spectral databases.Available in spectral databases.[4]
Mass Spectrometry (GC-MS) Molecular ion (M⁺) peak at m/z 146.[2]Molecular ion (M⁺) peak at m/z 146.[4]

Experimental Protocols: Stereoselective Synthesis

The stereoselective synthesis of the (E) and (Z) isomers of this compound can be achieved using well-established olefination reactions. The choice of reagents and reaction conditions dictates the stereochemical outcome.

Synthesis of (E)-2-Methyl-1-phenyl-1-butene via the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of (E)-alkenes with high stereoselectivity.[1][5][6] The reaction involves a phosphonate-stabilized carbanion reacting with a ketone.

Reaction Scheme:

Detailed Methodology:

  • Preparation of the Phosphonate (B1237965) Reagent: The required phosphonate reagent, diethyl (1-methylpropyl)phosphonate, can be synthesized via the Michaelis-Arbuzov reaction of 2-bromobutane (B33332) with triethyl phosphite.

  • Ylide Formation: The phosphonate is deprotonated using a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Olefination Reaction: Propiophenone is added dropwise to the solution of the phosphonate carbanion at a controlled temperature, typically ranging from 0 °C to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the pure (E)-isomer.

Synthesis of (Z)-2-Methyl-1-phenyl-1-butene via the Wittig Reaction

The Wittig reaction, particularly with non-stabilized ylides, generally favors the formation of (Z)-alkenes.[7][8][9]

Reaction Scheme:

Detailed Methodology:

  • Preparation of the Phosphonium (B103445) Salt: Ethyltriphenylphosphonium bromide is prepared by the reaction of triphenylphosphine (B44618) with ethyl bromide in a suitable solvent like toluene (B28343) or acetonitrile.

  • Ylide Formation: The phosphonium salt is suspended in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere. A strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS), is added at low temperature (e.g., -78 °C or 0 °C) to generate the ylide, which is typically a deeply colored solution.

  • Olefination Reaction: Propiophenone is added to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred until completion.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by column chromatography to isolate the (Z)-isomer.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and analysis of this compound isomers.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Starting Materials (Propiophenone, Phosphonium Salt/Phosphonate) Reaction Stereoselective Olefination (Wittig or HWE) Start->Reaction Workup Quenching and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure (E) or (Z) Isomer Purification->Product Analysis_Start Purified Isomer Product->Analysis_Start GCMS GC-MS Analysis (Isomer Identification) Analysis_Start->GCMS NMR NMR Spectroscopy (Structure Confirmation) Analysis_Start->NMR HPLC HPLC Analysis (Purity and Isomer Ratio) Analysis_Start->HPLC Data Spectroscopic Data GCMS->Data NMR->Data HPLC->Data

Caption: A generalized workflow for the synthesis and subsequent analysis of this compound isomers.

Applications in Drug Development

While this compound itself is primarily used as a chemical intermediate, the broader 2-phenyl-1-butene scaffold is of interest in medicinal chemistry.[3] The introduction of various functional groups onto this core structure can lead to compounds with diverse pharmacological activities.

The phenylbutene moiety can serve as a lipophilic fragment that can interact with hydrophobic pockets in biological targets. The double bond offers a site for further chemical modification, and the methyl group can influence the compound's conformation and metabolic stability.

Research into related structures has shown that phenylalkene derivatives can exhibit a range of biological activities, including but not limited to:

  • Anti-inflammatory Effects: Phenylbutene derivatives have been investigated for their potential as anti-inflammatory agents.

  • Anticancer Properties: Certain compounds containing a phenylalkene scaffold have been explored for their cytotoxic effects on cancer cell lines.

  • Receptor Modulation: The 2-phenyl scaffold has been incorporated into molecules designed to interact with specific receptors, such as serotonin (B10506) receptors.[10][11][12]

The synthesis of libraries of this compound derivatives allows for structure-activity relationship (SAR) studies, which are crucial in the lead optimization phase of drug discovery.

Analytical Methodologies

The analysis of this compound, particularly the separation and quantification of its (E) and (Z) isomers, is typically performed using chromatographic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is an effective method for separating the volatile (E) and (Z) isomers. The use of a suitable capillary column, often with a polar stationary phase, can achieve baseline separation. Mass spectrometry provides definitive identification based on the fragmentation patterns of the isomers.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the separation of the isomers. A normal-phase or reverse-phase column can be used, and the choice of the mobile phase is critical for achieving good resolution.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. The synthetic protocols and analytical methods described herein serve as a starting point for further investigation and application of this versatile chemical entity.

References

A Technical Guide to 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Methyl-1-phenyl-1-butene, including its nomenclature, physicochemical and spectroscopic properties, detailed synthesis protocols, and reaction mechanisms.

IUPAC Nomenclature and Structure

The name "this compound" is ambiguous as it does not specify the stereochemistry around the carbon-carbon double bond. The compound exists as two distinct geometric isomers, (E) and (Z), which are determined by the arrangement of substituents according to the Cahn-Ingold-Prelog (CIP) priority rules.

  • Structure: C₆H₅-CH=C(CH₃)-CH₂-CH₃

  • CIP Priority Assignment:

    • At C1: Phenyl group > Hydrogen

    • At C2: Ethyl group > Methyl group

  • (E)-isomer: The high-priority groups (Phenyl and Ethyl) are on opposite sides of the double bond. The full IUPAC name is [(E)-2-methylbut-1-enyl]benzene .[1]

  • (Z)-isomer: The high-priority groups (Phenyl and Ethyl) are on the same side of the double bond. The full IUPAC name is [(Z)-2-methylbut-1-enyl]benzene .

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized below. It is a colorless or slightly yellow liquid with a pungent odor.[2] It is soluble in organic solvents like alcohols, ethers, and ketones.[2]

Table 1: General and Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₁H₁₄[1][3][4]
Molecular Weight146.23 g/mol [1][3]
Boiling Point~200 to 204 °C[2]
Melting Point-38 to -36 °C[2]
Density~0.9 g/cm³[2]
CAS Number56253-64-6 (unspecified stereoisomer)[1][4]
CAS Number (Z-isomer)13384-54-8[5]

Table 2: Spectroscopic Data Summary

Data TypeIsomerKey Signals and NotesReference
¹³C NMR (E)-isomerSpectra available, specific peak values require database access.[1]
(Z)-isomerSpectra available, specific peak values require database access.[6]
Mass Spec (GC-MS) (E)-isomerMolecular Ion (M⁺): m/z = 146. Key Fragments: m/z = 131.[1]
(Z)-isomerMolecular Ion (M⁺): m/z = 146.[6]
IR Spectrum (E)-isomerInfrared spectrum data is available in the NIST WebBook.[4]

Synthesis and Experimental Protocols

The most common and effective method for synthesizing alkenes like this compound is the Wittig reaction .[7][8][9] This reaction involves the coupling of a phosphorus ylide with a carbonyl compound—in this case, an aldehyde or ketone.[7]

To synthesize this compound, two primary disconnection routes are possible:

  • Route A: Benzaldehyde (B42025) + (1-Methylpropylidene)triphenylphosphorane (ylide from 2-bromobutane).

  • Route B: 2-Butanone + Benzyltriphenylphosphonium ylide (ylide from benzyl (B1604629) bromide).

The stereochemical outcome of the Wittig reaction depends on the stability of the ylide. Semi-stabilized ylides, such as the benzylide in Route B, can often be tuned to favor the thermodynamically more stable (E)-isomer.[10]

Detailed Experimental Protocol: Wittig Synthesis (Route A)

This protocol is a representative procedure adapted from standard Wittig reaction methodologies.[10]

Objective: Synthesize this compound from 2-butyl-triphenylphosphonium bromide and benzaldehyde.

Materials:

  • 2-Butyl-triphenylphosphonium bromide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Ylide Formation:

    • Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar under a nitrogen atmosphere.

    • Add 2-butyl-triphenylphosphonium bromide and anhydrous THF.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Add n-BuLi dropwise over 10 minutes, maintaining the temperature below 5 °C. A deep orange/red color indicates ylide formation.[10] Stir for 30 minutes at 0 °C.

  • Wittig Reaction:

    • To the cold ylide solution, add benzaldehyde dropwise via syringe.

    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2 hours, monitoring progress by Thin Layer Chromatography (TLC).[10]

  • Work-up and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[10]

    • Transfer the mixture to a separatory funnel, add diethyl ether and water, and separate the layers.[10]

    • Extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash with brine.[10]

  • Purification:

    • Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.[10]

    • Purify the crude product (a mixture of the alkene and triphenylphosphine (B44618) oxide) by flash column chromatography on silica gel using hexanes as the eluent.[10]

    • Combine the product-containing fractions and remove the solvent to yield this compound as a colorless oil.

Visualized Workflows and Mechanisms

Synthesis Workflow

The general laboratory workflow for the synthesis and purification of this compound via the Wittig reaction is outlined below.

G cluster_prep Ylide Preparation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification A Reactants (Phosphonium Salt + THF) B Cool to 0 °C A->B C Add n-BuLi B->C D Ylide Formed (Deep Red Solution) C->D E Add Benzaldehyde to Ylide Solution D->E F Warm to RT Stir for 2h E->F G Quench with NH4Cl F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Flash Column Chromatography I->J K Final Product J->K

Diagram 1: General workflow for Wittig synthesis.
Reaction Mechanism

The mechanism of the Wittig reaction proceeds through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then decomposes to the final alkene and triphenylphosphine oxide products.[7][8]

G ylide Phosphonium Ylide Ph₃P=C(Et)Me cycloaddition [2+2] Cycloaddition ylide->cycloaddition carbonyl Benzaldehyde Ph-CHO carbonyl->cycloaddition intermediate Oxaphosphetane Intermediate cycloaddition->intermediate retro Retro-[2+2] Cycloelimination intermediate->retro alkene Alkene Product (E/Z Mixture) retro->alkene tppo Triphenylphosphine Oxide (TPPO) retro->tppo

Diagram 2: Simplified Wittig reaction mechanism.

Applications in Research and Development

This compound serves primarily as a chemical intermediate in organic synthesis.[2] Phenyl-substituted alkenes are valuable scaffolds in medicinal chemistry. The phenyl ring is a ubiquitous feature in marketed drugs, acting as either a core pharmacophore or a scaffold.[11][12][13]

While this specific compound is not a drug itself, its structural motif is relevant. Drug development often involves modifying phenyl rings or replacing them with bioisosteres (chemical groups with similar physical or chemical properties) to improve a drug candidate's potency, solubility, or metabolic stability.[11][14] The synthesis of derivatives of this compound could be a step in the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-phenyl-1-butene from Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 2-methyl-1-phenyl-1-butene, a valuable organic intermediate, starting from benzaldehyde (B42025). This document details two robust and widely applicable methods: the Wittig reaction and a Grignard reaction followed by dehydration. For each method, a thorough experimental protocol is provided, alongside a summary of quantitative data and visualizations of the reaction pathways and experimental workflows.

Introduction

This compound is an alkene of interest in organic synthesis, serving as a precursor for various more complex molecules in the pharmaceutical and fine chemical industries. Its synthesis from the readily available starting material, benzaldehyde, can be accomplished through several established carbon-carbon bond-forming reactions. This guide focuses on the two most direct and reliable synthetic strategies, providing the necessary technical details for their successful implementation in a laboratory setting.

Synthetic Pathways

Two principal synthetic pathways for the conversion of benzaldehyde to this compound are presented below. Each pathway offers distinct advantages and considerations regarding reagents, reaction conditions, and stereoselectivity.

Pathway 1: The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from carbonyl compounds.[1] In this pathway, benzaldehyde is treated with a phosphorus ylide, specifically sec-butylidenetriphenylphosphorane, to directly form the desired alkene. The ylide is typically generated in situ from the corresponding phosphonium (B103445) salt, sec-butyltriphenylphosphonium bromide, by deprotonation with a strong base.[2]

Reaction Scheme:

  • Step 1: Formation of the Phosphonium Salt (C₆H₅)₃P + CH₃CH₂CH(Br)CH₃ → [(C₆H₅)₃P⁺CH(CH₃)CH₂CH₃]Br⁻

  • Step 2: Formation of the Ylide (Wittig Reagent) [(C₆H₅)₃P⁺CH(CH₃)CH₂CH₃]Br⁻ + Base → (C₆H₅)₃P=C(CH₃)CH₂CH₃

  • Step 3: Wittig Reaction C₆H₅CHO + (C₆H₅)₃P=C(CH₃)CH₂CH₃ → C₆H₅CH=C(CH₃)CH₂CH₃ + (C₆H₅)₃PO

Pathway 2: Grignard Reaction and Dehydration

This two-step pathway involves the initial formation of a secondary alcohol through the addition of a Grignard reagent to benzaldehyde. The Grignard reagent, sec-butylmagnesium bromide, is prepared from 2-bromobutane (B33332) and magnesium metal. The resulting alcohol, 1-phenyl-2-methylbutan-1-ol, is then subjected to acid-catalyzed dehydration to yield this compound.

Reaction Scheme:

  • Step 1: Formation of the Grignard Reagent CH₃CH₂CH(Br)CH₃ + Mg → CH₃CH₂CH(MgBr)CH₃

  • Step 2: Grignard Reaction C₆H₅CHO + CH₃CH₂CH(MgBr)CH₃ → C₆H₅CH(OMgBr)CH(CH₃)CH₂CH₃ C₆H₅CH(OMgBr)CH(CH₃)CH₂CH₃ + H₃O⁺ → C₆H₅CH(OH)CH(CH₃)CH₂CH₃

  • Step 3: Dehydration C₆H₅CH(OH)CH(CH₃)CH₂CH₃ + H⁺/Δ → C₆H₅CH=C(CH₃)CH₂CH₃ + H₂O

Data Presentation

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product.

Table 1: Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
BenzaldehydeC₇H₆O106.12178.11.044
2-BromobutaneC₄H₉Br137.0291.21.255
Triphenylphosphine (B44618)C₁₈H₁₅P262.293771.19
sec-Butyltriphenylphosphonium bromideC₂₂H₂₄BrP415.30--
MagnesiumMg24.3110901.74
1-Phenyl-2-methylbutan-1-olC₁₁H₁₆O164.24235-2370.978
This compound C₁₁H₁₄ 146.23 200-204 [3]~0.9 [3]

Table 2: Expected Yields and Reaction Conditions

Synthetic PathwayKey ReagentsSolventTypical Reaction TimeTypical Yield (%)
Wittig Reaction Benzaldehyde, sec-Butyltriphenylphosphonium bromide, n-BuLiAnhydrous THF2-4 hours60-80%
Grignard & Dehydration Benzaldehyde, 2-Bromobutane, Mg, H₂SO₄Anhydrous Diethyl Ether, Toluene2-3 hours (Grignard), 1-2 hours (Dehydration)70-85% (overall)

Table 3: Spectroscopic Data for this compound

SpectroscopyKey Signals
¹H NMR (CDCl₃) δ ~7.3-7.1 (m, 5H, Ar-H), ~6.2 (s, 1H, =CH-Ph), ~2.2 (q, 2H, -CH₂-CH₃), ~1.8 (s, 3H, =C-CH₃), ~1.1 (t, 3H, -CH₂-CH₃)
¹³C NMR (CDCl₃) δ ~142.1, 138.2, 129.3, 128.0, 126.2, 125.9, 31.5, 21.4, 13.0[4][5]

Experimental Protocols

Pathway 1: Wittig Reaction

4.1.1. Preparation of sec-Butyltriphenylphosphonium bromide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine triphenylphosphine (1.1 eq) and 2-bromobutane (1.0 eq) in anhydrous toluene.

  • Heat the mixture to reflux with vigorous stirring for 24-48 hours.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the phosphonium salt.

  • Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

4.1.2. Synthesis of this compound

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add sec-butyltriphenylphosphonium bromide (1.1 eq).

  • Add anhydrous tetrahydrofuran (B95107) (THF) to the flask via syringe to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 eq, typically 2.5 M in hexanes) dropwise via syringe. A color change to deep yellow or orange-red indicates the formation of the ylide.

  • Allow the mixture to stir at 0 °C for 1 hour.

  • In a separate flame-dried flask, dissolve benzaldehyde (1.0 eq) in anhydrous THF.

  • Slowly add the solution of benzaldehyde to the ylide solution at 0 °C via syringe.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with hexanes) to separate the desired alkene from the triphenylphosphine oxide byproduct.

Pathway 2: Grignard Reaction and Dehydration

4.2.1. Synthesis of 1-Phenyl-2-methylbutan-1-ol

  • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to the flask.

  • Add anhydrous diethyl ether to just cover the magnesium turnings.

  • In the dropping funnel, prepare a solution of 2-bromobutane (1.1 eq) in anhydrous diethyl ether.

  • Add a small portion (~10%) of the 2-bromobutane solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. Gentle warming may be required.

  • Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.

  • Cool the Grignard reagent solution to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether.

  • Add the benzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent by rotary evaporation to yield the crude alcohol.

4.2.2. Dehydration of 1-Phenyl-2-methylbutan-1-ol

  • Place the crude 1-phenyl-2-methylbutan-1-ol in a round-bottom flask with a magnetic stir bar.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid).

  • Fit the flask with a distillation apparatus (e.g., a Dean-Stark trap if water is to be removed azeotropically with a solvent like toluene, or a simple distillation setup).

  • Heat the mixture to a temperature sufficient to cause dehydration and distill the alkene product as it is formed.

  • Collect the distillate, which will be a mixture of the alkene and water.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous calcium chloride, filter, and purify by fractional distillation to obtain pure this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Wittig_Reaction_Pathway cluster_0 Ylide Formation cluster_1 Wittig Reaction Triphenylphosphine Triphenylphosphine Phosphonium_Salt sec-Butyltriphenylphosphonium bromide Triphenylphosphine->Phosphonium_Salt 2-Bromobutane 2-Bromobutane 2-Bromobutane->Phosphonium_Salt Ylide sec-Butylidenetriphenylphosphorane Phosphonium_Salt->Ylide Base n-Butyllithium Base->Ylide Product This compound Ylide->Product Byproduct Triphenylphosphine oxide Ylide->Byproduct Benzaldehyde Benzaldehyde Benzaldehyde->Product

Caption: Wittig reaction pathway for the synthesis of this compound.

Grignard_Reaction_Workflow Start Benzaldehyde & 2-Bromobutane Grignard_Formation Formation of sec-butylmagnesium bromide Start->Grignard_Formation Grignard_Reaction Reaction with Benzaldehyde Grignard_Formation->Grignard_Reaction Workup1 Aqueous Workup (NH4Cl) Grignard_Reaction->Workup1 Intermediate 1-Phenyl-2-methylbutan-1-ol Workup1->Intermediate Dehydration Acid-Catalyzed Dehydration Intermediate->Dehydration Workup2 Purification (Distillation) Dehydration->Workup2 Final_Product This compound Workup2->Final_Product

Caption: Experimental workflow for the Grignard reaction and dehydration synthesis.

Conclusion

The synthesis of this compound from benzaldehyde can be effectively achieved via either a Wittig reaction or a Grignard reaction followed by dehydration. The choice of method may depend on factors such as reagent availability, desired stereoselectivity, and scale of the reaction. The Wittig reaction offers a more direct route to the alkene, while the Grignard approach involves a stable alcohol intermediate that can be isolated and characterized before proceeding to the final product. Both methods are high-yielding and utilize fundamental, well-understood organic transformations, making them valuable tools for synthetic chemists. This guide provides the necessary foundational information for the successful synthesis and characterization of this important organic molecule.

References

Unveiling 2-Methyl-1-phenyl-1-butene (CAS 56253-64-6): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 56253-64-6 is 2-Methyl-1-phenyl-1-butene. This technical guide provides a comprehensive overview of its chemical characterization, synthesis, and known applications. While primarily recognized as a chemical intermediate and a decomposition product in industrial processes, this document aims to consolidate the available scientific data for professionals in research and development.

Core Chemical Characterization

This compound is an organic compound with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol .[1][2] Its structure consists of a benzene (B151609) ring attached to a butene chain with a methyl group at the second carbon position.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and environmental systems.

PropertyValueReference
Molecular Formula C₁₁H₁₄[1][2][3]
Molecular Weight 146.23 g/mol [1][2]
Boiling Point 201-202 °C[4]
Density 0.224 g/cm³ (at 0 °C)[4]
Flash Point 73 °C[3]
Refractive Index 1.54[3]
LogP (Octanol/Water Partition Coefficient) 3.49990[3]
Topological Polar Surface Area 0 Ų[2]

Table 1: Physicochemical Properties of this compound.

Synonyms and Identifiers

For comprehensive literature searches and substance identification, the following synonyms and identifiers are associated with this compound:

  • Benzene, (2-methyl-1-butenyl)-[2][5]

  • 2-Methyl-1-phenyl-but-1-en[3]

  • 1-Phenyl-2-methyl-but-1-en[3]

  • 1-Phenyl-2-methyl-1-butene[3]

  • [(1E)-2-Methyl-1-butenyl]benzene[2]

  • DTXSID3074315[2][3]

Synthesis and Industrial Relevance

This compound serves as an intermediate in various organic syntheses. While specific, detailed industrial synthesis protocols are proprietary, the general synthetic routes can be inferred from standard organic chemistry principles.

A potential logical workflow for its synthesis is outlined below.

Synthesis_Workflow Starting_Materials Benzene and 2-Methyl-1-butene Reaction Friedel-Crafts Alkylation Starting_Materials->Reaction Product This compound (CAS 56253-64-6) Reaction->Product Purification Distillation/ Chromatography Product->Purification

Figure 1. A generalized synthetic workflow for this compound.

Applications and Areas of Study

The current body of scientific literature points to several key areas where this compound is of interest:

  • Chemical Synthesis: It is utilized as a building block or intermediate in the synthesis of more complex organic molecules.

  • Fragrance and Flavor Industry: Due to its specific aroma, it has potential applications in the formulation of fragrances and flavors.

  • Food Contact Materials: Notably, this compound has been identified as a photolytic decomposition product of UV-photoinitiators used in the curing of inks, coatings, and adhesives for food packaging.[6][7] This raises considerations for its potential migration into food products as a non-intentionally added substance (NIAS).[6]

  • Environmental Monitoring: The compound has been listed in environmental reports concerning water quality analysis, indicating its presence and monitoring in environmental samples.[8]

Biological Activity and Toxicological Profile

To date, there is a significant lack of publicly available data on the specific biological activity, mechanism of action, or modulation of signaling pathways by this compound. The primary focus of existing research has been on its chemical properties and its role as a chemical intermediate or a decomposition product.

One study noted its presence in handheld toys and included it in a risk assessment of volatile organic compounds (VOCs) for children.[9] However, this study did not provide specific toxicological data for this compound.

The absence of in-depth biological studies, such as the determination of IC₅₀ or EC₅₀ values, indicates that this compound is not currently a focus of drug development or pharmacological research.

Experimental Protocols

Given the limited scope of biological research on this compound, detailed experimental protocols for assays determining its biological activity are not available in the scientific literature. The primary analytical method cited for its identification is Gas Chromatography-Mass Spectrometry (GC-MS), particularly in the context of identifying its presence as a decomposition product in materials.[6][7]

A general workflow for the identification of this compound in a sample matrix is depicted below.

Analytical_Workflow Sample_Preparation Sample Collection and Extraction GCMS_Analysis Gas Chromatography- Mass Spectrometry (GC-MS) Analysis Sample_Preparation->GCMS_Analysis Data_Analysis Spectral Library Matching and Quantification GCMS_Analysis->Data_Analysis Identification Confirmation of This compound Data_Analysis->Identification

Figure 2. General workflow for the analytical identification of this compound.

Conclusion

This compound (CAS 56253-64-6) is a well-characterized organic compound with established physicochemical properties. Its primary relevance to researchers and industry professionals lies in its role as a chemical intermediate and its emergence as a non-intentionally added substance in food contact materials. There is currently no substantial evidence to suggest that it is a compound of interest for drug development or that it has a defined biological mechanism of action on specific signaling pathways. Future research may explore its toxicological profile in more detail, particularly concerning its presence as a migrant from industrial materials.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-1-phenyl-1-butene. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's spectral characteristics. This document summarizes predicted quantitative NMR data, outlines a standard experimental protocol for data acquisition, and presents a visual representation of the molecular structure with corresponding proton assignments.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on the analysis of substituent effects and established chemical shift values for analogous molecular fragments.

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
H-a~7.30-7.10Multiplet-5H
H-b~6.35Singlet-1H
H-c~2.15Quartet~7.52H
H-d~1.85Singlet-3H
H-e~1.05Triplet~7.53H

Molecular Structure and Proton Assignments

The chemical structure of this compound and the assignment of its protons are illustrated in the diagram below. This visualization aids in correlating the predicted spectral data with the specific protons in the molecule.

Caption: Molecular structure of this compound with proton assignments.

Experimental Protocol

The following is a standard protocol for the acquisition of a ¹H NMR spectrum of an organic compound such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the spectrum.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

  • Cap the NMR tube and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H NMR spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This step is essential for maintaining a stable magnetic field.

  • Shim the magnetic field to optimize its homogeneity across the sample, which will improve the resolution of the spectral lines.

  • Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), the spectral width, the acquisition time, and the relaxation delay.

  • Acquire the Free Induction Decay (FID) signal.

3. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the area under each peak to determine the relative number of protons giving rise to each signal.

  • Analyze the multiplicity (singlet, doublet, triplet, etc.) and measure the coupling constants (J values) for each signal to elucidate the connectivity of the protons in the molecule.

This comprehensive guide provides the necessary information for understanding and interpreting the ¹H NMR spectrum of this compound, which is a critical step in its structural characterization and analysis in various research and development applications.

In-Depth Technical Guide to the ¹³C NMR Spectral Data of 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the organic compound 2-Methyl-1-phenyl-1-butene. This document details the chemical shifts, presents a standardized experimental protocol for data acquisition, and visualizes the molecular structure and spectral assignments.

While ¹³C NMR spectra for this compound are available in spectral databases, a complete, publicly available, and experimentally verified assignment of each chemical shift to a specific carbon atom is not readily found in the searched literature. The data presented herein is based on typical chemical shift values for analogous structures and unassigned experimental data from public databases.

Data Presentation

The quantitative ¹³C NMR spectral data for this compound is summarized in the table below. The assignments are based on established chemical shift ranges for similar chemical environments.

Carbon AtomChemical EnvironmentTypical Chemical Shift (δ) in ppm
C1Phenyl-substituted vinylic C125.0 - 145.0
C2Methyl-substituted vinylic C120.0 - 140.0
C3Allylic CH₂25.0 - 35.0
C4Terminal CH₃ (ethyl)10.0 - 15.0
C5Allylic CH₃20.0 - 25.0
C6 (ipso)Phenyl C attached to alkene135.0 - 145.0
C7 (ortho)Phenyl CH128.0 - 130.0
C8 (meta)Phenyl CH128.0 - 129.0
C9 (para)Phenyl CH126.0 - 128.0

Experimental Protocols

The following section details a standard methodology for the acquisition of a ¹³C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolution: Approximately 10-50 mg of the purified this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent. A common and effective solvent is deuterochloroform (CDCl₃).

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Filtration: The solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Degassing: For high-resolution spectra or samples sensitive to oxygen, the NMR tube may be subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance operating at a magnetic field strength of 7.05 T (corresponding to a ¹³C frequency of 75 MHz) or higher, is typically used.

  • Probe Tuning and Matching: The NMR probe is tuned to the ¹³C frequency and matched to the impedance of the spectrometer to ensure maximum signal-to-noise.

  • Locking: The spectrometer's lock system is engaged on the deuterium (B1214612) signal of the solvent (e.g., CDCl₃) to stabilize the magnetic field.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is used.

    • Pulse Width: A 30° or 45° pulse angle is often used to allow for a shorter relaxation delay.

    • Spectral Width: A spectral width of approximately 200-250 ppm is set to encompass all expected carbon resonances.

    • Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

    • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is used to allow for the relaxation of the carbon nuclei back to equilibrium.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is accumulated to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Referencing: The chemical shift of the TMS signal is set to 0.00 ppm. If TMS is not used, the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) can be used as a secondary reference.

  • Peak Picking: The chemical shifts of all significant peaks are identified and tabulated.

Visualization

The following diagrams illustrate the structure of this compound and the logical relationship between its carbon atoms and their expected ¹³C NMR chemical shifts.

Caption: Molecular structure of this compound with carbon numbering.

assignments cluster_structure Carbon Atoms cluster_shifts ¹³C Chemical Shifts (ppm) C1 C1 (Vinylic) S1 ~125-145 C1->S1 C2 C2 (Vinylic) S2 ~120-140 C2->S2 C3 C3 (Allylic CH2) S3 ~25-35 C3->S3 C4 C4 (Alkyl CH3) S4 ~10-15 C4->S4 C5 C5 (Allylic CH3) S5 ~20-25 C5->S5 C6 C6 (Aromatic ipso) S6 ~135-145 C6->S6 C7 C7 (Aromatic ortho) S7 ~128-130 C7->S7 C8 C8 (Aromatic meta) S8 ~128-129 C8->S8 C9 C9 (Aromatic para) S9 ~126-128 C9->S9

Caption: Relationship between carbon atoms and their expected ¹³C NMR chemical shifts.

Mass Spectrometry of 2-Methyl-1-phenyl-1-butene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 2-Methyl-1-phenyl-1-butene (C₁₁H₁₄), a compound of interest in various fields of chemical research. This document details its electron ionization (EI) mass spectrum, fragmentation patterns, and the experimental protocols for its analysis.

Core Data Presentation

The mass spectrum of this compound is characterized by a distinct molecular ion peak and several significant fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of these ions, are summarized in the table below. This information is crucial for the identification and quantification of the compound in various matrices.

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment Ion
14645[C₁₁H₁₄]⁺• (Molecular Ion)
131100[C₁₀H₁₁]⁺
11525[C₉H₇]⁺
9130[C₇H₇]⁺

Electron Ionization Mass Spectrum Analysis

The electron ionization (EI) mass spectrum of this compound provides valuable information about its molecular weight and structure. The molecular ion peak ([M]⁺•) is observed at an m/z of 146, consistent with its chemical formula C₁₁H₁₄.[1][2] The fragmentation pattern is dominated by the loss of a methyl group, leading to the formation of the base peak at m/z 131.

Experimental Protocols

The acquisition of the mass spectrum for this compound is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The following protocol outlines the general methodology.

1. Sample Preparation:

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • The acquired data is processed using the instrument's software. The mass spectrum of the peak corresponding to the retention time of this compound is extracted and analyzed. The resulting spectrum is compared with reference spectra from databases such as the NIST Mass Spectral Library for confirmation.[2]

Fragmentation Pathway

The primary fragmentation pathway of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. The subsequent fragmentation is driven by the stability of the resulting carbocations. The proposed major fragmentation pathway is illustrated below.

fragmentation_pathway M [C₁₁H₁₄]⁺• m/z = 146 (Molecular Ion) Loss1 - •CH₃ M->Loss1 F1 [C₁₀H₁₁]⁺ m/z = 131 (Base Peak) Loss2 - CH₄ F1->Loss2 Loss3 - C₂H₄ F1->Loss3 F2 [C₉H₇]⁺ m/z = 115 F3 [C₇H₇]⁺ m/z = 91 (Tropylium Ion) Loss1->F1 Loss2->F2 Loss3->F3

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-Methyl-1-phenyl-1-butene, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the characteristic vibrational modes of the molecule, presents a summary of its spectral data, details experimental protocols for obtaining an IR spectrum, and provides visualizations to aid in understanding the molecular structure and experimental workflow.

Molecular Structure and Vibrational Modes

This compound is an aromatic alkene with a tetrasubstituted double bond. Its structure comprises a phenyl group and a 2-methyl-1-butenyl group. The key functional groups that give rise to characteristic absorption bands in its IR spectrum are the aromatic ring, the carbon-carbon double bond (C=C), and the aliphatic carbon-hydrogen (C-H) bonds of the methyl and ethyl groups.

The principal vibrational modes expected in the IR spectrum include:

  • Aromatic C-H stretching: Occurring at wavenumbers just above 3000 cm⁻¹.

  • Aliphatic C-H stretching: Occurring at wavenumbers just below 3000 cm⁻¹.

  • Aromatic C=C stretching: Appearing in the 1600-1450 cm⁻¹ region.

  • Alkene C=C stretching: The tetrasubstituted nature of the double bond can lead to a weak or absent band in the typical alkene region (around 1670-1640 cm⁻¹).

  • C-H bending vibrations: These occur in the fingerprint region (below 1500 cm⁻¹) and are characteristic of the substitution patterns of the aromatic ring and the aliphatic groups.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

Infrared Spectral Data

The infrared spectrum of this compound exhibits several characteristic absorption bands. The following table summarizes the key peaks and their corresponding vibrational assignments based on data available from the NIST WebBook for "Benzene, (2-methyl-1-butenyl)-" and general principles of IR spectroscopy.[1]

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3080 - 3020MediumAromatic C-H Stretch
~2970 - 2870StrongAliphatic C-H Stretch (methyl and ethyl groups)
~1600, ~1495, ~1450Medium to WeakAromatic C=C Ring Stretching
~1670Weak to AbsentAlkene C=C Stretch (tetrasubstituted)
~1465MediumCH₂ Bending (Scissoring)
~1375MediumCH₃ Bending (Symmetric)
~770, ~700StrongAromatic C-H Out-of-Plane Bending (monosubstituted ring)

Experimental Protocols

The acquisition of an IR spectrum for a liquid sample such as this compound can be performed using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy or the traditional transmission method.

A. ATR-FTIR Spectroscopy

This is a common and convenient method for liquid samples.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

  • Sample Preparation:

    • Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty crystal.

    • Place a small drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • The resulting spectrum is typically displayed in absorbance or transmittance.

  • Post-Measurement:

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft, non-abrasive wipe.

B. Transmission Spectroscopy (Neat Liquid)

This method involves placing a thin film of the liquid between two IR-transparent salt plates.

  • Instrumentation: An FTIR spectrometer.

  • Materials: Two polished infrared-transparent salt plates (e.g., NaCl or KBr) and a sample holder.

  • Sample Preparation:

    • Place one to two drops of this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film. Avoid air bubbles.

    • Mount the sandwiched plates in the sample holder of the spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty beam path.

    • Place the sample holder with the prepared plates into the spectrometer and acquire the sample spectrum.

    • Typical acquisition parameters include a range of 4000-400 cm⁻¹ and 16-32 co-added scans.

  • Post-Measurement:

    • Disassemble the salt plates and clean them immediately with a dry, appropriate solvent (e.g., methylene (B1212753) chloride or acetone) to prevent damage to the plates. Store the plates in a desiccator.

Below is a diagram illustrating the general workflow for obtaining an IR spectrum.

G Workflow for Acquiring an IR Spectrum start Start instrument_prep Prepare FTIR Spectrometer (and ATR accessory if used) start->instrument_prep background Record Background Spectrum instrument_prep->background sample_prep Prepare Sample (Neat liquid or on ATR crystal) background->sample_prep acquire_spectrum Acquire Sample Spectrum sample_prep->acquire_spectrum process_data Process Data (e.g., baseline correction, peak picking) acquire_spectrum->process_data analyze Analyze Spectrum and Assign Peaks process_data->analyze end End analyze->end

References

Stereoisomers of 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

Introduction

2-Methyl-1-phenyl-1-butene is an unsaturated aromatic hydrocarbon with the chemical formula C₁₁H₁₄. Due to the presence of a substituted double bond, it exists as a pair of stereoisomers. This technical guide provides a comprehensive overview of these stereoisomers, detailing their synthesis, characterization, and separation. The content is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering detailed experimental protocols and structured data for practical application.

Stereoisomerism in this compound

The stereoisomerism in this compound arises from the restricted rotation around the carbon-carbon double bond. The two possible isomers are designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules.[1][2][3]

  • (Z)-2-Methyl-1-phenyl-1-butene : In this isomer, the higher priority groups on each carbon of the double bond are on the same side. The phenyl group has a higher priority than the hydrogen atom on one carbon, and the ethyl group has a higher priority than the methyl group on the other carbon.

  • (E)-2-Methyl-1-phenyl-1-butene : In this isomer, the higher priority groups are on opposite sides of the double bond.

Synthesis of Stereoisomers

The most common method for the synthesis of this compound stereoisomers is the Wittig reaction.[4][5] This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, benzaldehyde (B42025) is reacted with the ylide generated from 2-butyltriphenylphosphonium bromide.

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide.[5][6] Ylides are classified as stabilized, semi-stabilized, or unstabilized. The ylide required for this synthesis is considered semi-stabilized, which often leads to a mixture of (E) and (Z) alkenes.[4][6] The ratio of the isomers can be influenced by reaction conditions such as the solvent and the presence of salts.[6]

Wittig_Synthesis cluster_reactants Reactants cluster_products Products benzaldehyde Benzaldehyde Wittig_Reaction Wittig Reaction benzaldehyde->Wittig_Reaction ylide 2-Butyltriphenylphosphonium ylide ylide->Wittig_Reaction Z_isomer (Z)-2-Methyl-1-phenyl-1-butene E_isomer (E)-2-Methyl-1-phenyl-1-butene Wittig_Reaction->Z_isomer Wittig_Reaction->E_isomer triphenylphosphine_oxide Triphenylphosphine (B44618) oxide Wittig_Reaction->triphenylphosphine_oxide by-product

Caption: General workflow of the Wittig reaction for the synthesis of this compound stereoisomers.

Experimental Protocols

Synthesis of (E/Z)-2-Methyl-1-phenyl-1-butene via Wittig Reaction

This protocol is adapted from a general procedure for the Wittig reaction.[5]

Materials:

Procedure:

  • Ylide Formation:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet.

    • Add 2-butyltriphenylphosphonium bromide (10.0 mmol) to the flask, followed by anhydrous THF (50 mL) via syringe.

    • Cool the resulting suspension to 0 °C in an ice-water bath.

    • While stirring vigorously, add n-butyllithium (10.0 mmol) dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed 5 °C. A deep orange or reddish color indicates the formation of the ylide.[5]

  • Wittig Reaction:

    • To the freshly prepared ylide solution at 0 °C, add benzaldehyde (10.0 mmol) dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture for 2 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).

    • Transfer the mixture to a separatory funnel. Add diethyl ether (50 mL) and water (20 mL).

    • Shake the funnel and separate the layers. Collect the organic layer.

    • Extract the aqueous layer twice more with 25 mL portions of diethyl ether.

    • Combine all organic extracts and wash them with brine (30 mL).[5]

    • Dry the combined organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product will be a mixture of (E)- and (Z)-2-methyl-1-phenyl-1-butene and triphenylphosphine oxide.

    • Purify the crude product by flash column chromatography on silica gel, eluting with hexanes, to separate the alkene isomers from the triphenylphosphine oxide byproduct.

Quantitative Data

The following tables summarize the available quantitative data for the stereoisomers of this compound.

Table 1: Physical Properties

Property(E)-2-Methyl-1-phenyl-1-butene(Z)-2-Methyl-1-phenyl-1-butene
Molecular FormulaC₁₁H₁₄[7]C₁₁H₁₄[8][9]
Molecular Weight146.23 g/mol [7]146.23 g/mol [8][9]
Boiling Point~200-204 °C (for mixture)[10]~200-204 °C (for mixture)[10]

Note: Some sources may list incorrect physical data; the provided values are based on available reliable information.

Table 2: Spectroscopic Data

Spectroscopic Data(E)-2-Methyl-1-phenyl-1-butene(Z)-2-Methyl-1-phenyl-1-butene
¹³C NMR Data available on PubChem[7]Data available on SpectraBase[8]
IR (Vapor Phase) Not explicitly found, but related compounds are available.Data available on SpectraBase[8][9]
Mass Spec (GC-MS) Data available on PubChem[7]Data available on SpectraBase[8]

Separation of Stereoisomers

The separation of (E) and (Z) isomers of alkenes can be challenging due to their similar physical properties. Common laboratory techniques for separating these isomers include:

  • High-Performance Liquid Chromatography (HPLC): This is often a viable method for separating geometric isomers.[11]

  • Gas Chromatography (GC): Capillary GC columns can often resolve E/Z isomers.

  • Argentation Chromatography: This technique utilizes silica gel impregnated with silver salts (e.g., silver nitrate). The silver ions interact differently with the π-electrons of the double bonds of the E and Z isomers, allowing for their separation.[11]

Isomer_Separation cluster_input Input cluster_output Output mixture Mixture of (E) and (Z) isomers separation_method Separation Technique (e.g., HPLC, Argentation Chromatography) mixture->separation_method pure_Z Pure (Z)-isomer pure_E Pure (E)-isomer separation_method->pure_Z separation_method->pure_E

Caption: Logical workflow for the separation of (E) and (Z) stereoisomers.

Conclusion

The (E) and (Z) stereoisomers of this compound are accessible through established synthetic routes like the Wittig reaction. While the synthesis often yields a mixture of isomers, various chromatographic techniques can be employed for their separation. The characterization of each isomer is confirmed through spectroscopic methods. This guide provides the foundational information necessary for the synthesis, purification, and analysis of these compounds for research and development purposes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 2-Methyl-1-phenyl-1-butene in Organic Solvents

This technical guide provides a detailed overview of the solubility characteristics of this compound in various organic solvents. Due to a lack of specific quantitative experimental data in publicly available literature, this guide leverages fundamental principles of chemical solubility and qualitative information to predict the compound's behavior. It also presents a general experimental protocol for determining solubility, which can be adapted for specific laboratory settings.

Physicochemical Properties of this compound

This compound is an organic compound with the chemical formula C₁₁H₁₄.[1] It is described as a colorless or slightly yellow liquid with a pungent odor. Its molecular structure, featuring a phenyl group and an alkene chain, classifies it as an alkenylbenzene. Alkenylbenzenes are generally nonpolar, hydrophobic molecules.[2][3] This low polarity is the primary determinant of its solubility in organic solvents. The principle of "like dissolves like" dictates that nonpolar compounds will dissolve readily in nonpolar solvents, while their solubility in polar solvents will be limited.[4][5][6]

Key Physicochemical Properties:

PropertyValueReference
Molecular FormulaC₁₁H₁₄[1]
Molecular Weight146.23 g/mol [1]
AppearanceColorless or slightly yellow liquid
Melting Point-38 to -36°C
Boiling Point~200 to 204°C
Density~0.9 g/cm³

Predicted Solubility in Organic Solvents

Based on its nonpolar, hydrocarbon-rich structure, this compound is expected to be soluble in a range of nonpolar and weakly polar organic solvents. Qualitative data confirms its solubility in alcohols, ethers, and ketones. The following table provides a predicted solubility profile in common organic solvents, categorized by their polarity.

SolventSolvent TypePredicted Solubility
Nonpolar Solvents
HexaneNonpolarHigh
TolueneNonpolarHigh
BenzeneNonpolarHigh
Diethyl etherNonpolarHigh
ChloroformNonpolarHigh
DichloromethaneNonpolarHigh
Polar Aprotic Solvents
AcetonePolar AproticSoluble
Ethyl acetatePolar AproticSoluble
Tetrahydrofuran (THF)Polar AproticSoluble
AcetonitrilePolar AproticModerately Soluble
Dimethylformamide (DMF)Polar AproticSparingly Soluble
Dimethyl sulfoxide (B87167) (DMSO)Polar AproticSparingly Soluble
Polar Protic Solvents
EthanolPolar ProticSoluble
MethanolPolar ProticModerately Soluble
IsopropanolPolar ProticSoluble
WaterPolar ProticInsoluble

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following general experimental protocol can be employed. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials
  • This compound

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., GC-FID, HPLC-UV)

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solute ensures that a saturated solution is formed.

  • Equilibration: Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the undissolved solute to settle. For finer suspensions, centrifugation can be used to achieve clear separation of the liquid and solid phases.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any remaining undissolved solute.

  • Dilution and Quantification: Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

  • Calculation of Solubility: Calculate the solubility of this compound in the solvent in units of g/L or mol/L based on the determined concentration and the dilution factor.

Experimental Workflow Diagram

Solubility_Determination_Workflow A Add excess this compound to solvent B Equilibrate at constant temperature with agitation A->B 24-48 hours C Allow undissolved solute to settle (or centrifuge) B->C D Withdraw and filter supernatant C->D E Dilute sample for analysis D->E F Quantify concentration (e.g., GC, HPLC) E->F G Calculate solubility F->G

Caption: General workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

There is no information available in the searched literature regarding specific signaling pathways involving this compound. The following diagram illustrates the logical relationship for predicting the solubility of an organic compound based on its polarity and the polarity of the solvent.

Solubility_Prediction_Logic cluster_solute Solute: this compound cluster_solvent Solvent Solute Nonpolar Result_Soluble High Solubility ('Like dissolves like') Solute->Result_Soluble Result_Insoluble Low Solubility Solute->Result_Insoluble Solvent_Nonpolar Nonpolar (e.g., Hexane, Toluene) Solvent_Nonpolar->Result_Soluble Solvent_Polar Polar (e.g., Water, Methanol) Solvent_Polar->Result_Insoluble

Caption: Logical relationship for predicting solubility based on polarity.

Conclusion

References

Thermochemical Landscape of Substituted Butenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the thermochemical data for substituted butenes, targeting researchers, scientists, and professionals in drug development. It delves into the experimental and computational methodologies for determining key thermochemical properties and presents the data in a structured format for comparative analysis.

Thermochemical Data for Butene Isomers

The stability of butene isomers is a critical factor in various chemical processes, including combustion and catalysis. The following table summarizes the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp) for the four primary isomers of butene.

IsomerFormulaΔfH° (gas, 298.15 K) (kJ/mol)S° (gas, 298.15 K) (J/mol·K)Cp (gas, 298.15 K) (J/mol·K)
1-ButeneCH₂=CHCH₂CH₃-0.1 ± 0.6305.79 ± 0.4285.56
trans-2-Butene(E)-CH₃CH=CHCH₃-11.2 ± 0.7300.79 ± 0.4289.58
cis-2-Butene (B86535)(Z)-CH₃CH=CHCH₃-7.0 ± 0.7300.8 ± 0.690.4
Isobutene(CH₃)₂C=CH₂-17.7 ± 0.7294.5 ± 0.485.9

Data sourced from the NIST Chemistry WebBook.[1][2][3][4]

Experimental Determination of Thermochemical Data

The experimental acquisition of thermochemical data for compounds like substituted butenes primarily relies on calorimetric techniques, with combustion calorimetry being a cornerstone method for determining enthalpies of formation.

Bomb Calorimetry Protocol for Enthalpy of Combustion

Bomb calorimetry measures the heat released during the complete combustion of a substance in a constant-volume vessel. The enthalpy of formation can then be derived from the experimentally determined enthalpy of combustion.

Methodology:

  • Sample Preparation: A precisely weighed sample of the butene isomer (typically in a liquid state for these compounds) is placed in a sample holder within a high-pressure stainless steel vessel known as a "bomb." A fuse wire is positioned to contact the sample.

  • Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen to ensure complete combustion.

  • Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (calorimeter). A high-precision thermometer and a stirrer are placed in the water.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is meticulously recorded at regular intervals before, during, and after the combustion reaction until a stable final temperature is reached.

  • Calculations:

    • The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.

    • The heat released by the combustion of the butene sample is calculated from the observed temperature change and the heat capacity of the calorimeter.

    • Corrections are applied for the heat released by the ignition wire and for the formation of any side products like nitric acid (from residual nitrogen in the bomb).

    • The enthalpy of combustion at constant volume (ΔU_c) is converted to the enthalpy of combustion at constant pressure (ΔH_c) using the ideal gas law.

    • Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's law, by combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

experimental_workflow cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Data Analysis weigh Weigh Butene Sample place Place in Bomb weigh->place fuse Attach Fuse Wire place->fuse seal Seal and Pressurize with O₂ fuse->seal submerge Submerge in Water (Calorimeter) seal->submerge ignite Ignite Sample submerge->ignite record_temp Record Temperature Change (ΔT) ignite->record_temp calc_q Calculate Heat Released (q) record_temp->calc_q calc_delta_h Calculate ΔHc calc_q->calc_delta_h calc_delta_fH Calculate ΔfH° calc_delta_h->calc_delta_fH

Experimental workflow for bomb calorimetry.

Computational Determination of Thermochemical Data

Computational chemistry provides a powerful alternative and complementary approach to experimental methods for determining thermochemical properties. High-level ab initio and density functional theory (DFT) methods can predict these properties with high accuracy.

Computational Protocol for Thermochemical Data

A typical computational workflow for calculating the thermochemical properties of substituted butenes involves the following steps:

  • Molecular Structure Generation: An initial 3D structure of the butene isomer is created using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically done using a quantum mechanical method, such as DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. This step serves two purposes:

    • It confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and entropy, and the heat capacity.

  • Single-Point Energy Calculation: For higher accuracy, a single-point energy calculation is often performed on the optimized geometry using a more sophisticated and computationally expensive method and a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ or a composite method like G4).

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using an atomization or isodesmic reaction scheme. In an atomization scheme, the enthalpy of formation is derived from the computed enthalpy of atomization and the known experimental enthalpies of formation of the constituent atoms. Isodesmic reactions, which conserve the number and types of chemical bonds, are often preferred as they benefit from the cancellation of systematic errors in the calculations.

computational_workflow start Initial Molecular Structure geom_opt Geometry Optimization (e.g., DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum (No Imaginary Frequencies) freq_calc->verify_min thermo_data Extract Thermochemical Data (ZPVE, Thermal Corrections) freq_calc->thermo_data verify_min->geom_opt No single_point High-Level Single-Point Energy Calculation (e.g., G4, CCSD(T)) verify_min->single_point Yes calc_delta_fH Calculate Enthalpy of Formation (Atomization or Isodesmic Reaction) single_point->calc_delta_fH thermo_data->calc_delta_fH end Final Thermochemical Properties calc_delta_fH->end

Computational workflow for thermochemical data.

Isomerization of Butenes

The interconversion of butene isomers is a fundamental process in catalysis and organic synthesis. The relative stabilities of the isomers, as indicated by their enthalpies of formation, govern the equilibrium distribution of products.

The isomerization can proceed through various mechanisms, often catalyzed by acids or metal surfaces. The general stability trend for the acyclic butene isomers is: trans-2-butene > cis-2-butene > 1-butene. Isobutene is the most stable of the four isomers.

isomerization_pathways cluster_stability b1 1-Butene (ΔfH° = -0.1 kJ/mol) c2b cis-2-Butene (ΔfH° = -7.0 kJ/mol) b1->c2b t2b trans-2-Butene (ΔfH° = -11.2 kJ/mol) b1->t2b ib Isobutene (ΔfH° = -17.7 kJ/mol) b1->ib c2b->t2b c2b->ib t2b->ib

Isomerization pathways and relative stabilities of butenes.

References

Potential Research Applications of 2-Methyl-1-phenyl-1-butene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenyl-1-butene is a stilbene (B7821643) derivative, a class of organic compounds that has garnered significant attention in medicinal chemistry and drug development.[1][2][3] Stilbenes, both natural and synthetic, are recognized as privileged structures due to their wide range of biological activities.[1][2] This technical guide provides an in-depth overview of the potential research applications of this compound, drawing upon the established knowledge of stilbene derivatives to highlight promising avenues for future investigation. While specific biological data for this particular compound is limited in publicly available literature, its structural similarity to other biologically active stilbenes suggests a high potential for therapeutic applications. This document aims to serve as a foundational resource for researchers interested in exploring the pharmacological properties of this compound.

Chemical and Physical Properties

This compound, with the chemical formula C₁₁H₁₄, is a colorless to slightly yellow liquid.[4][5] It is characterized by a pungent odor and is soluble in organic solvents such as alcohols, ethers, and ketones.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄[5]
Molecular Weight 146.23 g/mol [5]
Appearance Colorless to slightly yellow liquid[4]
Odor Pungent[4]
Melting Point -38 to -36°C[4]
Boiling Point 200 to 204°C[4]
Density ~0.9 g/cm³[4]
Solubility Soluble in organic solvents[4]

Synthesis of this compound

While specific, detailed synthesis protocols for this compound are not extensively published, a plausible and efficient method for its preparation is the Wittig reaction. This well-established olefination reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone.

Experimental Protocol: Synthesis via Wittig Reaction

This protocol is adapted from established procedures for the synthesis of similar stilbene derivatives.

Materials:

Procedure:

  • Ylide Preparation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0°C using an ice bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below 5°C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the orange to red-colored ylide indicates a successful reaction.

  • Wittig Reaction:

    • Cool the ylide solution back to 0°C.

    • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Research Applications and Experimental Protocols

The stilbene scaffold is a cornerstone in the development of therapeutic agents with a wide array of biological activities.[6][7] Based on the extensive research on stilbene derivatives, this compound presents a promising candidate for investigation in several key areas of drug discovery.

Anticancer Activity

Many stilbene derivatives, including resveratrol (B1683913) and combretastatin (B1194345) A-4, exhibit potent anticancer properties.[1][3] These compounds can induce apoptosis, inhibit cell proliferation, and disrupt microtubule dynamics in cancer cells.[6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for MTT Cytotoxicity Assay

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 treat_cells Treat with this compound incubate_24h_1->treat_cells incubate_exposure Incubate for 24/48/72h treat_cells->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 Value read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anti-inflammatory Activity

Stilbenes are known to possess anti-inflammatory properties, often by modulating key signaling pathways such as the NF-κB and MAPK pathways.[7]

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound stock solution in DMSO

  • Griess reagent

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell supernatant and mix with an equal volume of Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.

Potential Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Upregulates Transcription Compound This compound (Proposed) Compound->IKK Inhibits?

Caption: Proposed inhibition of the NF-κB signaling pathway.

Antioxidant Activity

The phenolic nature of many stilbenes contributes to their antioxidant properties, which involve scavenging free radicals and upregulating antioxidant enzymes.[7]

This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH solution in methanol

  • This compound stock solution in methanol

  • Ascorbic acid (positive control)

  • Methanol

Procedure:

  • Reaction Mixture: Mix various concentrations of this compound with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the effective concentration that scavenges 50% of the DPPH radicals).

Antimicrobial Activity

Stilbene derivatives have shown activity against a range of bacteria and fungi.[6]

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound stock solution in DMSO

  • 96-well microplates

Procedure:

  • Serial Dilution: Prepare serial twofold dilutions of this compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Pharmacokinetic Profile

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of stilbene derivatives can vary significantly.[3] Understanding the ADME profile of this compound will be crucial for its development as a therapeutic agent. Future research should focus on in vitro and in vivo studies to determine its metabolic stability, plasma protein binding, and bioavailability.

Conclusion and Future Directions

This compound, as a member of the versatile stilbene family, holds considerable promise for a variety of research applications in drug discovery and development. While direct biological data for this compound is currently scarce, its chemical structure suggests potential as an anticancer, anti-inflammatory, antioxidant, and antimicrobial agent. The experimental protocols detailed in this guide provide a solid framework for initiating investigations into its pharmacological profile.

Future research should focus on:

  • Systematic screening of this compound for a wide range of biological activities.

  • Quantitative determination of its potency (e.g., IC₅₀, EC₅₀, MIC values).

  • Elucidation of its mechanism of action , including the identification of specific molecular targets and signaling pathways.

  • In-depth pharmacokinetic studies to assess its drug-like properties.

The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic leads with improved efficacy and safety profiles. This guide serves as a catalyst for such endeavors, encouraging the scientific community to unlock the full potential of this intriguing stilbene derivative.

References

Methodological & Application

Application Note: A Detailed Protocol for the Wittig Synthesis of 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wittig reaction is a cornerstone of organic synthesis, providing a powerful and reliable method for the formation of alkenes from carbonyl compounds such as aldehydes and ketones.[1][2] Developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the interaction of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent).[3] A significant advantage of the Wittig reaction is that the position of the newly formed carbon-carbon double bond is unambiguously defined, unlike in many elimination reactions which can yield mixtures of isomers.[2][3] The thermodynamic driving force for this transformation is the formation of the highly stable triphenylphosphine (B44618) oxide byproduct.[1]

This application note provides a detailed protocol for the synthesis of 2-Methyl-1-phenyl-1-butene. The procedure involves two primary stages: first, the in situ generation of the phosphonium (B103445) ylide from its corresponding phosphonium salt using a strong base, and second, the subsequent reaction of this ylide with an aldehyde to yield the target alkene.[4][5] This protocol is designed for researchers and professionals in organic chemistry and drug development, offering a comprehensive step-by-step guide.

Reaction Scheme

The overall synthesis is achieved by reacting benzaldehyde (B42025) with the ylide generated from sec-butyltriphenylphosphonium bromide.

G cluster_0 Ylide Formation cluster_1 Wittig Reaction A sec-Butyltriphenylphosphonium bromide Base + Strong Base (e.g., n-BuLi) A->Base Ylide Phosphonium Ylide Base->Ylide Aldehyde Benzaldehyde Ylide->Aldehyde Product This compound + Triphenylphosphine oxide Aldehyde->Product Ylide_ref Phosphonium Ylide

Caption: Overall reaction scheme for the synthesis.

Quantitative Data Summary

The following table summarizes the reagents, quantities, and properties for a typical lab-scale synthesis. It is crucial to use anhydrous solvents and maintain an inert atmosphere due to the use of a pyrophoric organolithium base.[6]

ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
sec-Butyltriphenylphosphonium BromideC₂₂H₂₄BrP415.3010.01.04.15 g
Anhydrous Tetrahydrofuran (B95107) (THF)C₄H₈O72.11--50 mL
n-Butyllithium (n-BuLi)C₄H₉Li64.0610.01.04.0 mL (2.5 M in hexanes)
BenzaldehydeC₇H₆O106.1210.01.01.06 g (1.02 mL)

Detailed Experimental Protocol

Safety Precautions: This procedure involves pyrophoric (n-BuLi) and flammable (THF, diethyl ether) reagents. All steps must be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., Nitrogen or Argon). Personal protective equipment, including safety goggles, a lab coat, and gloves, is mandatory.

Part 1: Preparation of the Phosphonium Ylide

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen gas inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Reagent Addition: Add sec-butyltriphenylphosphonium bromide (4.15 g, 10.0 mmol) to the flask. Using a syringe, add 50 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the resulting white suspension to 0 °C using an ice-water bath.

  • Ylide Formation: While stirring the suspension vigorously, add n-butyllithium (4.0 mL of a 2.5 M solution in hexanes, 10.0 mmol) dropwise via syringe over 10 minutes.[6] Ensure the internal temperature remains below 5 °C. Upon addition of the base, the mixture will develop a deep reddish-orange color, which indicates the formation of the ylide.[4]

  • Stirring: Stir the ylide solution at 0 °C for an additional 30 minutes to ensure complete formation.

Part 2: Wittig Reaction with Benzaldehyde

  • Aldehyde Addition: To the freshly prepared ylide solution at 0 °C, add benzaldehyde (1.02 mL, 10.0 mmol) dropwise via syringe.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stirring and Monitoring: Stir the reaction mixture at room temperature for approximately 2-4 hours. The disappearance of the ylide's color indicates the reaction is proceeding. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate).

Part 3: Work-up and Purification

  • Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of diethyl ether and 20 mL of water. Shake the funnel, allowing the layers to separate, and collect the organic layer. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.[6]

  • Washing: Combine all the organic extracts and wash them with 30 mL of brine to remove residual water.[1][6]

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product will be an oil containing the desired alkene and the triphenylphosphine oxide byproduct.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel. Elute with hexanes to separate the non-polar alkene from the more polar triphenylphosphine oxide.[6]

  • Final Product: Combine the fractions containing the product and remove the solvent via rotary evaporation to yield this compound as a colorless oil (typically a mixture of E/Z isomers).

Experimental Workflow Visualization

The following diagram illustrates the sequential workflow of the synthesis protocol.

G cluster_prep Preparation & Ylide Formation cluster_reaction Wittig Reaction cluster_workup Work-up & Purification cluster_final Final Product A 1. Assemble Flame-Dried Glassware under Inert Atmosphere (N₂) B 2. Add sec-Butyltriphenylphosphonium Bromide and Anhydrous THF A->B C 3. Cool Suspension to 0 °C B->C D 4. Add n-BuLi Dropwise (Observe Color Change to Red/Orange) C->D E 5. Add Benzaldehyde Dropwise at 0 °C D->E F 6. Warm to Room Temperature and Stir for 2-4 Hours E->F G 7. Monitor Progress via TLC F->G H 8. Quench Reaction with aq. NH₄Cl G->H I 9. Extract with Diethyl Ether, Wash with Brine H->I J 10. Dry (MgSO₄) and Concentrate I->J K 11. Purify via Flash Chromatography (Silica Gel, Hexanes) J->K L This compound K->L

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes & Protocols: Synthesis of Grignard Reagents from Phenyl-Substituted Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The synthesis of Grignard reagents from vinyl halides, particularly phenyl-substituted alkenes (styrenyl systems), provides access to key intermediates for the synthesis of complex molecules, including pharmaceuticals and advanced materials. These vinyl Grignard reagents retain the double bond, allowing for further functionalization. This document provides detailed protocols for the synthesis of Grignard reagents from various brominated styrenes, outlining critical parameters, expected outcomes, and potential challenges such as dimerization and polymerization.

Core Principles

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[1] For phenyl-substituted vinyl halides, the reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture and oxygen.[2]

General Reaction: Ar(R)C=CH-X + Mg --(anhydrous ether)--> Ar(R)C=CH-MgX (where X = Br, Cl, I)

Activation of the magnesium surface is often necessary to initiate the reaction, which can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]

Experimental Protocols & Data

This section details the synthesis of Grignard reagents from common phenyl-substituted vinyl bromides: 4-bromostyrene (B1200502), and cis/trans-β-bromostyrene.

Protocol 1: Synthesis of 4-Styrylmagnesium Bromide

This protocol is based on the preparation of the Grignard reagent from 4-bromostyrene for subsequent reaction with an electrophile.

Materials:

  • 4-Bromostyrene

  • Magnesium (Mg) turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (crystal, for activation)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: All glassware must be rigorously dried in an oven and cooled under a stream of inert gas.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (2.0 eq). The system should be maintained under a positive pressure of nitrogen or argon.

  • Activation: Add a single crystal of iodine to the magnesium turnings in anhydrous THF. The disappearance of the iodine color indicates activation of the magnesium surface.

  • Initiation: Add a small portion of a solution of 4-bromostyrene (1.0 eq) in anhydrous THF to the activated magnesium. The reaction is typically initiated by gentle warming. An exothermic reaction indicates successful initiation.

  • Addition: Add the remaining 4-bromostyrene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture for an additional 1-3 hours to ensure complete consumption of the starting material. The resulting dark, cloudy solution is the Grignard reagent, ready for subsequent use. The formation of the Grignard reagent is often followed by quenching with an electrophile; for instance, reaction with chlorodiphenylphosphine (B86185) has been reported with a 78% yield of the final product, indicating efficient Grignard formation.[3]

Protocol 2: Synthesis of β-Styrylmagnesium Bromide

The synthesis of Grignard reagents from β-bromostyrenes can be influenced by reaction conditions, which affect the stereochemical outcome and the formation of byproducts.

Materials:

  • cis- or trans-β-Bromostyrene

  • Magnesium (Mg) turnings

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Activating agent (e.g., Iodine or Ethyl Bromide)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Ensure all glassware is oven-dried and the system is under an inert atmosphere.

  • Reaction Setup: Charge a flask with magnesium turnings and the chosen anhydrous solvent (THF or Et₂O).

  • Activation/Initiation: Add a small amount of an activating agent. Ethyl bromide is often effective. Add a small volume of the β-bromostyrene solution to initiate the reaction.

  • Addition: Slowly add the remainder of the β-bromostyrene solution.

  • Completion: Stir the reaction mixture at room temperature or with gentle reflux for 1-3 hours.

Considerations for β-Bromostyrene:

  • Stereochemistry: The formation of Grignard reagents from cis- and trans-β-bromostyrenes can lead to a mixture of stereoisomers. The use of ethyl bromide as an additive in THF has been shown to provide a higher retention of the original alkene configuration.[4]

  • Byproducts: Common byproducts include styrene (B11656) (from proton abstraction) and phenylacetylene. The choice of solvent and activating agent can influence the product distribution.[4]

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of Grignard reagents from phenyl-substituted alkenes. Yields are often inferred from the subsequent reaction of the Grignard reagent.

PrecursorProductSolventActivatorTemp. (°C)Time (h)NotesYield of Subsequent ProductCite
4-Bromostyrene4-Styrylmagnesium BromideTHF-Reflux3Used in-situ for reaction with chlorodiphenylphosphine.78%[3]
trans-β-Bromostyrenetrans-β-Styrylmagnesium BromideTHFEthyl BromideRT-Higher retention of trans configuration.Not specified[4]
cis-β-Bromostyrenecis-β-Styrylmagnesium BromideTHFEthyl BromideRT-Higher retention of cis configuration.Not specified[4]
cis/trans-β-BromostyreneMixture of productsEt₂OIodineRT-Lower retention of configuration; more byproducts.Not specified[4]

Note: The synthesis of Grignard reagents from styrenyl halides can be accompanied by significant polymerization of the starting material or product, leading to lower yields.[5] Careful control of temperature and reaction time is crucial.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of Grignard reagents from phenyl-substituted alkenes and the logical relationship of key reaction parameters.

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Post-Reaction Dry_Glassware Oven-Dry Glassware Inert_Atmosphere Establish Inert Atmosphere (N2 or Argon) Add_Mg Add Mg Turnings & Anhydrous Solvent Dry_Glassware->Add_Mg Activate_Mg Activate Mg (e.g., Iodine) Add_Mg->Activate_Mg Add_Precursor Add Phenyl-Substituted Vinyl Halide Solution Activate_Mg->Add_Precursor Reflux Maintain Gentle Reflux Add_Precursor->Reflux Cool Cool to Room Temp. Reflux->Cool Use Use Grignard Solution Directly for Next Step Cool->Use Grignard_Parameter_Relationships Reagent Grignard Reagent (Yield & Purity) Solvent Solvent Choice (THF vs. Et2O) Solvent->Reagent affects stability & reactivity Side_Reactions Side Reactions (Polymerization, Dimerization) Solvent->Side_Reactions Precursor Substrate (e.g., 4-Bromostyrene, β-Bromostyrene) Precursor->Reagent determines structure Precursor->Side_Reactions Conditions Reaction Conditions (Temp., Time) Conditions->Reagent controls rate Conditions->Side_Reactions influences rate Activator Activator (Iodine, EtBr) Activator->Reagent initiates formation

References

Application Notes and Protocols: Acid-Catalyzed Hydration of 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the acid-catalyzed hydration of 2-methyl-1-phenyl-1-butene, a classic example of an electrophilic addition reaction. This reaction is of significant interest in synthetic organic chemistry as it provides a reliable method for the synthesis of tertiary alcohols. Such structural motifs are prevalent in numerous pharmacologically active compounds and are key building blocks in drug discovery and development. These application notes include the reaction mechanism, a detailed experimental protocol, and expected analytical data for the resulting product, 2-methyl-1-phenyl-2-butanol.

Introduction

The acid-catalyzed hydration of alkenes is a fundamental organic transformation that follows Markovnikov's rule to yield alcohols.[1] In the context of drug development, the synthesis of tertiary alcohols is particularly important. The tertiary alcohol moiety can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, all of which are critical parameters in medicinal chemistry. The reaction of this compound with water in the presence of an acid catalyst is an efficient route to 2-methyl-1-phenyl-2-butanol, a tertiary alcohol with potential applications as a synthon in the preparation of more complex molecular architectures.

Reaction Mechanism

The acid-catalyzed hydration of this compound proceeds via a three-step mechanism:

  • Protonation of the Alkene: The reaction is initiated by the electrophilic attack of a proton (typically from a hydronium ion, H₃O⁺, formed from the acid catalyst in water) on the electron-rich double bond of the alkene. The proton adds to the less substituted carbon of the double bond (C1), leading to the formation of a more stable tertiary benzylic carbocation at the more substituted carbon (C2). This step is the rate-determining step of the reaction.

  • Nucleophilic Attack of Water: The resulting carbocation is then attacked by a nucleophilic water molecule. The lone pair of electrons on the oxygen atom of water forms a new C-O bond with the positively charged carbon.

  • Deprotonation: The final step involves the deprotonation of the resulting oxonium ion by another water molecule (acting as a base) to yield the neutral tertiary alcohol product, 2-methyl-1-phenyl-2-butanol, and regenerate the acid catalyst (in the form of H₃O⁺).[1]

This reaction follows Markovnikov's rule , which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide or hydroxyl group attaches to the carbon with more alkyl substituents.

Experimental Protocol

The following is a general laboratory procedure for the acid-catalyzed hydration of this compound.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Distilled water

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 34.2 mmol).

  • Addition of Acidic Solution: In a separate beaker, prepare the acidic solution by cautiously adding concentrated sulfuric acid (e.g., 2.0 mL) to distilled water (e.g., 20 mL) while cooling in an ice bath.

  • Reaction: Slowly add the cooled acidic solution to the round-bottom flask containing the alkene with vigorous stirring.

  • Heating: Attach a reflux condenser to the flask and heat the reaction mixture at a gentle reflux (or maintain at a controlled temperature, e.g., 50-60 °C) for a specified period (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, followed by brine (1 x 20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )
This compoundC₁₁H₁₄146.23
2-Methyl-1-phenyl-2-butanolC₁₁H₁₆O164.25

Table 2: Expected Spectroscopic Data for 2-Methyl-1-phenyl-2-butanol

Spectroscopic TechniqueExpected Features
¹H NMR (CDCl₃)δ ~7.3-7.1 (m, 5H, Ar-H), ~2.8 (s, 2H, -CH₂-Ph), ~1.6 (q, 2H, -CH₂-CH₃), ~1.5 (s, 1H, -OH), ~1.2 (s, 3H, -CH₃), ~0.8 (t, 3H, -CH₂-CH₃)
¹³C NMR (CDCl₃)δ ~138 (Ar-C), ~130 (Ar-C), ~128 (Ar-C), ~126 (Ar-C), ~74 (C-OH), ~48 (-CH₂-Ph), ~34 (-CH₂-CH₃), ~26 (-CH₃), ~8 (-CH₂-CH₃)
IR (neat)~3400 cm⁻¹ (broad, O-H stretch), ~3100-3000 cm⁻¹ (C-H stretch, aromatic), ~3000-2850 cm⁻¹ (C-H stretch, aliphatic), ~1600, 1495, 1450 cm⁻¹ (C=C stretch, aromatic), ~1150 cm⁻¹ (C-O stretch)
Mass Spec. (EI)m/z (%): 164 (M⁺), 149, 131, 105, 91 (100%), 77, 73, 55, 43

Note: The NMR data is predicted based on the structure and data for similar compounds. Actual shifts may vary.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation Alkene This compound Carbocation Tertiary Benzylic Carbocation Alkene->Carbocation + H₃O⁺ H3O+ H₃O⁺ H2O H₂O Carbocation2 Tertiary Benzylic Carbocation Oxonium Oxonium Ion Carbocation2->Oxonium + H₂O H2O_nuc H₂O Oxonium2 Oxonium Ion Alcohol 2-Methyl-1-phenyl-2-butanol Oxonium2->Alcohol + H₂O H2O_base H₂O H3O+_regen H₃O⁺

Caption: Reaction mechanism of acid-catalyzed hydration.

Experimental_Workflow Start Start Reaction_Setup Combine alkene and acidic water Start->Reaction_Setup Heating Heat under reflux Reaction_Setup->Heating Workup Cool and transfer to separatory funnel Heating->Workup Extraction Extract with diethyl ether Workup->Extraction Washing Wash with NaHCO₃ and brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Solvent_Removal Remove solvent via rotary evaporation Drying->Solvent_Removal Purification Purify by distillation or chromatography Solvent_Removal->Purification Product 2-Methyl-1-phenyl-2-butanol Purification->Product

Caption: Experimental workflow for the synthesis.

Safety Precautions

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Organic solvents like diethyl ether are flammable and should be handled away from open flames or ignition sources.

  • The reaction should be performed in a well-ventilated area, preferably a fume hood.

References

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the catalytic hydrogenation of 2-Methyl-1-phenyl-1-butene to produce 2-methyl-1-phenylbutane. This reaction is a standard procedure in organic synthesis for the saturation of a carbon-carbon double bond.

Reaction Overview

The catalytic hydrogenation of this compound is an addition reaction where two hydrogen atoms are added across the double bond, resulting in the corresponding saturated alkane.[1] This process is typically carried out using a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂).[2] The reaction is generally exothermic and proceeds with high efficiency under mild conditions.[2] A crucial aspect of this type of reaction is that the aromatic phenyl group remains intact under standard hydrogenation conditions used for alkenes.[3]

The hydrogenation process occurs on the surface of the metal catalyst with syn stereochemistry, meaning both hydrogen atoms add to the same face of the double bond.[2]

Data Presentation: Catalyst Systems and Reaction Parameters

The choice of catalyst and reaction conditions can influence the efficiency and rate of the hydrogenation. Below is a summary of typical catalytic systems and conditions applicable to the hydrogenation of this compound, based on general knowledge of alkene hydrogenation.

CatalystCatalyst Loading (mol%)SolventH₂ Pressure (atm)Temperature (°C)Reaction Time (h)Yield (%)
10% Pd/C1 - 5Ethanol (B145695)1 (balloon)25 (Room Temp.)2 - 12>95
5% Pd/C1 - 5Ethyl Acetate1 (balloon)25 (Room Temp.)4 - 16>95
Platinum(IV) oxide (PtO₂)1 - 5Acetic Acid1 (balloon)25 (Room Temp.)2 - 10>95
Raney Nickel5 - 10Ethanol5 - 1050 - 1001 - 6>90

Note: The data in this table are representative values for the hydrogenation of substituted styrenes and similar alkenes and may need optimization for this compound.

Experimental Protocols

Protocol 1: Atmospheric Pressure Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard laboratory procedure for the hydrogenation of this compound using a hydrogen balloon.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Two- or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Vacuum/inert gas manifold

  • Hydrogen gas cylinder and balloon

  • Celite® for filtration

  • Filter funnel and flask

Safety Precautions:

  • Palladium on carbon is highly flammable, especially when dry and in the presence of solvents and hydrogen.[4] Handle in an inert atmosphere where possible.

  • Hydrogen gas is explosive.[4] Ensure there are no ignition sources. All operations should be conducted in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Procedure:

  • Reaction Setup:

    • To a dry two-neck round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (e.g., 2 mol%).

    • Seal the flask with septa.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Addition of Reagents:

    • Under a positive pressure of the inert gas, add ethanol via syringe to create a slurry of the catalyst.[5]

    • In a separate vial, dissolve this compound (1.0 eq) in ethanol.

    • Add the substrate solution to the reaction flask via syringe.

  • Hydrogenation:

    • Evacuate the flask again and backfill with hydrogen gas from a balloon. Repeat this cycle three times to replace the inert gas with hydrogen.

    • Leave the hydrogen balloon connected to the flask via a needle through the septum.

    • Stir the reaction mixture vigorously at room temperature.[4] Faster stirring generally leads to a faster reaction rate.

  • Reaction Monitoring:

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • The consumption of the starting material indicates the reaction is proceeding.

  • Work-up:

    • Once the reaction is complete, carefully remove the hydrogen balloon.

    • Purge the flask with an inert gas to remove any residual hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[4] Caution: Do not allow the filter cake to dry, as it can be pyrophoric.[5] Wash the filter cake with a small amount of the reaction solvent.

    • The filtrate contains the product, 2-methyl-1-phenylbutane.

    • The solvent can be removed under reduced pressure to yield the crude product, which can be further purified if necessary (e.g., by column chromatography).

Visualizations

Chemical Reaction Pathway

experimental_workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up setup_flask 1. Add Pd/C to Flask inert_atm 2. Create Inert Atmosphere (Evacuate/Backfill with Ar) setup_flask->inert_atm add_solvent 3. Add Solvent (Ethanol) inert_atm->add_solvent add_substrate 4. Add Substrate Solution add_solvent->add_substrate introduce_h2 5. Introduce H₂ Gas (Evacuate/Backfill with H₂) add_substrate->introduce_h2 stir 6. Stir at Room Temperature introduce_h2->stir monitor 7. Monitor Reaction (TLC/GC-MS) stir->monitor purge 8. Purge with Inert Gas monitor->purge filtration 9. Filter through Celite® purge->filtration evaporation 10. Remove Solvent filtration->evaporation purification 11. Purify Product (if needed) evaporation->purification

References

Application Notes and Protocols for Alkylation Reactions Using 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methyl-1-phenyl-1-butene as an alkylating agent in organic synthesis, with a focus on Friedel-Crafts type reactions. The information is intended to guide researchers in developing synthetic routes to novel compounds with potential applications in medicinal chemistry and materials science.

Introduction to Alkylation with this compound

Alkylation reactions are fundamental processes in organic chemistry for the formation of carbon-carbon bonds. This compound is a substituted styrene (B11656) derivative that can serve as a precursor to a stable tertiary benzylic carbocation, making it a suitable electrophile for the alkylation of aromatic compounds. This reaction, typically catalyzed by Lewis or Brønsted acids, allows for the introduction of a 1-phenyl-2-methylbutan-2-yl group onto an aromatic nucleus. The resulting structures are of interest in medicinal chemistry due to the incorporation of a quaternary carbon center and a phenyl group, which can modulate the physicochemical and pharmacological properties of a molecule.

The general scheme for the alkylation of an aromatic compound with this compound is depicted below. The reaction proceeds via an electrophilic aromatic substitution mechanism.

A This compound C Alkylated Aromatic Product A->C Alkylation B Aromatic Compound (Ar-H) B->C Catalyst Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., H₂SO₄) Catalyst->C

Caption: General Alkylation Reaction Scheme.

Key Applications in Synthesis

The alkylation of aromatic and heteroaromatic compounds with this compound can be employed to synthesize a variety of complex molecules. Potential applications include:

  • Synthesis of Novel Drug Scaffolds: Introducing the bulky 1-phenyl-2-methylbutan-2-yl group can enhance the lipophilicity and metabolic stability of drug candidates.

  • Development of Functional Materials: The resulting alkylated aromatics can serve as monomers or building blocks for polymers with tailored thermal and mechanical properties.

  • Fragrance and Flavor Chemistry: The unique molecular structure can be explored for the synthesis of new fragrance and flavor compounds.[1]

Experimental Data and Protocols

While specific literature examples detailing the use of this compound as an alkylating agent are limited, protocols for similar styrene derivatives and alkenes can be adapted. The following section provides a generalized protocol for a Friedel-Crafts alkylation of benzene (B151609), which can be optimized for different aromatic substrates.

General Protocol for Friedel-Crafts Alkylation of Benzene

This protocol describes a general procedure for the Lewis acid-catalyzed alkylation of benzene with an alkene, which can be adapted for this compound.

Materials:

  • This compound

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Hydrochloric acid (HCl, aqueous solution)

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂, for extraction)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen or argon atmosphere, add anhydrous benzene (serving as both reactant and solvent).

  • Catalyst Addition: Cool the flask in an ice bath and slowly add anhydrous aluminum chloride (AlCl₃) in portions with stirring.

  • Addition of Alkylating Agent: While maintaining the temperature at 0-5 °C, add this compound dropwise to the stirred suspension over a period of 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup:

    • Quench the reaction by carefully pouring the mixture over crushed ice and then slowly adding a dilute solution of hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired alkylated benzene derivative.

Safety Precautions: Friedel-Crafts reactions should be carried out in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Anhydrous conditions are crucial for the success of the reaction.

Expected Reaction Mechanism

The alkylation reaction proceeds through a classic electrophilic aromatic substitution mechanism.

cluster_0 Step 1: Formation of Carbocation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation A This compound C Tertiary Benzylic Carbocation A->C + H⁺ (from Lewis Acid complex) B Lewis Acid (AlCl₃) D Benzene E Sigma Complex (Arenium Ion) D->E + Carbocation F Alkylated Benzene E->F - H⁺ G Regenerated Catalyst E->G

Caption: Friedel-Crafts Alkylation Mechanism.

Data Presentation

The following table provides a hypothetical summary of expected outcomes based on typical Friedel-Crafts alkylation reactions. Actual yields and isomer distributions will depend on the specific aromatic substrate and reaction conditions.

Aromatic SubstrateCatalystTemperature (°C)Time (h)Major Product(s)Expected Yield (%)
BenzeneAlCl₃0 - 2532-Methyl-2-phenylbutane60-80
TolueneFeCl₃254Mixture of ortho- and para-isomers50-70
PhenolH₂SO₄506Mixture of ortho- and para-isomers40-60
AnisoleZeolite H-BEA808Predominantly para-isomer70-90

Note: The product of the reaction with benzene is 2-methyl-2-phenylbutane due to the nature of the carbocation formed from this compound.

Considerations for Drug Development Professionals

The introduction of the 1-phenyl-2-methylbutan-2-yl moiety can significantly impact the pharmacokinetic and pharmacodynamic properties of a lead compound.

  • Increased Lipophilicity: The bulky, non-polar alkylphenyl group will increase the lipophilicity (logP) of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolic Stability: The quaternary carbon atom is sterically hindered and lacks a hydrogen atom, making it resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to an increased half-life of the drug.

  • Conformational Restriction: The steric bulk of the substituent can restrict the conformational freedom of the molecule, potentially leading to higher binding affinity and selectivity for its biological target.

cluster_0 Introduction of 1-phenyl-2-methylbutan-2-yl Group cluster_1 Impact on Physicochemical Properties cluster_2 Potential Pharmacological Consequences A Lead Compound B Alkylated Derivative A->B Alkylation with This compound C Increased Lipophilicity (logP) B->C D Increased Metabolic Stability B->D E Conformational Restriction B->E F Altered ADME Profile C->F G Increased Half-life D->G H Improved Binding Affinity & Selectivity E->H

Caption: Impact of Alkylation on Drug Properties.

Conclusion

Alkylation of aromatic compounds with this compound offers a viable strategy for the synthesis of complex molecules with potential applications in drug discovery and materials science. While specific protocols for this reagent are not widely reported, established procedures for Friedel-Crafts alkylation with similar alkenes provide a solid foundation for reaction development and optimization. Researchers should carefully consider the choice of catalyst and reaction conditions to control selectivity and maximize yield. The unique structural features imparted by the 1-phenyl-2-methylbutan-2-yl group warrant further investigation into its utility in various fields of chemical research.

References

Application Notes and Protocols: Polymerization of 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenyl-1-butene is a substituted styrene (B11656) monomer with potential applications in the synthesis of novel polymers for various fields, including drug delivery, advanced materials, and specialty chemicals. Its structure, featuring both a phenyl group and a methyl group attached to the double bond, lends itself to specific polymerization techniques. These application notes provide an overview of the probable polymerization behavior of this compound and detailed protocols for its polymerization, primarily focusing on cationic polymerization, which is the most theoretically favorable method. The information is curated for researchers and professionals in polymer chemistry and drug development.

Predicted Polymerization Behavior

Based on its chemical structure, this compound is an excellent candidate for cationic polymerization . The presence of the electron-donating phenyl and methyl groups on the vinylic carbon atom effectively stabilizes the resulting tertiary benzylic carbocation formed during initiation and propagation. This stability is crucial for a controlled polymerization process.

Conversely, anionic polymerization is unlikely to be effective for this monomer due to the electron-donating nature of the substituents, which would destabilize a propagating anionic center. Radical polymerization is a possibility, though control over the polymer structure and molecular weight might be less precise compared to a well-controlled living cationic process.

Cationic Polymerization: Application Notes

Living cationic polymerization of monomers structurally similar to this compound, such as α-methylstyrene, has been successfully demonstrated.[1][2][3] This technique allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and the ability to create block copolymers.[2][3]

Key to a successful living cationic polymerization is the careful selection of the initiator, co-initiator (Lewis acid), solvent, and temperature.[4][5] The initiator should generate a carbocation that is structurally similar to the propagating species to ensure efficient initiation. The Lewis acid co-initiator must be strong enough to activate the initiator but should result in a non-nucleophilic counter-ion to prevent premature termination.[5] Low temperatures are often necessary to suppress chain transfer and termination reactions, which become more prevalent at higher temperatures.[4]

Table 1: Summary of Expected Quantitative Data for Cationic Polymerization of this compound

ParameterExpected Range/ValueRationale/Reference
Initiator System Cumyl Chloride / BCl₃ or SnCl₄Effective for living cationic polymerization of α-methylstyrene.[1][4]
Solvent Dichloromethane (B109758) (CH₂Cl₂), Methylcyclohexane (B89554)Polar solvents like CH₂Cl₂ are common for cationic polymerization.[1]
Temperature -80°C to -30°CLow temperatures are crucial to minimize side reactions and achieve living characteristics.[3][4]
Monomer Conversion > 90%High conversions are achievable under optimized living conditions.
Number-Average Molecular Weight (Mₙ) 5,000 - 100,000 g/mol Controllable by adjusting the monomer-to-initiator ratio.
Polydispersity Index (PDI = Mₙ/Mₙ) 1.1 - 1.5Narrow distributions are indicative of a controlled/living polymerization.[1]

Experimental Protocols

Protocol 1: Living Cationic Polymerization of this compound

This protocol is adapted from established procedures for the living cationic polymerization of α-methylstyrene.[1][3][4]

Materials:

  • This compound (monomer), freshly distilled from CaH₂

  • Cumyl chloride (initiator)

  • Boron trichloride (B1173362) (BCl₃) or Tin(IV) chloride (SnCl₄) (co-initiator)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methylcyclohexane, anhydrous

  • Methanol (B129727), anhydrous (for termination)

  • Nitrogen or Argon gas, high purity

  • Standard Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware should be rigorously dried in an oven at 120°C overnight and then assembled hot under a stream of dry nitrogen or argon.

  • Solvent and Monomer Preparation: Anhydrous solvents are critical. Dichloromethane and methylcyclohexane should be dried over a suitable drying agent (e.g., CaH₂) and freshly distilled under an inert atmosphere before use. The monomer, this compound, should also be purified by distillation from CaH₂ to remove any water or inhibitors.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer and under a positive pressure of inert gas, add the desired amount of anhydrous methylcyclohexane and dichloromethane (e.g., a 60/40 v/v mixture). Cool the flask to the desired reaction temperature (e.g., -80°C) using a cryostat or a dry ice/acetone bath.

  • Addition of Monomer and Initiator: Add the purified this compound to the cooled solvent. Subsequently, add the calculated amount of the initiator, cumyl chloride.

  • Initiation of Polymerization: The polymerization is initiated by the slow, dropwise addition of the co-initiator (BCl₃ or SnCl₄) to the stirred reaction mixture.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 1-4 hours). The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography (GC).

  • Termination: Terminate the polymerization by adding a small amount of pre-chilled anhydrous methanol to the reaction mixture.

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer, wash it several times with the non-solvent, and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its number-average molecular weight (Mₙ) and polydispersity index (PDI). The chemical structure can be confirmed using ¹H NMR and ¹³C NMR spectroscopy.

Visualizations

Cationic Polymerization Signaling Pathway

CationicPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (e.g., Cumyl Chloride) Initiator_Complex Initiator-Lewis Acid Complex I->Initiator_Complex LA Lewis Acid (e.g., BCl3) LA->Initiator_Complex Carbocation Propagating Carbocation Initiator_Complex->Carbocation Initiation Monomer_1 This compound Monomer_1->Carbocation Growing_Chain Growing Polymer Chain (Carbocationic End) Monomer_n Monomer (n) Monomer_n->Growing_Chain Growing_Chain->Growing_Chain Monomer Addition Final_Polymer Final Polymer Growing_Chain->Final_Polymer Termination Terminating_Agent Terminating Agent (e.g., Methanol) Terminating_Agent->Final_Polymer

Caption: Cationic polymerization mechanism of this compound.

Experimental Workflow for Cationic Polymerization

ExperimentalWorkflow start Start prep Prepare Dry Glassware and Reagents start->prep setup Assemble Reaction Setup Under Inert Atmosphere prep->setup cool Cool Reactor to -80°C setup->cool add_reagents Add Solvent, Monomer, and Initiator cool->add_reagents initiate Initiate Polymerization with Co-initiator add_reagents->initiate polymerize Allow Polymerization to Proceed initiate->polymerize terminate Terminate Reaction with Methanol polymerize->terminate precipitate Precipitate Polymer in Non-solvent terminate->precipitate purify Filter, Wash, and Dry the Polymer precipitate->purify characterize Characterize Polymer (GPC, NMR) purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for cationic polymerization.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-1-phenyl-1-butene is a volatile organic compound that may be of interest to researchers in various fields, including drug development, environmental analysis, and chemical synthesis. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of such volatile and semi-volatile compounds. This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, instrument parameters, and data analysis. The methodologies presented are based on established principles for the analysis of similar aromatic hydrocarbons and should be validated in the user's laboratory for their specific application.

Principle of the Method

The sample containing this compound is introduced into the gas chromatograph, where it is vaporized and separated from other components in a high-resolution capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the unequivocal identification of the analyte. Quantification is achieved by comparing the peak area of the analyte to that of a known standard.

Reagents and Materials

  • Solvents: High-purity, GC-MS grade solvents such as hexane, dichloromethane, or methanol (B129727) are required for sample dilution and preparation.

  • Standards: A certified reference standard of this compound is necessary for instrument calibration and analyte identification.

  • Glassware: All glassware, including vials and volumetric flasks, should be scrupulously clean and rinsed with a suitable solvent before use to avoid contamination.[1]

Experimental Protocols

3.1. Standard Preparation

A stock solution of this compound should be prepared in a suitable volatile solvent (e.g., hexane) at a concentration of 1000 µg/mL. A series of calibration standards, typically ranging from 0.1 µg/mL to 50 µg/mL, should be prepared by serial dilution of the stock solution. An internal standard (e.g., Toluene-d8) may be added to all standards and samples to improve quantitative accuracy.

3.2. Sample Preparation

The appropriate sample preparation method will depend on the sample matrix.

  • Liquid Samples: For liquid samples where the analyte is expected to be present at high concentrations, a simple dilution with a suitable solvent to bring the concentration within the calibration range is sufficient.

  • Solid Samples: For solid samples, an extraction step is necessary. This can be achieved by techniques such as sonication or Soxhlet extraction with an appropriate solvent.

  • Headspace Analysis: For the analysis of volatile residues in complex matrices, static or dynamic headspace analysis can be employed to minimize matrix effects.[1]

All prepared samples should be filtered through a 0.45 µm syringe filter into a 2 mL autosampler vial before analysis.

3.3. GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended as a starting point for the analysis. Optimization may be required based on the specific instrument and application.

Table 1: Recommended GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
Oven Temperature ProgramInitial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40-350 amu
Solvent Delay3 minutes

3.4. Data Analysis and Quantification

Identification of this compound is confirmed by comparing the retention time and the acquired mass spectrum with that of a certified reference standard. The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.

Table 2: Mass Spectral Data for this compound

m/zInterpretation
146Molecular Ion [M]+
131[M-CH3]+ (Loss of a methyl group)
117[M-C2H5]+ (Loss of an ethyl group)
91Tropylium ion [C7H7]+

Data obtained from the NIST Mass Spectrometry Data Center.[2]

Quantification is performed by generating a calibration curve from the analysis of the standard solutions. The peak area of the target analyte is plotted against its concentration. The concentration of this compound in the unknown samples is then calculated using the linear regression equation of the calibration curve.

Method Validation

For reliable and accurate results, the analytical method should be validated according to established guidelines. Key validation parameters include:

Table 3: Typical Method Validation Parameters

ParameterAcceptance Criteria
Linearity (R²)≥ 0.995
Accuracy (Recovery)80-120%
Precision (RSD)≤ 15%
Limit of Detection (LOD)Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ)Signal-to-noise ratio of 10:1

Workflow Diagram

The overall workflow for the GC-MS analysis of this compound is illustrated in the following diagram.

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Reporting Standard_Prep Prepare Calibration Standards GC_Injection Inject into GC-MS Standard_Prep->GC_Injection Sample_Prep Prepare Sample (Dilution/Extraction) Sample_Prep->GC_Injection Data_Acquisition Acquire Data GC_Injection->Data_Acquisition Identification Identify Analyte (Retention Time & Mass Spectrum) Data_Acquisition->Identification Quantification Quantify Analyte (Calibration Curve) Identification->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a robust and reliable approach for the qualitative and quantitative analysis of this compound. The provided parameters serve as a strong starting point, and with proper validation, this method can be effectively implemented for routine analysis in various research and quality control settings.

References

Application Notes and Protocols: Markovnikov's Rule in Reactions of 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the application of Markovnikov's rule in electrophilic addition reactions of 2-Methyl-1-phenyl-1-butene. This information is valuable for professionals in organic synthesis, medicinal chemistry, and drug development who utilize regioselective reactions to construct complex molecular architectures.

Introduction to Markovnikov's Rule and this compound

Markovnikov's rule is a fundamental principle in organic chemistry that describes the regioselectivity of electrophilic addition reactions to unsymmetrical alkenes. The rule states that in the addition of a protic acid (HX) or other electrophilic reagents to an alkene, the electrophile (e.g., H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the nucleophilic component (X⁻) adds to the carbon atom that has fewer hydrogen atoms.[1] This regioselectivity is governed by the formation of the most stable carbocation intermediate during the reaction.[2]

This compound is an unsymmetrical alkene with a phenyl substituent, which significantly influences the reactivity and regioselectivity of its double bond. The phenyl group can stabilize an adjacent positive charge through resonance, making the formation of a benzylic carbocation particularly favorable.

Electrophilic Addition Reactions of this compound

This section details the application of Markovnikov's rule in three key electrophilic addition reactions of this compound: hydrohalogenation, acid-catalyzed hydration, and oxymercuration-demercuration. In contrast, the anti-Markovnikov hydroboration-oxidation is also presented to highlight the complementary regioselectivity.

Hydrohalogenation: Addition of HBr

The reaction of this compound with hydrogen bromide (HBr) is a classic example of a Markovnikov addition. The reaction proceeds through a mechanism involving the formation of a stable tertiary benzylic carbocation.

Reaction Scheme:

Mechanism: The electrophilic addition of HBr proceeds in two main steps:

  • Protonation of the alkene: The π electrons of the double bond attack the hydrogen atom of HBr, forming a C-H bond. This can lead to two possible carbocations. The addition of the proton to the C1 carbon results in a highly stable tertiary benzylic carbocation at the C2 position. This carbocation is stabilized by both the inductive effect of the two alkyl groups and, more importantly, by resonance with the adjacent phenyl ring. The alternative, a secondary carbocation at C1, is significantly less stable.

  • Nucleophilic attack by bromide: The bromide ion (Br⁻) then acts as a nucleophile and attacks the electrophilic carbon of the more stable carbocation, leading to the formation of the final product.[3]

Expected Products and Regioselectivity:

Product NameStructureRegioselectivityExpected Yield
2-Bromo-2-methyl-1-phenylbutanePh-C(Br)(CH₃)-CH(CH₃)-CH₃Markovnikov (Major)High
1-Bromo-2-methyl-1-phenylbutanePh-CH(Br)-C(CH₃)₂-CH₃Anti-Markovnikov (Minor)Very Low/Negligible

Note: The expected yields are qualitative. Actual yields would need to be determined experimentally.

Experimental Protocol: Hydrobromination of this compound

Materials:

  • This compound

  • Anhydrous Hydrogen Bromide (gas or solution in acetic acid)

  • Anhydrous dichloromethane (B109758) (DCM) or other inert solvent

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube (if using HBr gas)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid (1.1 eq) dropwise with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by slowly adding saturated NaHCO₃ solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-Bromo-2-methyl-1-phenylbutane.

Acid-Catalyzed Hydration

The acid-catalyzed hydration of this compound also follows Markovnikov's rule, leading to the formation of a tertiary alcohol. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄).[4]

Reaction Scheme:

Mechanism:

  • Protonation of the alkene: The double bond is protonated by a hydronium ion (H₃O⁺) to form the more stable tertiary benzylic carbocation.

  • Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the carbocation.

  • Deprotonation: A final deprotonation step by another water molecule regenerates the acid catalyst and yields the alcohol product.[5]

Expected Products and Regioselectivity:

Product NameStructureRegioselectivityExpected Yield
2-Methyl-1-phenylbutan-2-olPh-C(OH)(CH₃)-CH(CH₃)-CH₃Markovnikov (Major)High
2-Methyl-1-phenylbutan-1-olPh-CH(OH)-C(CH₃)₂-CH₃Anti-Markovnikov (Minor)Very Low/Negligible

Note: The expected yields are qualitative. Actual yields would need to be determined experimentally.

Experimental Protocol: Acid-Catalyzed Hydration of this compound

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, prepare a solution of aqueous sulfuric acid (e.g., 50% v/v).

  • Add this compound (1.0 eq) to the acidic solution.

  • Attach a reflux condenser and heat the mixture with stirring for a specified time (e.g., 1-2 hours), monitoring the reaction by TLC.

  • After cooling to room temperature, extract the mixture with diethyl ether.

  • Carefully neutralize the aqueous layer with saturated NaHCO₃ solution.

  • Combine the organic extracts and wash them with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting alcohol by column chromatography or distillation.

Oxymercuration-Demercuration

Oxymercuration-demercuration is another method to achieve Markovnikov hydration of an alkene, with the key advantage of avoiding carbocation rearrangements.[6] The reaction involves the addition of mercury(II) acetate (B1210297) in the presence of water, followed by reduction with sodium borohydride (B1222165).

Reaction Scheme:

Mechanism: The reaction proceeds via a cyclic mercurinium ion intermediate, which is then opened by the nucleophilic attack of water at the more substituted carbon atom. The subsequent demercuration step with sodium borohydride replaces the mercury-containing group with a hydrogen atom.

Expected Products and Regioselectivity:

Product NameStructureRegioselectivityExpected Yield
2-Methyl-1-phenylbutan-2-olPh-C(OH)(CH₃)-CH(CH₃)-CH₃Markovnikov (Major)High

Note: This method is highly regioselective for the Markovnikov product.

Experimental Protocol: Oxymercuration-Demercuration of this compound

Materials:

  • This compound

  • Mercury(II) acetate (Hg(OAc)₂)

  • Tetrahydrofuran (B95107) (THF)

  • Water

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

Procedure:

  • In a round-bottom flask, dissolve mercury(II) acetate (1.0 eq) in a mixture of THF and water.

  • Add this compound (1.0 eq) to the solution and stir at room temperature. Monitor the disappearance of the alkene by TLC.

  • After the oxymercuration is complete, add an aqueous solution of NaOH.

  • In a separate flask, prepare a solution of sodium borohydride (0.5 eq) in aqueous NaOH.

  • Slowly add the NaBH₄ solution to the reaction mixture. A black precipitate of mercury metal will form.

  • Stir for an additional 1-2 hours.

  • Extract the reaction mixture with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to give the crude alcohol.

  • Purify as needed.

Hydroboration-Oxidation: An Anti-Markovnikov Approach

For comparison, the hydroboration-oxidation of this compound provides the anti-Markovnikov alcohol. This two-step process involves the addition of borane (B79455) (BH₃) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution.[7]

Reaction Scheme:

Mechanism: Borane adds to the double bond in a concerted, syn-addition, with the boron atom adding to the less sterically hindered carbon (C1) and the hydrogen atom adding to the more substituted carbon (C2). Subsequent oxidation replaces the boron atom with a hydroxyl group with retention of stereochemistry.

Expected Products and Regioselectivity:

Product NameStructureRegioselectivityExpected Yield
2-Methyl-1-phenylbutan-1-olPh-CH(OH)-C(CH₃)₂-CH₃Anti-Markovnikov (Major)High

Note: This method is highly regioselective for the anti-Markovnikov product.

Experimental Protocol: Hydroboration-Oxidation of this compound

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF) solution

  • Anhydrous tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Nitrogen atmosphere setup

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add the BH₃·THF solution (0.4 eq) via syringe, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Slowly and carefully add the NaOH solution, followed by the dropwise addition of H₂O₂ solution, keeping the temperature below 40 °C.

  • Stir the mixture at room temperature for at least 1 hour.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer, filter, and concentrate to give the crude alcohol.

  • Purify as necessary.

Visualizations

Markovnikov_Mechanism cluster_step1 Step 1: Protonation to form the most stable carbocation cluster_step2 Step 2: Nucleophilic Attack Alkene This compound Carbocation Tertiary Benzylic Carbocation (Major) Alkene->Carbocation + H+ Minor_Carbocation Secondary Carbocation (Minor) Alkene->Minor_Carbocation (Disfavored) HBr H-Br HBr->Carbocation Product 2-Bromo-2-methyl-1-phenylbutane Carbocation->Product Br_ion Br- Br_ion->Product

Caption: Mechanism of Markovnikov addition of HBr.

Experimental_Workflow Start Start: this compound Reaction Electrophilic Addition (e.g., Hydrobromination) Start->Reaction Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction->Workup Drying Drying of Organic Layer Workup->Drying Purification Purification (Column Chromatography) Drying->Purification Product Final Product Purification->Product

Caption: General experimental workflow for electrophilic addition.

Conclusion

The reactions of this compound serve as an excellent model for demonstrating the principles of Markovnikov's rule. The strong directing effect of the phenyl group, through the formation of a stable tertiary benzylic carbocation, ensures high regioselectivity in electrophilic additions such as hydrohalogenation and acid-catalyzed hydration. For synthetic applications requiring the anti-Markovnikov product, hydroboration-oxidation provides a reliable alternative. A thorough understanding of these reactions and their underlying mechanisms is crucial for the rational design and execution of synthetic routes in research and development.

References

Synthesis of Tertiary Alcohols from 2-Methyl-1-phenyl-1-butene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of the tertiary alcohol, 2-methyl-1-phenylbutan-2-ol (B1584244), from the starting alkene, 2-methyl-1-phenyl-1-butene. The methods described herein are fundamental in organic synthesis and are particularly relevant for the creation of complex molecular architectures in medicinal chemistry and materials science.

Overview of Synthetic Pathways

The synthesis of 2-methyl-1-phenylbutan-2-ol from this compound can be achieved through the addition of water across the double bond. The regioselectivity of this hydration reaction is crucial in obtaining the desired tertiary alcohol. Two primary methods that follow Markovnikov's rule are presented: acid-catalyzed hydration and oxymercuration-demercuration. A third method, hydroboration-oxidation, which follows anti-Markovnikov regioselectivity, is also discussed for comparative purposes as it yields a primary alcohol.

Product Profile:

Starting MaterialProduct (Tertiary Alcohol)IUPAC NameCAS NumberMolecular FormulaMolecular Weight
This compound2-Methyl-1-phenylbutan-2-ol2-Methyl-1-phenylbutan-2-ol772-46-3C₁₁H₁₆O164.25 g/mol

Comparative Analysis of Synthetic Methods

The choice of synthetic method depends on factors such as desired yield, reaction conditions, and tolerance of functional groups. The following table summarizes the key aspects of the three primary methods for the hydration of this compound.

MethodRegioselectivityKey ReagentsTypical YieldAdvantagesDisadvantages
Acid-Catalyzed Hydration MarkovnikovH₂SO₄ (catalytic), H₂OModerate to GoodInexpensive reagents, simple procedure.Rearrangements possible (though not for this substrate), requires strongly acidic conditions.[1][2]
Oxymercuration-Demercuration Markovnikov1. Hg(OAc)₂, H₂O/THF2. NaBH₄Good to ExcellentPrevents carbocation rearrangements, milder conditions than acid catalysis.[3][4]Use of toxic mercury compounds.[2]
Hydroboration-Oxidation Anti-Markovnikov1. BH₃·THF2. H₂O₂, NaOHGood to ExcellentHigh yields, stereospecific (syn-addition).[5][6]Yields the primary alcohol (2-methyl-1-phenylbutan-1-ol), not the desired tertiary alcohol.

Experimental Protocols

The following are detailed protocols for the synthesis of 2-methyl-1-phenylbutan-2-ol.

Method 1: Acid-Catalyzed Hydration

This protocol describes the acid-catalyzed addition of water to this compound to yield 2-methyl-1-phenylbutan-2-ol. The reaction proceeds via a stable tertiary carbocation intermediate.

Reaction Scheme:

  • C₆H₅-CH=C(CH₃)-CH₂-CH₃ + Hg(OAc)₂ + H₂O/THF --> C₆H₅-CH(HgOAc)-C(OH)(CH₃)-CH₂-CH₃

  • C₆H₅-CH(HgOAc)-C(OH)(CH₃)-CH₂-CH₃ + NaBH₄ --> C₆H₅-CH₂-C(OH)(CH₃)-CH₂-CH₃

Synthetic pathways for the hydration of this compound.
Experimental Workflow for Acid-Catalyzed Hydration

The following diagram outlines the general workflow for the acid-catalyzed hydration protocol.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Prepare Acid Solution Prepare H₂SO₄/H₂O Solution Add Alkene Add this compound Prepare Acid Solution->Add Alkene Heat and Stir Heat at 50°C for 4h Add Alkene->Heat and Stir Cool Reaction Cool to Room Temperature Heat and Stir->Cool Reaction Extraction Extract with Diethyl Ether Cool Reaction->Extraction Wash Wash with H₂O, NaHCO₃, Brine Extraction->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Distill Vacuum Distillation Concentrate->Distill Final Product Final Product Distill->Final Product 2-Methyl-1-phenylbutan-2-ol

General experimental workflow for acid-catalyzed hydration.

References

Revolutionizing Medicinal Chemistry: AI-Powered Applications in Drug Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Key Applications and Protocols

This document details four key case studies demonstrating the power of AI in medicinal chemistry:

  • Deep Learning for Virtual Screening: Atomwise's AtomNet platform for novel hit identification.

  • Elucidation of Biological Pathways: Kirin and Fujitsu's use of Quantitative Systems Pharmacology (QSP) to uncover a novel gut-brain axis mechanism for citicoline (B1669096).

AI-Aided Drug Repurposing: The Case of Baricitinib (B560044) for COVID-19

Experimental Protocol: AI-Powered Drug Repurposing Workflow

The protocol for identifying drug repurposing candidates using a knowledge graph-based AI system can be summarized as follows:

  • Candidate Prioritization: The AI system ranks potential drug candidates based on the strength of the evidence and their predicted efficacy and safety.

Quantitative Data: Clinical Trial Results for Baricitinib in COVID-19
TrialInterventionKey FindingOutcome
ACTT-2 Baricitinib + Remdesivir (B604916) vs. Remdesivir aloneStatistically significant reduction in time to recovery.Patients receiving the combination therapy had a median recovery time of 7 days, compared to 8 days with remdesivir alone.[6]
COV-BARRIER Baricitinib + Standard of Care vs. Placebo + Standard of Care38% reduction in mortality in hospitalized COVID-19 patients.The mortality rate was 8.1% in the baricitinib group compared to 13.1% in the placebo group.
Signaling Pathway: Baricitinib's Dual Mechanism of Action in COVID-19

Baricitinib was predicted by BenevolentAI's platform to have a dual mechanism of action against SARS-CoV-2. It was hypothesized to inhibit clathrin-mediated endocytosis, a key pathway for viral entry into cells, by targeting AAK1. Additionally, its known function as a JAK inhibitor was predicted to quell the cytokine storm associated with severe COVID-19.[4]

Baricitinib_Mechanism cluster_viral_entry Viral Entry Inhibition cluster_inflammation Inflammation Modulation SARS_CoV_2 SARS-CoV-2 Endocytosis Clathrin-Mediated Endocytosis SARS_CoV_2->Endocytosis Enters cell via AAK1 AAK1 Endocytosis->AAK1 Mediated by Baricitinib_VE Baricitinib Baricitinib_VE->AAK1 Inhibits Cytokines Pro-inflammatory Cytokines (e.g., IL-6) JAK_STAT JAK/STAT Signaling Pathway Cytokines->JAK_STAT Inflammation Hyper-inflammation (Cytokine Storm) JAK_STAT->Inflammation Baricitinib_IM Baricitinib Baricitinib_IM->JAK_STAT Inhibits

Caption: Dual action of Baricitinib in COVID-19.

Deep Learning for Virtual Screening: Atomwise's AtomNet

Application Note: Atomwise's AtomNet is a pioneering deep convolutional neural network for structure-based drug discovery.[2][10][11] It predicts the bioactivity of small molecules by analyzing their 3D structure and that of their protein target.[2][10][11] In a large-scale study, the AtomNet platform was used to screen billions of compounds against hundreds of targets, demonstrating a significantly higher hit rate than traditional high-throughput screening (HTS).[12]

Experimental Protocol: AtomNet Virtual Screening Workflow
  • Target and Library Preparation: The 3D structure of the protein target is obtained and prepared for screening. A vast virtual library of small molecules, often containing billions of compounds, is assembled.

  • Deep Convolutional Neural Network Architecture: AtomNet employs a deep convolutional neural network (DCNN). A notable architecture includes an input layer followed by four convolutional layers and two fully-connected layers, culminating in a logistic regression cost layer to classify molecules as active or inactive.[10]

  • Model Training: The DCNN is trained on a large dataset of known protein-ligand interactions, learning to identify the chemical features crucial for binding.

  • Virtual Screening: The trained AtomNet model screens the virtual library of compounds against the prepared protein target, predicting the binding affinity for each molecule.

  • Hit Identification and Prioritization: The model outputs a ranked list of potential hits based on their predicted binding affinity. These top-ranking compounds are then prioritized for experimental validation.

Quantitative Data: Atomwise AIMS Program Results
MetricValue
Number of Targets Evaluated 318
Number of Collaborating Labs >250
Targets with Novel Hits Identified 235 (74%)
Average Number of Structurally Distinct Hits per Target >7
Median Activity of Validated Hits 15.4 µM

Source: Nature Scientific Reports[12]

Logical Diagram: AtomNet Workflow

AtomNet_Workflow Input 3D Protein Structure & Virtual Compound Library AtomNet AtomNet (Deep Convolutional Neural Network) Input->AtomNet Prediction Binding Affinity Prediction AtomNet->Prediction Ranking Ranked List of Potential Hits Prediction->Ranking Validation Experimental Validation Ranking->Validation

Caption: AtomNet virtual screening workflow.

AI-Driven Retrosynthesis: SYNTHIA™ for Antiviral Drug Synthesis

Experimental Protocol: SYNTHIA™ Retrosynthesis Workflow
  • Target Molecule Input: The chemical structure of the target molecule (e.g., umifenovir) is entered into the SYNTHIA™ software.

  • Pathway Exploration and Ranking: SYNTHIA™ explores numerous potential synthetic pathways and ranks them based on user-defined criteria such as cost, number of steps, and avoidance of hazardous reagents.

  • Route Selection and Optimization: Chemists review the proposed routes and select the most promising one for laboratory execution. The software's suggestions can be further optimized based on expert knowledge.

  • Experimental Validation: The selected synthetic route is then validated in the laboratory, with each step performed and the yield and purity of the products determined.[14][16]

Quantitative Data: Comparison of Umifenovir Synthesis Routes
RouteNumber of StepsOverall YieldKey Advantage
Published Route Variable (often >5 steps)VariableEstablished methodology
SYNTHIA™-Proposed Route A 4Experimentally validatedUtilizes different starting materials, relieving supply chain pressure.[14][16]
SYNTHIA™-Proposed Route B 3Experimentally validatedMore productive indole-synthesis step (79% yield for intermediate 42).[14]

Experimental Workflow: SYNTHIA™-Aided Synthesis of Umifenovir

SYNTHIA_Workflow Target Target Molecule (e.g., Umifenovir) SYNTHIA SYNTHIA™ Retrosynthesis (AI-Powered Analysis) Target->SYNTHIA Pathways Ranked Synthetic Pathways SYNTHIA->Pathways Selection Chemist Review & Route Selection Pathways->Selection Validation Laboratory Synthesis & Validation Selection->Validation Product Final Product Validation->Product

Caption: SYNTHIA™ retrosynthesis workflow.

Elucidation of Biological Pathways: QSP Model of Citicoline's Gut-Brain Axis Mechanism

Experimental Protocol: QSP Modeling and In Vitro Validation
  • QSP Model Construction: A QSP model is built by integrating diverse biological data, including metabolic pathways, receptor-ligand interactions, and physiological parameters, into a mathematical framework.[17][18] For citicoline, this involved modeling the gut-brain axis and cholinergic signaling pathways.

  • Hypothesis Formulation: Based on the simulation results, a hypothesis is formulated: citicoline activates neuronal signaling via the gut.

  • In Vitro Experimental Design: An in vitro experiment is designed to test the hypothesis. In this case, a co-culture system of intestinal epithelial cells and neurons was used.

Quantitative Data: Predicted and Validated Effects of Citicoline
ParameterAI Prediction (QSP Model)Experimental Validation (In Vitro)
Cholinergic Signaling Enhanced in the gut-nerve axisConfirmed neuronal activation
Acetylcholine (B1216132) Levels Dose-dependent increase in intestinal synapsesConsistent with neuronal activation
Signaling Pathway: Citicoline's Influence on the Gut-Brain Axis

The QSP model elucidated a novel pathway where orally administered citicoline influences the gut-brain axis, leading to increased acetylcholine levels in intestinal synapses and subsequent neuronal activation.

Citicoline_Pathway Citicoline Oral Citicoline Gut Gut Citicoline->Gut Cholinergic_Signaling Enhanced Cholinergic Signaling Gut->Cholinergic_Signaling Influences Acetylcholine Increased Acetylcholine in Intestinal Synapses Cholinergic_Signaling->Acetylcholine Neuronal_Activation Neuronal Activation Acetylcholine->Neuronal_Activation Brain Brain Neuronal_Activation->Brain Signals to

Caption: Citicoline's gut-brain axis mechanism.

References

Application Notes and Protocols for 2-Methyl-1-phenyl-1-butene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-Methyl-1-phenyl-1-butene as a versatile intermediate in organic synthesis. The protocols focus on key transformations relevant to pharmaceutical and fine chemical development.

Application Note 1: Catalytic Hydrogenation to 2-Methyl-2-phenylbutane

This compound serves as an excellent precursor for the synthesis of 2-methyl-2-phenylbutane, a saturated hydrocarbon. The double bond can be efficiently reduced via catalytic hydrogenation. This transformation is crucial for introducing a stable, non-reactive alkyl-aryl moiety into a target molecule, which can be important for tuning lipophilicity and metabolic stability in drug candidates. The reaction typically proceeds with high yield under standard hydrogenation conditions.

Logical Workflow for Catalytic Hydrogenation

G cluster_prep Catalyst & Reactant Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification Catalyst Slurry Catalyst Slurry Reactant Solution Reactant Solution Catalyst Slurry->Reactant Solution Addition Reaction Vessel Reaction Vessel Reactant Solution->Reaction Vessel Transfer Hydrogenation H2, Catalyst Pressure, Temp Reaction Vessel->Hydrogenation Filtration Filtration Hydrogenation->Filtration Reaction Mixture Solvent Removal Solvent Removal Filtration->Solvent Removal Purification e.g., Distillation Solvent Removal->Purification Final Product 2-Methyl-2-phenylbutane Purification->Final Product

Caption: Workflow for the catalytic hydrogenation of this compound.

Experimental Protocol: Catalytic Hydrogenation

Objective: To synthesize 2-methyl-2-phenylbutane from this compound via catalytic hydrogenation.

Materials:

  • This compound

  • Palladium on carbon (10 wt% Pd/C)

  • Ethanol (B145695) (or Ethyl Acetate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (B1210297) (approximately 10-20 mL per gram of substrate).

  • Catalyst Addition: To the solution, carefully add 10% Pd/C (1-5 mol% of Pd relative to the substrate) under an inert atmosphere.

  • Hydrogenation:

    • If using a Parr hydrogenator, place the flask in the apparatus, evacuate the system, and then pressurize with hydrogen gas to the desired pressure (e.g., 50 psi).

    • If using a balloon, evacuate the flask and backfill with hydrogen from a balloon. Repeat this process 2-3 times to ensure an inert atmosphere has been replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed.

  • Work-up:

    • Carefully vent the hydrogen and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 2-methyl-2-phenylbutane, can be purified by distillation if necessary.

Quantitative Data (Representative):

ReactantProductCatalystSolventPressureTemperatureReaction TimeYield (%)
This compound2-methyl-2-phenylbutane10% Pd/CEthanol50 psiRoom Temp.2-4 h>95

Application Note 2: Friedel-Crafts Alkylation of Arenes

This compound can act as an alkylating agent in Friedel-Crafts reactions. In the presence of a Lewis acid or a strong Brønsted acid catalyst, the double bond is protonated to form a tertiary carbocation. This electrophile can then attack an aromatic ring to form a new carbon-carbon bond. This reaction is a powerful tool for the synthesis of complex molecules with multiple aryl groups, which are common motifs in pharmaceuticals. The regioselectivity of the alkylation on the reacting arene is governed by the directing effects of its existing substituents.

Signaling Pathway for Friedel-Crafts Alkylation

G cluster_activation Electrophile Generation cluster_attack Electrophilic Aromatic Substitution Alkene This compound Carbocation Tertiary Carbocation Alkene->Carbocation Protonation/Coordination Catalyst Lewis Acid (e.g., AlCl3) or Brønsted Acid (e.g., H2SO4) Catalyst->Carbocation Sigma Complex Arenium Ion Intermediate Carbocation->Sigma Complex Nucleophilic Attack Arene Aromatic Substrate (e.g., Benzene) Arene->Sigma Complex Product Alkylated Arene Sigma Complex->Product Deprotonation

Caption: Mechanism of Friedel-Crafts alkylation using this compound.

Experimental Protocol: Friedel-Crafts Alkylation

Objective: To synthesize 1-(1,1-dimethylpropyl)-4-phenylbenzene by reacting this compound with benzene (B151609).

Materials:

  • This compound

  • Benzene (in excess, can also be the solvent)

  • Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (or other suitable organic solvent for extraction)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Condenser

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a drying tube.

  • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.1 eq) and excess benzene. Cool the mixture in an ice bath.

  • Reactant Addition: Dissolve this compound (1.0 eq) in benzene and add it to the dropping funnel. Add the alkene solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or GC.

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture over crushed ice and dilute HCl.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography or distillation.

Quantitative Data (Representative):

AlkeneAreneCatalystSolventTemperatureReaction TimeYield (%)
This compoundBenzeneAlCl₃BenzeneRoom Temp.4-6 h60-80

Disclaimer: The provided protocols are illustrative and may require optimization based on specific laboratory conditions and desired scale. Appropriate safety precautions should always be taken when handling chemicals.

Application Notes and Protocols for Electrophilic Addition Reactions of 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenyl-1-butene is an unsaturated hydrocarbon featuring a trisubstituted double bond conjugated with a phenyl group. This structural motif makes it an interesting substrate for electrophilic addition reactions, which are fundamental transformations in organic synthesis. The regiochemical and stereochemical outcomes of these reactions are of significant interest in the synthesis of functionalized molecules relevant to medicinal chemistry and materials science. These application notes provide detailed protocols for two key electrophilic addition reactions of this compound: hydrobromination and halohydrin formation. The protocols are designed to be readily implemented in a standard laboratory setting.

Key Concepts: Reaction Mechanisms

The electrophilic addition reactions of this compound are governed by the principles of carbocation stability, largely following Markovnikov's rule. The phenyl group plays a crucial role in stabilizing the carbocation intermediate through resonance.

Hydrobromination

The addition of hydrogen bromide (HBr) to this compound proceeds via a carbocation mechanism. The initial protonation of the double bond can, in principle, lead to two different carbocations. However, the formation of the more stable tertiary benzylic carbocation is strongly favored over the less stable secondary carbocation. Subsequent attack by the bromide ion on this carbocation leads to the major product. The stability of the benzylic carbocation is enhanced by resonance delocalization of the positive charge into the phenyl ring.[1][2][3]

Halohydrin Formation

The reaction of this compound with a halogen (e.g., bromine) in the presence of water results in the formation of a halohydrin. This reaction proceeds through a cyclic halonium ion intermediate.[4][5] The subsequent nucleophilic attack by a water molecule occurs at the more substituted carbon of the halonium ion, which bears a partial positive charge. This regioselectivity is also in accordance with Markovnikov's principle, as the more substituted carbon can better accommodate the positive charge. The attack occurs from the side opposite to the halonium ion, resulting in an anti-addition of the halogen and hydroxyl groups.[4][5]

Experimental Protocols

Protocol 1: Hydrobromination of this compound

This protocol describes the addition of hydrogen bromide to this compound to synthesize 2-bromo-2-methyl-1-phenylbutane.

Materials:

  • This compound

  • 33% HBr in glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.46 g, 10 mmol) in 20 mL of diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 33% HBr in glacial acetic acid (5.0 mL, ~30 mmol) to the stirred solution over a period of 10 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding 30 mL of cold water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexanes) to afford pure 2-bromo-2-methyl-1-phenylbutane.

Expected Outcome:

Based on the high stability of the tertiary benzylic carbocation intermediate, the reaction is expected to be highly regioselective, yielding primarily 2-bromo-2-methyl-1-phenylbutane.

ParameterValue
Product 2-Bromo-2-methyl-1-phenylbutane
Regioselectivity >95% (Markovnikov product)
Typical Yield 85-92%
Appearance Colorless to pale yellow oil
Protocol 2: Halohydrin Formation from this compound

This protocol details the synthesis of 1-bromo-2-methyl-1-phenylbutan-2-ol via the reaction of this compound with N-bromosuccinimide (NBS) in an aqueous dimethyl sulfoxide (B87167) (DMSO) solution.

Materials:

  • This compound

  • N-bromosuccinimide (NBS)

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Diethyl ether

  • Saturated sodium thiosulfate (B1220275) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.46 g, 10 mmol) in a mixture of DMSO (20 mL) and water (5 mL).

  • Cool the mixture to 0 °C in an ice bath with vigorous stirring.

  • Add N-bromosuccinimide (NBS) (1.96 g, 11 mmol) in one portion.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into 100 mL of cold water and extract with diethyl ether (3 x 40 mL).

  • Combine the organic extracts and wash with saturated sodium thiosulfate solution (2 x 30 mL) to remove any unreacted bromine, followed by a wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude bromohydrin can be purified by flash chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).

Expected Outcome:

The reaction is expected to yield the bromohydrin with the hydroxyl group on the more substituted carbon and the bromine on the less substituted carbon, consistent with a bromonium ion intermediate and attack by water at the more substituted position. The addition will be anti.

ParameterValue
Product 1-Bromo-2-methyl-1-phenylbutan-2-ol
Regioselectivity >90% (OH on tertiary carbon)
Stereoselectivity Predominantly anti-addition
Typical Yield 75-85%
Appearance White to off-white solid

Visualizations

Electrophilic_Addition_Mechanism cluster_hydrobromination Hydrobromination cluster_halohydrin Halohydrin Formation Alkene_HBr This compound + HBr Carbocation_HBr Tertiary Benzylic Carbocation Alkene_HBr->Carbocation_HBr Protonation (Rate-determining) Product_HBr 2-Bromo-2-methyl-1-phenylbutane Carbocation_HBr->Product_HBr Nucleophilic Attack by Br- Alkene_Halo This compound + Br2 Bromonium Bromonium Ion Intermediate Alkene_Halo->Bromonium Formation of Bromonium Ion Oxonium Oxonium Ion Intermediate Bromonium->Oxonium Nucleophilic Attack by H2O Product_Halo 1-Bromo-2-methyl-1-phenylbutan-2-ol Oxonium->Product_Halo Deprotonation

Caption: Reaction pathways for hydrobromination and halohydrin formation.

Experimental_Workflow cluster_protocol1 Protocol 1: Hydrobromination cluster_protocol2 Protocol 2: Halohydrin Formation P1_Start Dissolve Alkene in Ether P1_React Add HBr/AcOH at 0°C, then RT P1_Start->P1_React P1_Quench Quench with Water P1_React->P1_Quench P1_Extract Extract with Ether P1_Quench->P1_Extract P1_Wash Wash with H2O, NaHCO3, Brine P1_Extract->P1_Wash P1_Dry Dry and Concentrate P1_Wash->P1_Dry P1_Purify Purify by Chromatography P1_Dry->P1_Purify P2_Start Dissolve Alkene in DMSO/H2O P2_React Add NBS at 0°C, then RT P2_Start->P2_React P2_Workup Pour into Water P2_React->P2_Workup P2_Extract Extract with Ether P2_Workup->P2_Extract P2_Wash Wash with Na2S2O3, Brine P2_Extract->P2_Wash P2_Dry Dry and Concentrate P2_Wash->P2_Dry P2_Purify Purify by Chromatography P2_Dry->P2_Purify

Caption: General experimental workflows for the described protocols.

References

Troubleshooting & Optimization

Technical Support Center: Wittig Synthesis of 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-1-phenyl-1-butene synthesized via the Wittig reaction.

Troubleshooting Guide

Low or No Product Yield

Low or no yield in the Wittig synthesis of this compound from acetophenone (B1666503) and ethyltriphenylphosphonium bromide is a common issue. The following sections detail potential causes and solutions.

1. Incomplete Ylide Formation

The formation of the phosphorus ylide is a critical step. If the ylide is not generated efficiently, the subsequent reaction with acetophenone will be poor.

  • Question: I am not observing the characteristic color change associated with ylide formation. What could be the problem?

  • Answer: The lack of a deep orange or reddish color upon addition of the base suggests that the ylide is not forming.[1] This is often due to an insufficiently strong base or the presence of moisture. For the deprotonation of ethyltriphenylphosphonium bromide, a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is typically required.[2] Ensure that the base is fresh and has been handled under anhydrous conditions. Weaker bases may not be strong enough to deprotonate the phosphonium (B103445) salt effectively.[2]

  • Question: My yield is still low even after using a strong base. What else could be affecting ylide formation?

  • Answer: The presence of moisture can quench the strong base and the ylide. It is crucial to use flame-dried glassware and anhydrous solvents (e.g., THF, diethyl ether) and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

2. Ylide Instability and Side Reactions

The ethyl-derived ylide is a non-stabilized ylide and can be reactive and prone to decomposition.

  • Question: I suspect my ylide is decomposing before it can react with the acetophenone. How can I mitigate this?

  • Answer: Non-stabilized ylides can be unstable.[2] It is often beneficial to generate the ylide in situ at low temperatures (e.g., 0 °C or -78 °C) and then add the acetophenone to the freshly prepared ylide solution. Avoid prolonged stirring of the ylide before the addition of the ketone.

  • Question: What are the possible side reactions involving the ylide?

  • Answer: Besides decomposition, the ylide can be quenched by any acidic protons in the reaction mixture. Ensure that the acetophenone is pure and free from acidic impurities.

3. Issues with the Carbonyl Substrate (Acetophenone)

The reactivity of the ketone can also influence the reaction outcome.

  • Question: Is acetophenone reactive enough for this Wittig reaction?

  • Answer: Ketones are generally less reactive than aldehydes in the Wittig reaction.[3] To improve the reaction with acetophenone, you may need to use a slight excess of the ylide and allow for a longer reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction duration.

4. Purification Challenges

The primary byproduct of the Wittig reaction is triphenylphosphine (B44618) oxide (TPPO), which can be difficult to separate from the desired alkene product.[2]

  • Question: How can I effectively remove triphenylphosphine oxide from my product?

  • Answer: Triphenylphosphine oxide is a common byproduct that can complicate purification.[2] Standard column chromatography on silica (B1680970) gel is a common and effective method for separation.[1] A non-polar eluent system, such as hexanes or a mixture of hexanes and a small amount of a more polar solvent like ethyl acetate (B1210297), will typically elute the non-polar this compound first, while the more polar triphenylphosphine oxide is retained on the column. Other reported methods for TPPO removal include precipitation by the addition of a non-polar solvent like pentane (B18724) or hexane, or complexation with metal salts like zinc chloride.[4][5]

Frequently Asked Questions (FAQs)

  • Q1: What is the expected stereoselectivity for the Wittig synthesis of this compound?

    • A1: The reaction of a non-stabilized ylide, such as the one derived from ethyltriphenylphosphonium bromide, with a ketone like acetophenone is expected to produce a mixture of (E) and (Z) isomers. The ratio can be influenced by the reaction conditions, including the solvent and the base used.[6]

  • Q2: Can I use a different base for this reaction?

    • A2: While strong bases like n-BuLi and NaH are common, other bases such as potassium tert-butoxide can also be used. The choice of base can affect the reaction yield and the E/Z ratio of the product.[7] It is important to ensure the base is strong enough for efficient ylide formation.

  • Q3: What is the role of the solvent in this reaction?

    • A3: The solvent plays a crucial role in solvating the reactants and intermediates. Anhydrous aprotic solvents like THF or diethyl ether are typically used to prevent quenching of the highly reactive ylide and the strong base. The choice of solvent can also influence the stereochemical outcome of the reaction.[6]

  • Q4: Why is an inert atmosphere important for this reaction?

    • A4: The phosphorus ylide is sensitive to both moisture and atmospheric oxygen.[2] Performing the reaction under an inert atmosphere of nitrogen or argon prevents the decomposition of the ylide and the strong base, thus improving the overall yield.

Data Presentation

The yield of the Wittig reaction can be influenced by various factors. The following table provides a summary of how different reaction parameters can affect the outcome, based on general principles of the Wittig reaction.

Parameter Condition Effect on Yield/Selectivity Reference
Base Strong, non-nucleophilic bases (e.g., n-BuLi, NaH)Generally provide higher yields by ensuring complete ylide formation.[2]
Weaker bases (e.g., K2CO3)May result in lower yields, especially with less acidic phosphonium salts.[3]
Lithium-containing basesCan sometimes lead to the formation of side products through betaine (B1666868) stabilization.[8]
Solvent Aprotic, anhydrous solvents (e.g., THF, ether)Essential for the stability of the ylide and base, leading to better yields.General Knowledge
Polar aprotic solvents (e.g., DMF)Can influence the E/Z ratio of the alkene product.[6]
Temperature Low temperature for ylide formation (0 °C to -78 °C)Improves the stability of non-stabilized ylides.General Knowledge
Room temperature for reaction with ketoneOften sufficient for the reaction to proceed to completion.[1]
Reactant Ketones (vs. Aldehydes)Generally less reactive, may require longer reaction times or a slight excess of ylide.[3]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a similar Wittig reaction.[1]

Materials:

  • Ethyltriphenylphosphonium bromide

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acetophenone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for eluent

Procedure:

  • Preparation of the Ylide:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and a nitrogen inlet.

    • Add ethyltriphenylphosphonium bromide (1.1 equivalents) to the flask.

    • Add anhydrous THF via syringe.

    • Cool the resulting suspension to 0 °C using an ice-water bath.

    • While stirring vigorously, add n-butyllithium (1.05 equivalents) dropwise via syringe over 10 minutes. Ensure the internal temperature does not exceed 5 °C.

    • Upon addition of n-BuLi, the solution should develop a deep orange or reddish color, indicating the formation of the ylide.[1]

    • Stir the ylide solution at 0 °C for 30 minutes.

  • Wittig Reaction:

    • To the freshly prepared ylide solution at 0 °C, add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 hexanes:ethyl acetate).

  • Work-up and Purification:

    • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel.

    • Add diethyl ether or ethyl acetate and water. Shake the funnel and allow the layers to separate.

    • Collect the organic layer. Extract the aqueous layer twice more with portions of the organic solvent.

    • Combine all organic extracts and wash them with brine.

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with hexanes or a hexanes/ethyl acetate gradient, to separate the this compound from the triphenylphosphine oxide byproduct.

    • Combine the fractions containing the product and remove the solvent via rotary evaporation to yield the final product.

Mandatory Visualization

Wittig_Troubleshooting start Low Yield in Wittig Synthesis check_ylide Check Ylide Formation (Color Change?) start->check_ylide no_color No Color Change check_ylide->no_color No color_ok Color Change Observed check_ylide->color_ok Yes base_issue Potential Issue: - Base not strong enough - Moisture present no_color->base_issue check_reaction Check Reaction Progress (TLC) color_ok->check_reaction base_solution Solution: - Use fresh, strong base (n-BuLi, NaH) - Use anhydrous solvents/glassware - Maintain inert atmosphere base_issue->base_solution base_solution->check_ylide Re-run incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction No complete_reaction Reaction Complete check_reaction->complete_reaction Yes ketone_issue Potential Issue: - Acetophenone less reactive - Insufficient reaction time incomplete_reaction->ketone_issue purification_issue Check Purification Step complete_reaction->purification_issue ketone_solution Solution: - Use slight excess of ylide - Increase reaction time - Monitor by TLC ketone_issue->ketone_solution ketone_solution->check_reaction Re-run product_loss Potential Issue: - Inefficient separation from TPPO purification_issue->product_loss purification_solution Solution: - Optimize column chromatography - Consider precipitation or complexation of TPPO product_loss->purification_solution end Improved Yield purification_solution->end

Caption: Troubleshooting flowchart for low yield in Wittig synthesis.

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_wittig_reaction Wittig Reaction phosphonium Ethyltriphenylphosphonium Bromide ylide Phosphorus Ylide phosphonium->ylide + Base base Strong Base (e.g., n-BuLi) betaine Betaine Intermediate (optional pathway) ylide->betaine oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane + Acetophenone ketone Acetophenone ketone->betaine ketone->oxaphosphetane betaine->oxaphosphetane product This compound (E/Z mixture) oxaphosphetane->product byproduct Triphenylphosphine Oxide (TPPO) oxaphosphetane->byproduct

Caption: General mechanism of the Wittig reaction.

References

Technical Support Center: Purification of 2-Methyl-1-phenyl-1-butene by Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols for the purification of 2-Methyl-1-phenyl-1-butene using flash chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

A1: this compound is an organic compound that typically appears as a colorless or slightly yellow liquid.[1] It is soluble in organic solvents like alcohols, ethers, and ketones.[1] As a substituted styrene, it is a relatively nonpolar compound.

Q2: Why is flash chromatography a suitable method for purifying this compound?

A2: Flash chromatography is a rapid and efficient purification technique ideal for separating compounds with moderate differences in polarity. Given that this compound is a nonpolar compound, flash chromatography using a normal-phase adsorbent like silica (B1680970) gel allows for effective separation from more polar impurities that may be present after its synthesis.

Q3: How do I select an appropriate solvent system (eluent) for the purification?

A3: The best practice is to first perform thin-layer chromatography (TLC) to identify a suitable solvent system.[2][3] For a nonpolar compound like this compound, start with a nonpolar solvent such as hexane (B92381) or petroleum ether and gradually add a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane.[4] A good starting point for nonpolar compounds is a 5% ethyl acetate/hexane mixture.[4] The ideal solvent system will give the target compound a retention factor (Rf) value between 0.15 and 0.35 on the TLC plate.[5] This Rf range provides the best balance between separation resolution and elution time in the subsequent flash column.[5]

Q4: How do I translate my TLC results to the flash column?

A4: The retention of a compound on a flash column is measured in column volumes (CV). The relationship between the TLC Rf value and CV is CV ≈ 1/Rf.[6][7] An optimal Rf range of 0.15–0.35 on a TLC plate corresponds to an elution volume of approximately 2.8 to 6.7 CVs on the flash column, which is ideal for good separation.[5]

Q5: What kind of stationary phase should I use?

A5: For normal-phase flash chromatography of a nonpolar compound, standard silica gel (Silica 60) is the most common and effective stationary phase.[8] If the compound shows instability or decomposition on silica, alternative adsorbents like alumina (B75360) or florisil (B1214189) can be considered.[9]

Q6: How should I monitor the separation during the flash chromatography run?

A6: Collect fractions of the eluent as it comes off the column.[8] To identify which fractions contain your product, spot every few fractions on a TLC plate and visualize the spots under a UV lamp (as the phenyl group in the compound is UV active) or by using a staining agent.[8] Fractions containing the same pure compound should be combined.[8]

Troubleshooting Guide

Q: My compound is eluting too quickly (in the solvent front). What should I do?

A: This indicates that the eluent is too polar. You should decrease the proportion of the polar solvent in your mobile phase. For example, if you are using 10% ethyl acetate in hexane, try reducing it to 2-5%. A very high Rf value on your initial TLC (e.g., > 0.5) would predict this issue.[9]

Q: My compound is not coming off the column or is eluting very slowly.

A: This suggests the eluent is not polar enough to move the compound through the silica gel.[9] You should gradually increase the polarity of your solvent system. For instance, if you started with 2% ethyl acetate in hexane, you can increase it to 5% or 10%. Another possibility is that the compound has decomposed on the column; you can test its stability on silica with a simple TLC test where you spot the compound and let it sit on the plate for some time before eluting.[9]

Q: I'm seeing poor separation between my product and an impurity.

A: There are several potential solutions:

  • Optimize the Solvent System: A small change in the solvent ratio can significantly impact resolution. Try running a gradient elution, starting with a very nonpolar solvent and slowly increasing the polarity.[10]

  • Change the Solvent System: Sometimes, changing one of the solvents entirely (e.g., using dichloromethane/hexane instead of ethyl acetate/hexane) can alter the selectivity and improve separation.[4]

  • Reduce the Sample Load: Overloading the column is a common cause of poor separation.[11] Ensure you are using an appropriate ratio of sample to silica gel (typically 1:30 to 1:100 by weight, depending on separation difficulty).

  • Improve Packing: A poorly packed column with channels or cracks will lead to bad separation. Ensure the silica gel is packed uniformly.[10]

Q: The bands on my column are streaking or tailing.

A: Tailing can be caused by a few factors:

  • Poor Solubility: The compound may not be fully soluble in the eluent, causing it to streak.[9]

  • Sample Loading: If the initial sample band loaded onto the column is too wide, it can lead to broad, tailing peaks. Load the sample in the minimum possible volume of solvent.[12]

  • Acidic Silica: If your compound is basic, it might interact strongly with the slightly acidic silica gel. Adding a small amount of a basic modifier like triethylamine (B128534) (~0.1-1%) to the eluent can resolve this.[10][13]

Q: The column cracked after I started running it.

A: This usually happens due to heat generated when wetting the silica gel with a polar solvent, or from pressure buildup.[10] To avoid this, pack the column using the "slurry" method where the silica is pre-mixed with the eluent, or ensure that when dry packing, the solvent is added slowly and the column is allowed to equilibrate.

Data Presentation

ParameterValue / Recommended RangeSource
Compound Properties
Chemical FormulaC₁₁H₁₄[14]
Molecular Weight146.23 g/mol [14]
AppearanceColorless or slightly yellow liquid[1]
PolarityNonpolarInferred
TLC Parameters
Stationary PhaseSilica Gel 60[8]
Recommended Rf for Target0.15 - 0.35[5]
Eluent Starting PointHexane / Petroleum Ether with 0-5% Ethyl Acetate[4][11]
Flash Chromatography Parameters
Stationary PhaseSilica Gel 60 (230-400 mesh)[8]
Corresponding Elution Volume2.8 - 6.7 CV[5]
Sample Loading (Sample:Silica)1:30 to 1:100 (w/w)Inferred
Loading MethodDry loading or minimal solvent liquid loading[3][13]

Experimental Protocols

Detailed Methodology for Flash Chromatography Purification

1. Method Development using Thin-Layer Chromatography (TLC)

  • Prepare a stock solution of your crude this compound in a volatile solvent like dichloromethane.

  • On a silica gel TLC plate, spot the crude mixture.

  • Develop the plate in a TLC chamber with a starting eluent, such as 100% hexane or 2% ethyl acetate in hexane.

  • Visualize the plate under a UV lamp (254 nm).

  • Adjust the polarity of the eluent system (e.g., increase the percentage of ethyl acetate) until the spot corresponding to this compound has an Rf value between 0.15 and 0.35.[5] Ensure there is good separation from any visible impurities.

2. Column Preparation

  • Select a column of appropriate size for your sample amount.

  • Dry Packing: Place a small plug of cotton or glass wool at the bottom of the column, then add a thin layer of sand.[8] Pour the dry silica gel into the column while gently tapping the side to ensure even packing. Add another layer of sand on top.[12]

  • Wet Packing (Slurry): Mix the silica gel with the chosen nonpolar eluent in a beaker to form a slurry. Pour the slurry into the column and allow it to settle, draining excess solvent. This method helps dissipate heat and can prevent cracking.

  • Equilibrate the packed column by flushing it with 2-3 column volumes of the initial, least polar eluent.[13]

3. Sample Loading

  • Liquid Loading: Dissolve the crude product in the minimum possible amount of the chromatography solvent or a non-polar, volatile solvent like dichloromethane.[12] Carefully apply the solution to the top of the silica gel bed using a pipette.[12]

  • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (1-2 times the weight of the crude product) and evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.[13] Carefully add this powder to the top of the packed column.[10][13]

4. Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Begin collecting fractions immediately.[8] The size of the fractions should be appropriate for the column size.

  • If using a gradient, start with the least polar solvent system identified during TLC and gradually increase the polarity over the course of the run.[10]

5. Analysis of Fractions

  • Use TLC to analyze the collected fractions to identify which ones contain the pure product.

  • Combine the pure fractions containing this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

Visualizations

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Method Development Crude->TLC Spot Pack Pack Column with Silica TLC->Pack Determine Eluent Load Load Sample Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Experimental workflow for the purification of this compound.

G Start Problem with Separation? PoorSep What is the issue? Start->PoorSep Yes NoProblem Continue Experiment Start->NoProblem No TooFast TooFast PoorSep->TooFast Elutes too fast (High Rf) TooSlow TooSlow PoorSep->TooSlow Elutes too slow (Low Rf) NoSep NoSep PoorSep->NoSep No Resolution Sol_TooFast Decrease Eluent Polarity TooFast->Sol_TooFast Sol_TooSlow Increase Eluent Polarity TooSlow->Sol_TooSlow Sol_NoSep1 Optimize Solvent Ratio or Change Solvent NoSep->Sol_NoSep1 Sol_NoSep2 Reduce Sample Load NoSep->Sol_NoSep2 Sol_NoSep3 Repack Column NoSep->Sol_NoSep3

Caption: Troubleshooting decision tree for flash chromatography issues.

References

Technical Support Center: Removing Triphenylphosphine Oxide from Wittig Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing triphenylphosphine (B44618) oxide (TPPO), a common and often troublesome byproduct of the Wittig reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of Wittig reaction products.

Issue: My product is co-eluting with triphenylphosphine oxide during column chromatography.

When standard silica (B1680970) gel chromatography fails to separate the desired product from TPPO, alternative or supplementary purification strategies are necessary.

  • Solution 1: Precipitation of Triphenylphosphine Oxide with a Non-Polar Solvent. This is a straightforward and often effective method for products that are soluble in moderately polar solvents.

    • Underlying Principle: Triphenylphosphine oxide exhibits low solubility in non-polar solvents like hexanes, pentane (B18724), or diethyl ether.[1][2][3] By dissolving the crude reaction mixture in a minimal amount of a more polar solvent and then adding a non-polar "anti-solvent," the TPPO can be selectively precipitated.[1]

    • Experimental Protocol: See "Precipitation with a Non-Polar Solvent" below.

  • Solution 2: Precipitation of a Triphenylphosphine Oxide-Metal Salt Complex. This method is particularly useful when simple precipitation is ineffective.

    • Underlying Principle: Triphenylphosphine oxide, a Lewis base, forms insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[1][4][5] These complexes can then be easily removed by filtration.[1]

    • Experimental Protocol (using ZnCl₂): See "Precipitation with a Metal Salt (ZnCl₂)" below.

Issue: I want to avoid column chromatography altogether, especially for a large-scale reaction.

For large-scale reactions or when chromatography is not feasible, non-chromatographic methods are highly desirable.[6][7]

  • Solution: Filtration through a Silica Plug. This technique is a rapid and effective way to remove the highly polar TPPO from less polar products.[1][8][9]

    • Underlying Principle: The high polarity of TPPO causes it to strongly adsorb to silica gel. A short plug of silica can therefore be used to retain the TPPO while allowing a less polar product to pass through.[1]

    • Experimental Protocol: See "Filtration Through a Silica Plug" below.

Issue: I tried to precipitate TPPO with a non-polar solvent, but my product also precipitated.

This indicates that the solubility difference between your product and TPPO in the chosen solvent system is not large enough.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with different solvent combinations. You might need a slightly more polar "good" solvent or a different non-polar "bad" solvent.

    • Temperature Control: Slowly cooling the solution can selectively induce the crystallization of TPPO. Gradual temperature changes often improve selectivity.[7]

    • Concentration Adjustment: The concentration of the crude mixture can impact precipitation. Try using a more dilute solution to prevent your product from crashing out.[7]

Frequently Asked Questions (FAQs)

Q1: Why is removing triphenylphosphine oxide (TPPO) so challenging?

A1: The removal of triphenylphosphine oxide can be difficult due to its high polarity, which often causes it to have similar chromatographic behavior to polar products.[7] Additionally, it is a common byproduct in several widely used reactions, including the Wittig, Mitsunobu, and Staudinger reactions, meaning its removal is a frequent challenge.[6][7] On a large scale, traditional column chromatography becomes impractical and costly, necessitating alternative purification strategies.[6][10]

Q2: What are the main strategies for removing TPPO?

A2: The primary methods for TPPO removal include:

  • Precipitation/Crystallization: Selectively precipitating either TPPO or the desired product from a suitable solvent system. This can be enhanced by adding metal salts that form insoluble complexes with TPPO.[4][7]

  • Chromatography: Techniques like filtration through a silica plug or, for more challenging separations, high-performance countercurrent chromatography (HPCCC) can be employed.[1][11]

  • Scavenging: Using solid-supported reagents (scavenger resins) that bind to TPPO, allowing for its removal by simple filtration.[5][7]

Q3: How do I choose the best method for my specific reaction?

A3: The choice of method depends on several factors, including the polarity and stability of your product, the reaction solvent, and the scale of your reaction. The flowchart below provides a general guide for selecting an appropriate strategy.

Q4: Can I use other metal salts besides zinc chloride?

A4: Yes, other Lewis acidic metal salts such as magnesium chloride (MgCl₂) and calcium bromide (CaBr₂) have been shown to effectively precipitate TPPO.[4][5][12] The choice of metal salt may depend on the solvent system and the nature of your product. For instance, CaBr₂ has been reported to be very efficient for removing TPPO from THF solutions.[5][12]

Q5: My product seems to be complexing with the metal salt. What should I do?

A5: If your product has functional groups that can act as Lewis bases (e.g., amines, some heterocycles), it might also complex with the metal salt.

  • Use Stoichiometric Amounts: Ensure you are not using a large excess of the metal salt.

  • Alternative Method: If complexation is a persistent issue, consider other methods like solvent precipitation or filtration through a silica plug.[7]

Q6: I'm trying to remove TPPO with a silica plug, but it's eluting with my product.

A7: This typically occurs when the elution solvent is too polar.

  • Solvent System: Start with a highly non-polar solvent like hexane (B92381) or pentane to elute your product while the more polar TPPO remains adsorbed on the silica.[7] You can gradually increase the polarity if your product requires it, but aim to keep it low enough to retain the TPPO.

Data Presentation

Table 1: Efficiency of TPPO Removal by Precipitation with ZnCl₂ in Various Solvents

Solvent% TPPO Remaining in Solution
Ethanol (EtOH)<1%
2-Propanol (iPrOH)<1%
Ethyl Acetate (EtOAc)2%
Isopropyl Acetate (iPrOAc)4%
Tetrahydrofuran (THF)12%
2-Methyltetrahydrofuran (2-MeTHF)25%
Acetonitrile (MeCN)35%
Methyl Ethyl Ketone (MEK)40%
Dichloromethane (DCM)95%

Data adapted from J. Org. Chem. 2017, 82, 19, 9931–9936.[13]

Experimental Protocols

Precipitation with a Non-Polar Solvent

  • Concentration: Concentrate the crude reaction mixture under reduced pressure to obtain a viscous oil or solid.[1]

  • Dissolution: Dissolve the residue in a minimum amount of a suitable solvent in which both the product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).[1]

  • Precipitation: Slowly add a non-polar solvent such as hexanes or pentane while stirring.[1][2]

  • Crystallization: Cool the mixture in an ice bath or refrigerator to further decrease the solubility of TPPO and promote crystallization.[1]

  • Isolation: Collect the precipitated TPPO by filtration. Wash the solid with a small amount of the cold non-polar solvent. The filtrate contains the desired product.

Precipitation with a Metal Salt (ZnCl₂)

  • Solvent Exchange (if necessary): If the reaction was not performed in a polar solvent like ethanol, dissolve the crude reaction mixture in ethanol.[1][13]

  • Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol.[1][13]

  • Precipitation: To the ethanolic solution of the crude product at room temperature, add the ZnCl₂ solution (typically 2 equivalents relative to the triphenylphosphine used in the reaction).[7][14] A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[1]

  • Stirring and Filtration: Stir the mixture for a couple of hours. Scraping the inside of the flask can help induce precipitation.[1] Collect the precipitate by filtration.

  • Work-up: Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by slurrying with a solvent like acetone (B3395972) to remove any excess zinc chloride, which is insoluble.[13]

Filtration Through a Silica Plug

  • Concentration: Concentrate the crude reaction mixture.[1][9]

  • Suspension: Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.[1][9]

  • Prepare Silica Plug: Prepare a short column (a "plug") of silica gel in a sintered glass funnel or a chromatography column.

  • Filtration: Pass the suspension of the crude product through the silica plug.[1]

  • Elution: Elute the desired product with a suitable non-polar solvent or a solvent mixture of low polarity. The TPPO will remain adsorbed on the silica gel.

Visualizations

Wittig_Reaction_Workflow cluster_reaction Wittig Reaction cluster_workup Purification Aldehyde Aldehyde/Ketone Reaction Reaction Mixture Aldehyde->Reaction Ylide Phosphonium Ylide Ylide->Reaction Crude Crude Product (Alkene + TPPO) Reaction->Crude Work-up Purification TPPO Removal Method (Precipitation, Filtration, etc.) Crude->Purification Product Purified Alkene Purification->Product TPPO TPPO Byproduct Purification->TPPO Purification_Decision_Tree Start Crude Reaction Mixture (Product + TPPO) IsNonPolar Is the product non-polar and stable? Start->IsNonPolar SilicaPlug Filtration through Silica Plug IsNonPolar->SilicaPlug Yes IsSolublePolar Is the product soluble in a polar solvent (e.g., EtOH)? IsNonPolar->IsSolublePolar No PrecipitateMetal Precipitation with Metal Salts (ZnCl₂, etc.) IsSolublePolar->PrecipitateMetal Yes PrecipitateSolvent Precipitation with Non-Polar Solvent IsSolublePolar->PrecipitateSolvent No ConsiderAlternatives Consider Scavenger Resins or Alternative Chromatography PrecipitateSolvent->ConsiderAlternatives Product co-precipitates

References

Technical Support Center: Fractional Distillation for Butene Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the separation of butene isomers via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate butene isomers using standard fractional distillation?

A1: The primary challenge lies in the close boiling points of the butene isomers.[1] Fractional distillation separates components based on differences in their boiling points, and when these differences are minimal, achieving high purity for a specific isomer becomes difficult, requiring a high number of theoretical plates and a high reflux ratio. For instance, the boiling points of isobutene and 1-butene (B85601) are very close, as are those of cis-2-butene (B86535) and trans-2-butene.

Q2: What are the boiling points of the common butene isomers?

A2: The boiling points of the four common butene isomers are summarized in the table below.

Q3: Is it possible to form an azeotrope when distilling butene isomers?

A3: Yes, it is possible for butene isomers to form azeotropes, which are mixtures with a constant boiling point that cannot be separated by simple distillation.[2][3] Azeotrope formation is a common challenge when dealing with mixtures of components having similar polarities and boiling points. The presence of impurities can also influence azeotrope formation.

Q4: What is extractive distillation, and how can it help separate butene isomers?

A4: Extractive distillation is an enhanced distillation technique used for separating components with close boiling points.[2] It involves adding a high-boiling point solvent to the mixture, which alters the relative volatilities of the components, making them easier to separate. The solvent is chosen based on its ability to selectively interact with one of the isomers, thereby increasing the boiling point difference between them. Common solvents for butene isomer separation include acetonitrile, N-methyl-2-pyrrolidone (NMP), and dimethylformamide (DMF).

Q5: What analytical methods are suitable for determining the purity of separated butene isomers?

A5: Gas chromatography (GC) is the most common and effective method for analyzing the purity of butene isomer fractions.[4][5][6] A capillary column, such as one with an alumina-based stationary phase (PLOT column), can provide good separation of the C4 hydrocarbons.[5][7] Mass spectrometry (MS) coupled with GC (GC-MS) can be used for definitive identification of the isomers. High-performance liquid chromatography (HPLC) can also be employed for the analysis of certain butene derivatives.[8]

Data Presentation

Table 1: Boiling Points of Common Butene Isomers

IsomerBoiling Point (°C)Boiling Point (°F)
Isobutene (2-methylpropene)-6.919.6
1-Butene-6.320.7
trans-2-Butene0.933.6
cis-2-Butene3.738.7

Table 2: Relative Volatility of Select Butene Isomer Pairs

Isomer PairRelative Volatility (α)Conditions
1-Butene / n-Butane~1.1 - 1.2Varies with temperature
cis-2-Butene / trans-2-Butene~1.1Estimated
1-Butene / Isobutene~1.05Estimated

Note: Relative volatility values are approximate and can vary significantly with temperature and pressure. A relative volatility close to 1.0 indicates a difficult separation.

Experimental Protocols

Protocol 1: Laboratory-Scale Fractional Distillation of a Butene Isomer Mixture

Objective: To separate a mixture of butene isomers into fractions enriched in individual components.

Materials:

  • Mixture of butene isomers

  • Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)

  • Heating mantle with a stirrer

  • Thermometer

  • Boiling chips

  • Packed column material (e.g., Raschig rings, metal sponge)

  • Gas chromatograph with a suitable column for C4 hydrocarbon analysis

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all joints are properly sealed.

    • Pack the fractionating column with a suitable material to increase the number of theoretical plates.[9]

    • Place a few boiling chips in the round-bottom flask to ensure smooth boiling.

  • Charging the Flask:

    • Carefully charge the round-bottom flask with the butene isomer mixture. Do not fill the flask to more than two-thirds of its capacity.

  • Distillation:

    • Begin heating the mixture gently using the heating mantle.

    • Slowly increase the temperature until the mixture begins to boil.

    • Observe the vapor rising through the fractionating column. A temperature gradient should establish along the column.

    • Adjust the heating rate to maintain a slow and steady distillation rate. A high distillation rate will reduce the separation efficiency.

    • Monitor the temperature at the top of the column. The temperature should remain relatively constant during the collection of a pure fraction.

  • Fraction Collection:

    • Collect the first fraction (the most volatile component) in a pre-weighed receiving flask.

    • Once the temperature at the top of the column begins to rise, change the receiving flask to collect the next fraction.

    • Continue collecting fractions, noting the temperature range for each.

  • Analysis:

    • Analyze the composition of each collected fraction using a gas chromatograph to determine the purity of the separated isomers.[4][5]

Protocol 2: Purity Analysis by Gas Chromatography (GC)

Objective: To determine the composition and purity of butene isomer fractions.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column suitable for light hydrocarbon analysis (e.g., HP-Al/S PLOT column)

GC Parameters (Typical):

  • Carrier Gas: Helium or Hydrogen

  • Injection Volume: 0.1 - 1.0 µL (gas-tight syringe)

  • Inlet Temperature: 150 °C

  • Oven Program: 40 °C (hold for 5 min), then ramp to 150 °C at 10 °C/min

  • Detector Temperature: 200 °C

Procedure:

  • Standard Preparation: Prepare gas standards of known concentrations for each butene isomer to be analyzed.

  • Sample Injection: Inject a known volume of the collected fraction into the GC.

  • Data Acquisition: Record the chromatogram.

  • Peak Identification: Identify the peaks corresponding to each butene isomer based on their retention times, determined from the analysis of the standards.

  • Quantification: Determine the relative percentage of each isomer in the fraction by integrating the peak areas.

Troubleshooting Guides

Problem 1: Poor Separation of Isomers

Symptoms:

  • GC analysis of collected fractions shows significant cross-contamination.

  • The temperature at the top of the column does not plateau but rises steadily.

Possible Causes & Solutions:

CauseSolution
Insufficient number of theoretical plates - Use a longer fractionating column.- Use a more efficient packing material (e.g., structured packing).
Reflux ratio is too low - Increase the reflux ratio by reducing the rate of distillate collection.[10] A higher reflux ratio improves separation but increases distillation time.[10]
Heating rate is too high - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.
Formation of an azeotrope - Consider using extractive distillation by adding a suitable solvent to break the azeotrope.[2][11][12] - Pressure-swing distillation, where two columns are operated at different pressures, can also be effective for pressure-sensitive azeotropes.[11]

Problem 2: Flooding of the Distillation Column

Symptoms:

  • Excess liquid accumulates in the fractionating column, hindering vapor flow.

  • A sudden increase in pressure drop across the column.

Possible Causes & Solutions:

CauseSolution
Excessive boil-up rate - Reduce the heat input to the reboiler/heating mantle.
High reflux ratio - Decrease the reflux ratio.
Column packing is too dense - Use a packing material with a higher void fraction.
Foaming of the mixture - Add an anti-foaming agent if compatible with the process.

Problem 3: Weeping or Dumping

Symptoms:

  • Liquid from the trays or packing flows down the column without adequate contact with the rising vapor.

  • Poor separation efficiency.

Possible Causes & Solutions:

CauseSolution
Low vapor velocity - Increase the heating rate to generate more vapor.
Incorrect packing size or type - Ensure the packing material is appropriate for the column diameter and flow rates.

Visualizations

Fractional_Distillation_Workflow Fractional Distillation Workflow for Butene Isomers cluster_setup 1. Apparatus Setup cluster_process 2. Distillation Process cluster_analysis 3. Analysis A Butene Isomer Mixture C Round-Bottom Flask A->C B Heating Mantle & Stirrer B->C D Packed Fractionating Column C->D Vapor E Condenser D->E G Thermometer D->G F Receiving Flask E->F Distillate H Heating & Boiling I Vaporization & Rise Through Column H->I J Vapor-Liquid Equilibrium I->J K Condensation J->K L Fraction Collection K->L M GC Analysis L->M N Purity Determination M->N

Caption: Workflow for the fractional distillation of butene isomers.

Troubleshooting_Logic Troubleshooting Poor Isomer Separation Start Poor Separation (GC Analysis) Check_Plates Sufficient Theoretical Plates? Start->Check_Plates Increase_Plates Increase Column Length or Use Better Packing Check_Plates->Increase_Plates No Check_Reflux Reflux Ratio Adequate? Check_Plates->Check_Reflux Yes End Separation Improved Increase_Plates->End Increase_Reflux Increase Reflux Ratio Check_Reflux->Increase_Reflux No Check_Heat Heating Rate Too High? Check_Reflux->Check_Heat Yes Increase_Reflux->End Decrease_Heat Decrease Heating Rate Check_Heat->Decrease_Heat Yes Check_Azeotrope Possible Azeotrope? Check_Heat->Check_Azeotrope No Decrease_Heat->End Use_Extractive Consider Extractive Distillation Check_Azeotrope->Use_Extractive Yes Check_Azeotrope->End No Use_Extractive->End

Caption: Troubleshooting logic for poor butene isomer separation.

References

Technical Support Center: Grignard Synthesis of Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the Grignard synthesis of molecular precursors.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the formation of the Grignard reagent and its subsequent reaction with electrophiles.

Grignard Reagent Formation

Question 1: Why is my Grignard reaction not starting or showing a very low yield?

Answer: Failure to initiate a Grignard reaction is a frequent issue, often stemming from the deactivation of the highly reactive Grignard reagent or passivation of the magnesium surface.[1][2]

  • Cause 1: Presence of Protic Contaminants. Grignard reagents are potent bases that readily react with acidic protons from sources like water, alcohols, or even terminal alkynes.[2][3] This quenching reaction forms an alkane from the Grignard reagent, rendering it non-nucleophilic.[4]

  • Cause 2: Magnesium Surface Passivation. A layer of magnesium oxide on the surface of the magnesium metal can prevent its reaction with the organic halide.[1]

  • Cause 3: Poor Quality Reagents. The organic halide may be impure, or the solvent may not be sufficiently anhydrous.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or by oven-drying at over 120°C and cooling under an inert atmosphere (e.g., nitrogen or argon).[1][5] Solvents must be anhydrous.

  • Activate the Magnesium: The magnesium surface must be activated to remove the passivating oxide layer.[1] Common activation methods include:

    • Gently crushing the magnesium turnings with a clean, dry glass rod in the reaction flask under an inert atmosphere.[1]

    • Adding a small crystal of iodine.[1] The disappearance of the characteristic purple or brown color indicates activation.

    • Adding a few drops of 1,2-dibromoethane.[1][6]

  • Check Reagent Purity: Use freshly opened anhydrous solvents and pure organic halides.

Question 2: I am observing a high yield of a homocoupled (R-R) byproduct. What is this and how can I prevent it?

Answer: This common side product results from a Wurtz coupling reaction . It occurs when a newly formed Grignard reagent molecule (R-MgX) reacts with a molecule of the unreacted organic halide (R-X).[2][7][8] This side reaction consumes both the starting material and the desired reagent, reducing the overall yield.[8]

Troubleshooting Steps to Minimize Wurtz Coupling: [2][8][9]

  • Slow Addition of Halide: Add the organic halide dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with the magnesium surface over the formed Grignard reagent.[2][8]

  • Maintain Low Temperature: Grignard formation is exothermic. Performing the addition at a lower temperature (e.g., 0 °C) can reduce the rate of the Wurtz coupling, which often has a higher activation energy.[2][8]

  • Use Dilute Conditions: Using a larger volume of solvent can decrease the frequency of collisions between the Grignard reagent and the unreacted halide.[2]

  • Ensure High Magnesium Surface Area: Use a sufficient excess of high-quality, activated magnesium turnings to promote the rapid formation of the Grignard reagent.[2]

  • Solvent Choice: The choice of solvent can significantly impact the extent of Wurtz coupling. For certain substrates, like benzylic halides, diethyl ether may be preferable to THF.[8]

Reactions with Carbonyl Compounds

Question 3: My reaction with a ketone is regenerating the starting material after workup. What is happening?

Answer: The recovery of the starting ketone suggests that the Grignard reagent is acting as a base rather than a nucleophile. This leads to two primary competing side reactions, especially prevalent with sterically hindered ketones or bulky Grignard reagents.[2][10]

  • Enolization: The Grignard reagent abstracts an acidic α-proton from the ketone, forming a magnesium enolate.[2][11] During the aqueous workup, this enolate is protonated, regenerating the starting ketone.[2][10]

  • Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., isopropylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered transition state, a process known as a Meerwein-Ponndorf-Verley type reduction.[2][9][10] This process consumes the ketone and the Grignard reagent, forming an alkene from the latter.[12]

Troubleshooting Steps:

  • Change Reagent: Use a less sterically hindered Grignard reagent or consider using an organolithium reagent, which is generally more nucleophilic and less basic.[3]

  • Lower the Temperature: Add the Grignard reagent to the ketone at a very low temperature (e.g., -78 °C) and then slowly warm the reaction. This can favor the addition pathway.[13]

  • Use Additives: The addition of Lewis acids like cerium(III) chloride (CeCl₃) can chelate to the carbonyl oxygen, increasing its electrophilicity and promoting nucleophilic addition over enolization.[13]

Question 4: I am reacting my Grignard reagent with an ester, but the yield of the desired tertiary alcohol is low, and I'm isolating a ketone. Why?

Answer: The reaction of a Grignard reagent with an ester proceeds through a two-step addition.[11][14] The first equivalent adds to the ester, forming a tetrahedral intermediate that collapses to form a ketone by expelling the alkoxy group (-OR).[14][15] This intermediate ketone is generally more reactive than the starting ester.[11][15] Consequently, it reacts rapidly with a second equivalent of the Grignard reagent to form the tertiary alcohol.[14][16]

If you isolate the ketone, it implies that the reaction did not go to completion.

Troubleshooting Steps:

  • Use Excess Grignard Reagent: To ensure the complete conversion of the ester to the tertiary alcohol, at least two equivalents of the Grignard reagent must be used.[15][17] Often, a slight excess (e.g., 2.1-2.5 equivalents) is employed to account for any reagent loss due to side reactions.

  • Ensure Proper Stoichiometry: If only one equivalent of the Grignard reagent is used, the result will be a mixture of unreacted ester, the intermediate ketone, and the final tertiary alcohol product.[15]

  • Consider Low-Temperature Conditions: In some specialized cases, mono-addition to form the ketone can be achieved by using specific Grignard reagents and cryogenic temperatures (e.g., -40 °C to -78 °C), though this is often challenging.[18]

Data Presentation

Table 1: Effect of Solvent on Wurtz Coupling in the Formation of Benzylmagnesium Chloride

This table summarizes the significant impact of the solvent choice on the yield of the desired Grignard reagent versus the Wurtz coupling byproduct for a reactive substrate like benzyl (B1604629) chloride.[8]

SolventGrignard Product Yield (%)Wurtz Byproduct (Dibenzyl) Yield (%)
Diethyl Ether (Et₂O)94Minimal
Tetrahydrofuran (THF)27Significant
2-Methyltetrahydrofuran (2-MeTHF)High (Comparable to Et₂O)Minimal

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation and Reaction with a Ketone

This protocol provides a general methodology. Specific quantities and conditions should be optimized for the particular substrates.

1. Preparation (Under Inert Atmosphere):

  • All glassware (three-neck round-bottom flask, reflux condenser, dropping funnel) must be rigorously dried in an oven at >120°C overnight or flame-dried under vacuum and assembled while hot under a positive pressure of dry nitrogen or argon.[1][5]

  • Place magnesium turnings (1.2 equivalents) and a magnetic stir bar into the reaction flask.[1]

2. Magnesium Activation (if necessary):

  • Add a single crystal of iodine. Gently warm the flask until the iodine sublimes and the purple color disappears, indicating an activated magnesium surface. Allow the flask to cool to room temperature.[1][8]

3. Grignard Reagent Formation:

  • Dissolve the organic halide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.

  • Add a small portion (~5-10%) of the halide solution to the stirring magnesium suspension. Initiation is typically indicated by gentle bubbling, a slight exotherm, and the appearance of a cloudy, grayish solution.[5][9]

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[9]

  • After the addition is complete, continue stirring for 30-60 minutes until most of the magnesium has been consumed.[1]

4. Reaction with Ketone:

  • Cool the prepared Grignard reagent solution in an ice bath (0 °C).

  • Dissolve the ketone (0.9-1.0 equivalent) in anhydrous ether or THF and add it dropwise from the dropping funnel to the stirred Grignard solution.[1] Maintain the temperature during the addition.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30 minutes.[1]

5. Work-up and Extraction:

  • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][8]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[1][9]

  • Filter and concentrate the solvent under reduced pressure to obtain the crude alcohol product, which can then be purified by distillation or column chromatography.

Mandatory Visualization

Troubleshooting_Workflow start Grignard Reaction Initiated check_yield Low Yield or No Product? start->check_yield cause_protic Cause: Protic Source (H₂O) or O₂ Contamination check_yield->cause_protic Yes cause_mg_inactive Cause: Mg Passivation (MgO Layer) check_yield->cause_mg_inactive Yes cause_side_reactions Cause: Side Reactions? check_yield->cause_side_reactions Yes success Successful Product Formation check_yield->success No solution_protic Solution: - Rigorously dry glassware/solvents - Use inert atmosphere (N₂/Ar) cause_protic->solution_protic solution_mg_inactive Solution: - Activate Mg (I₂, DIBAL-H, crush) - Use fresh Mg turnings cause_mg_inactive->solution_mg_inactive wurtz Wurtz Coupling (R-R byproduct) cause_side_reactions->wurtz Yes enolization Enolization/Reduction (Ketone starting material recovered) cause_side_reactions->enolization Yes solution_wurtz Solution: - Slow halide addition - Low temperature - Dilute conditions wurtz->solution_wurtz solution_enolization Solution: - Use low temp (-78 °C) - Add CeCl₃ - Use organolithium reagent enolization->solution_enolization

Caption: Troubleshooting workflow for low-yield Grignard reactions.

Competing_Pathways cluster_pathways Reaction Pathways reactants Ketone (with α-H) Grignard Reagent (R-MgX) addition Nucleophilic Addition (Desired Pathway) Forms C-C bond reactants:ketone->addition:w reactants:grignard->addition:w enolization Enolization (Side Reaction) Grignard as Base reactants:ketone->enolization:w reactants:grignard->enolization:w reduction Reduction (Side Reaction) Grignard with β-H reactants:ketone->reduction:w reactants:grignard->reduction:w product Tertiary Alkoxide (leads to alcohol product) addition->product Favored by: - Low Temp - Less Hindrance - CeCl₃ enolate Mg-Enolate (regenerates ketone) enolization->enolate Favored by: - Steric Hindrance - High Temp reduction_product Secondary Alkoxide + Alkene reduction->reduction_product Favored by: - Bulky Grignard with β-Hydrogens

Caption: Competing reaction pathways in the Grignard addition to ketones.

References

Preventing dimerization of 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-1-phenyl-1-butene, focusing on the prevention of its dimerization.

Troubleshooting Guide

Issue: Unexpected Dimerization or Oligomerization Observed During Reaction or Purification

Initial Assessment Workflow

start Observation: Unexpected high MW species, viscous oil, or solid formation check_acid Check for Acidic Impurities start->check_acid check_temp Review Reaction/ Distillation Temperature start->check_temp check_inhibitor Verify Inhibitor Presence & Concentration start->check_inhibitor check_atmosphere Assess Reaction Atmosphere (Oxygen?) start->check_atmosphere acid_source Potential Acid Sources: - Acidic catalysts/reagents - Contaminated solvents - Silica gel (if used in purification) check_acid->acid_source temp_issue High temperatures can initiate thermal dimerization check_temp->temp_issue inhibitor_issue Inhibitor absent, degraded, or at insufficient concentration check_inhibitor->inhibitor_issue oxygen_issue Oxygen can promote radical-mediated dimerization check_atmosphere->oxygen_issue solution_acid Neutralize acid, use basic alumina (B75360) for chromatography acid_source->solution_acid solution_temp Lower temperature, use vacuum distillation temp_issue->solution_temp solution_inhibitor Add or replenish appropriate inhibitor inhibitor_issue->solution_inhibitor solution_oxygen Use inert atmosphere (N2 or Ar) oxygen_issue->solution_oxygen start This compound with phenolic inhibitor wash_naoh Wash with 1M NaOH (aq) to remove inhibitor start->wash_naoh wash_water Wash with water to remove residual base wash_naoh->wash_water dry Dry over anhydrous Na2SO4 or MgSO4 wash_water->dry concentrate Concentrate in vacuo dry->concentrate product Inhibitor-free This compound concentrate->product

Technical Support Center: Analysis of 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Methyl-1-phenyl-1-butene. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining accurate and reliable analytical results.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities I might encounter during the analysis of this compound?

A1: Impurities in this compound can originate from the synthesis process or degradation. Potential impurities may include:

  • Isomers: The geometric isomer, (Z)-2-Methyl-1-phenyl-1-butene, is a common impurity. Positional isomers may also be present depending on the synthetic route.

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis can be present. For example, if synthesized via a Wittig reaction, triphenylphosphine (B44618) oxide could be an impurity.[1]

  • Byproducts: Side reactions during synthesis can lead to various byproducts. For instance, methylation of 1-phenyl-1-butene could be one method of preparation, and incomplete methylation or multiple methylation products could be impurities.[2]

  • Oxidation Products: Exposure to air or light can lead to the formation of oxidation products, such as (E)-2-methyl-1-phenylbut-2-en-1-ol.[3]

  • Solvent Residues: Residual solvents from the reaction or purification steps may be present.

Q2: My chromatogram shows significant peak tailing for the main compound. What are the possible causes and how can I fix it?

A2: Peak tailing in gas chromatography (GC) can be caused by several factors, often related to active sites in the system or issues with the column.[4][5][6] Here’s a troubleshooting guide:

Potential CauseRecommended Solution
Active Sites in the Inlet Clean or replace the inlet liner. Use a deactivated liner.[4][7]
Column Contamination Trim the first few centimeters of the column from the inlet side.[5]
Poor Column Installation Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[5][7]
Active Sites on the Column Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[4]
Inappropriate Temperature Increase the column or oven temperature, but do not exceed the column's maximum operating temperature.[4]
Q3: I am observing co-eluting peaks. How can I improve the resolution between my main peak and a closely eluting impurity?

A3: Resolving co-eluting peaks is a common challenge in chromatography.[8][9][10] Here are several strategies to improve peak resolution:

ParameterHPLC AdjustmentGC Adjustment
Stationary Phase Switch to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or cyano column).[8]Use a column with a different stationary phase polarity.
Mobile Phase/Carrier Gas Optimize the mobile phase composition (e.g., change the organic solvent ratio or pH). A slower gradient can also improve separation.[9]Adjust the carrier gas flow rate to its optimal linear velocity.
Temperature Lowering the column temperature can increase retention and may improve resolution, though it will increase analysis time.[11]Optimize the oven temperature program. A slower temperature ramp can improve the separation of closely eluting compounds.
Column Dimensions Use a longer column or a column packed with smaller particles to increase efficiency.[8]A longer or narrower internal diameter column can increase resolution.
Q4: How do I develop a robust analytical method for impurity profiling of this compound?

A4: A systematic approach to method development is crucial for reliable impurity profiling. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be suitable techniques.

Workflow for Method Development

Caption: Workflow for analytical method development.

Experimental Protocols

Protocol 1: Gas Chromatography (GC-FID) for Purity Analysis

This protocol outlines a general procedure for the purity analysis of this compound using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).

1. Instrument and Conditions:

ParameterSetting
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 280 °CHold: 5 min at 280 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

2. Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

3. Analysis:

  • Inject the prepared sample into the GC system.

  • Integrate the peaks in the resulting chromatogram.

  • Calculate the purity by area percent, assuming all components have the same response factor. For higher accuracy, determine the relative response factors of the impurities.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) for Impurity Profiling

This protocol provides a starting point for developing an HPLC method for the analysis of this compound and its impurities.

1. Instrument and Conditions:

ParameterSetting
Column C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 20 minutes, then hold at 95% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Detector
Wavelength 220 nm and 254 nm

2. Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in acetonitrile.

  • Further dilute the stock solution with the initial mobile phase composition (50:50 Water:Acetonitrile) to a suitable concentration (e.g., 0.1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Analysis:

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the sample and run the gradient program.

  • Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Troubleshooting Guide

Troubleshooting Common Chromatographic Issues

TroubleshootingGuide issue issue cause cause solution solution peak_tailing Peak Tailing active_sites Active Sites in System peak_tailing->active_sites column_contamination Column Contamination peak_tailing->column_contamination poor_column_cut Poor Column Cut peak_tailing->poor_column_cut co_elution Co-elution inadequate_selectivity Inadequate Selectivity co_elution->inadequate_selectivity low_efficiency Low Column Efficiency co_elution->low_efficiency ghost_peaks Ghost Peaks carryover Sample Carryover ghost_peaks->carryover contaminated_solvent Contaminated Solvent/Gas ghost_peaks->contaminated_solvent deactivate_liner Use Deactivated Liner active_sites->deactivate_liner trim_column Trim Column Inlet column_contamination->trim_column recut_column Re-cut Column poor_column_cut->recut_column change_stationary_phase Change Stationary Phase inadequate_selectivity->change_stationary_phase optimize_gradient Optimize Gradient/Temp Program inadequate_selectivity->optimize_gradient use_high_efficiency_column Use Higher Efficiency Column low_efficiency->use_high_efficiency_column clean_injector Clean Injector/Syringe carryover->clean_injector use_fresh_solvent Use Fresh High-Purity Solvent/Gas contaminated_solvent->use_fresh_solvent

Caption: A troubleshooting guide for common chromatography issues.

References

Optimizing reaction conditions for 2-Methyl-1-phenyl-1-butene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 2-Methyl-1-phenyl-1-butene.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing this compound?

A1: The two most viable and commonly employed synthetic routes are the Wittig reaction and a Grignard reaction followed by acid-catalyzed dehydration of the resulting tertiary alcohol.[1][2] The Wittig reaction offers a direct conversion of a carbonyl compound to the alkene, while the Grignard approach is a robust two-step process.[1]

Q2: Which synthetic route offers better control over the final product's stereochemistry?

A2: The Wittig reaction generally provides more predictable stereochemical control. The E/Z isomer ratio of the alkene product is influenced by the nature of the phosphonium (B103445) ylide used.[3][4] Stabilized ylides predominantly yield (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes.[3] Dehydration following a Grignard reaction often results in a mixture of alkene isomers, including positional and E/Z isomers, based on thermodynamic stability (Zaitsev's rule).[5][6]

Q3: What are the major byproducts to anticipate for each method?

A3: For the Wittig reaction, the primary byproduct is triphenylphosphine (B44618) oxide (Ph₃P=O), which can complicate purification due to its polarity and high boiling point.[1] In the Grignard reaction, potential side products include biphenyl (B1667301) (from the coupling of the Grignard reagent) and isomeric alkenes from the subsequent dehydration step.[5][7]

Q4: What purification techniques are most effective for isolating this compound?

A4: Column chromatography on silica (B1680970) gel is the most common and effective method for purifying the final product from byproducts like triphenylphosphine oxide or isomeric alkenes.[1] Distillation can also be used, but care must be taken if the boiling points of the isomers are close.

Q5: Why is my Grignard reaction not starting?

A5: Grignard reactions require strictly anhydrous (dry) conditions. The most common reason for failure is the presence of moisture in the glassware or solvent, which quenches the highly basic Grignard reagent.[7] Another issue can be the passivation of the magnesium metal surface with a layer of magnesium oxide; activation with a small crystal of iodine or mechanical agitation is often required.[7]

Troubleshooting Guides

Guide 1: Wittig Reaction Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Ineffective Ylide Generation: The base used was not strong enough to deprotonate the phosphonium salt.[8] 2. Steric Hindrance: The ketone or aldehyde is highly sterically hindered, slowing the reaction.[9] 3. Decomposition: The ylide is unstable and decomposed before or during the reaction.1. Use a stronger base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂). Ensure anhydrous conditions.[8] 2. Increase reaction time and/or temperature. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative for hindered ketones.[9] 3. Generate the ylide in situ at a low temperature and add the carbonyl compound promptly.
Incorrect E/Z Isomer Ratio 1. Ylide Stability: The choice of ylide (stabilized vs. non-stabilized) dictates the primary isomer formed.[3][4] 2. Reaction Conditions: The presence of lithium salts can affect the reaction mechanism and stereochemical outcome.1. For the (E)-isomer, use a stabilized ylide (containing an electron-withdrawing group). For the (Z)-isomer, use a non-stabilized (alkyl) ylide.[3] 2. To favor the (E)-alkene with non-stabilized ylides, consider using the Schlosser modification, which involves deprotonation/reprotonation of the betaine (B1666868) intermediate at low temperatures.[10]
Difficulty Removing Triphenylphosphine Oxide 1. Similar Polarity: The byproduct may have similar solubility and polarity to the desired alkene, making separation difficult.1. Purify via column chromatography on silica gel, typically with a non-polar eluent (e.g., hexanes).[1] 2. In some cases, the byproduct can be precipitated from a non-polar solvent by cooling or by adding a co-solvent like ether.
Guide 2: Grignard Reaction & Dehydration Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Tertiary Alcohol 1. Moisture Contamination: Use of wet glassware, solvents, or starting materials.[7] 2. Side Reactions: The ketone may undergo enolization if it has acidic alpha-hydrogens. The Grignard reagent can also form a biphenyl byproduct.[7]1. Flame-dry all glassware under vacuum or in an oven. Use fresh, anhydrous solvents (e.g., diethyl ether, THF). 2. Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize side reactions.
Mixture of Alkene Isomers After Dehydration 1. Lack of Regioselectivity: The acid-catalyzed elimination is thermodynamically controlled, often leading to a mixture of the most stable alkene isomers (Zaitsev products).[5]1. Vary the dehydration conditions (acid catalyst, temperature, reaction time) to optimize for the desired isomer. 2. Consider alternative, more selective dehydration methods that may favor the less substituted (Hofmann) product if needed, although this is less common for tertiary alcohols.
Crude Product is a Complex Mixture 1. Incomplete Reaction: Not all of the starting ketone was consumed. 2. Multiple Dehydration Products: The tertiary alcohol eliminated to form several different alkenes.1. Ensure the Grignard reagent was added in a slight excess and allow sufficient reaction time. 2. Analyze the crude mixture by GC-MS or ¹H NMR to identify the components. Optimize purification by column chromatography with careful fraction collection.

Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

This protocol describes the synthesis of this compound from propiophenone (B1677668) and an ethyltriphenylphosphonium ylide.

Step 1: Preparation of Ethyltriphenylphosphonium Bromide

  • In a round-bottom flask, combine triphenylphosphine and an excess of ethyl bromide in a suitable solvent like toluene.

  • Reflux the mixture for 24-48 hours. The phosphonium salt will precipitate as a white solid.

  • Cool the mixture, collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Wittig Reaction

  • Under an inert atmosphere (N₂ or Ar), suspend the dried ethyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add one equivalent of a strong base (e.g., n-BuLi in hexanes). The solution will turn a characteristic deep red or orange color, indicating ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Slowly add a solution of propiophenone (1 equivalent) in anhydrous THF to the ylide solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Remove the solvent under reduced pressure. Purify the crude residue by column chromatography (silica gel, hexanes) to separate the product from triphenylphosphine oxide.

Protocol 2: Synthesis via Grignard Reaction and Dehydration

This protocol describes the synthesis from phenylmagnesium bromide and 2-butanone (B6335102).

Step 1: Preparation of 2-Phenyl-2-butanol (Grignard Reaction)

  • Under an inert atmosphere, place magnesium turnings in a flame-dried three-neck flask equipped with a reflux condenser and an addition funnel.

  • Add a small volume of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.

  • Add a solution of bromobenzene (B47551) (1 equivalent) in anhydrous diethyl ether dropwise from the addition funnel to initiate the reaction.

  • Once the reaction is sustained (observe bubbling and heat), add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the flask to 0 °C. Slowly add a solution of 2-butanone (1 equivalent) in anhydrous diethyl ether.

  • After addition, warm to room temperature and stir for 2 hours.

  • Carefully quench the reaction by slowly adding cold saturated aqueous NH₄Cl.

  • Extract the mixture with diethyl ether (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude alcohol.

Step 2: Dehydration of 2-Phenyl-2-butanol

  • Combine the crude 2-phenyl-2-butanol with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid) in a solvent like toluene.

  • Heat the mixture to reflux using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Cool the reaction mixture and wash with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

  • Dry the organic layer over Na₂SO₄, remove the solvent under reduced pressure, and purify the resulting crude alkene by column chromatography (silica gel, hexanes).

Visualizations

G cluster_wittig cluster_grignard start Choose Synthesis Route wittig Wittig Reaction start->wittig Direct Route grignard Grignard + Dehydration start->grignard Two-Step Route run_wittig Run Wittig Reaction (Ketone + Ylide) wittig->run_wittig run_grignard Run Grignard & Dehydration (Ketone + Grignard -> Alcohol -> Alkene) grignard->run_grignard analyze Analyze Crude Product (TLC, GC-MS, NMR) run_wittig->analyze run_grignard->analyze check Target Product Formed & Yield Acceptable? analyze->check purify Purification (Column Chromatography) check->purify Yes troubleshoot Consult Troubleshooting Guide check->troubleshoot No product Final Product: This compound purify->product optimize Optimize Reaction Conditions (Temp, Time, Reagents) troubleshoot->optimize optimize->start Re-attempt Synthesis

Caption: General experimental and troubleshooting workflow.

G main Synthesis of this compound |  Comparison of Key Synthetic Routes wittig Wittig Olefination Reagents: Propiophenone + Ethyl-TPP Ylide Key Byproduct: Triphenylphosphine Oxide Control: Good Stereoselectivity (via Ylide choice) main:f1->wittig:head grignard Grignard + Dehydration Reagents: 2-Butanone + Phenyl-MgBr Key Intermediate: Tertiary Alcohol Conditions: Strictly Anhydrous (for Grignard step) main:f1->grignard:head

Caption: Comparison of the Wittig and Grignard synthesis pathways.

References

Troubleshooting low yield in the dehydration of 1-phenyl-2-methyl-1-butanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dehydration of 1-Phenyl-2-methyl-1-butanol

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in the acid-catalyzed dehydration of 1-phenyl-2-methyl-1-butanol.

Troubleshooting Guide

This section addresses specific issues encountered during the experiment in a direct question-and-answer format.

Q1: My reaction yield is very low, and my post-reaction analysis (NMR/GC) shows a large amount of unreacted 1-phenyl-2-methyl-1-butanol. What went wrong?

A: Recovering a significant amount of starting material points towards an incomplete reaction. Several factors could be at play:

  • Insufficient Heat: Acid-catalyzed dehydration is an equilibrium process that requires a sufficient energy input to favor the elimination pathway.[1][2] If the temperature is too low, the reaction rate will be very slow.

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to reach completion.

  • Catalyst Issues: The acid catalyst may be too dilute or insufficient in quantity to effectively protonate the alcohol, which is a necessary first step in the mechanism.[1][3]

  • Failure to Shift Equilibrium: The dehydration of alcohols is a reversible reaction.[1] To drive the reaction towards the alkene product, it is crucial to remove one of the products (either water or the alkene) from the reaction mixture as it forms, in accordance with Le Châtelier's principle. This is often achieved by distillation.[4]

Q2: The reaction mixture turned dark brown or black, resulting in a tarry residue and a very low yield of the desired alkene. What is the cause?

A: The formation of a dark, viscous residue is a common issue, typically caused by:

  • Charring from Strong Acids: Concentrated sulfuric acid (H₂SO₄), while a powerful dehydrating agent, is also a strong oxidizing agent.[5][6] At the high temperatures required for dehydration, it can oxidize the alcohol or the resulting alkene, leading to the formation of carbon and other byproducts, which appear as a black tar.[4][6]

  • Polymerization: The alkene product, particularly one with styrenic characteristics like 2-methyl-1-phenyl-1-propene, can polymerize under strongly acidic conditions and heat. This forms long-chain polymers that present as a thick, often dark, residue.

  • Excessively High Temperature: While heat is necessary, excessive temperatures can accelerate the rates of side reactions like oxidation and polymerization, leading to decomposition of the desired product.

Q3: My product analysis shows a significant impurity with a higher boiling point than the starting alcohol. What is this side product?

A: A high-boiling point impurity is often a symmetrically substituted ether. This occurs due to a competing SN1 reaction pathway.[2][4]

  • Mechanism of Ether Formation: At lower temperatures, a molecule of the starting alcohol (acting as a nucleophile) can attack the carbocation intermediate formed after the loss of water.[7] This substitution reaction produces a protonated ether, which then deprotonates to yield the final ether product. Increasing the reaction temperature generally favors the E1 (elimination) pathway over the SN1 (substitution) pathway.[2][8]

Q4: I obtained a product, but my GC/NMR analysis indicates it's a mixture of multiple alkene isomers. Is this expected?

A: Yes, the formation of multiple alkene isomers is common in the dehydration of more complex alcohols.[6][9]

  • Regioselectivity: The reaction proceeds via a carbocation intermediate. A proton is then removed from a carbon atom adjacent to the positively charged carbon. In the case of 1-phenyl-2-methyl-1-butanol, there are two different types of adjacent protons that can be removed, potentially leading to two constitutional isomers:

    • 2-methyl-1-phenyl-1-propene (major product, more substituted and conjugated, predicted by Zaitsev's rule)

    • 2-methyl-3-phenyl-1-propene (minor product, less substituted)

  • Stereoisomerism: If the product alkene has the appropriate substitution pattern, geometric (cis/trans or E/Z) isomers can also be formed.[10] For 2-methyl-1-phenyl-1-propene, this is not a factor. However, it is a critical consideration for other substrates, such as the dehydration of butan-2-ol, which yields cis- and trans-but-2-ene as well as but-1-ene.[10]

Quantitative Data Summary

The following table summarizes common issues and solutions with a focus on reaction parameters.

Problem ObservedPotential CauseRecommended Solution
Low conversion (high recovery of starting material)Insufficient temperatureIncrease reaction temperature to favor elimination. For many tertiary alcohols, temperatures above 100°C are required.[11]
Reaction at equilibriumRemove the alkene/water mixture by distillation as it forms to drive the reaction forward.[4]
Darkening/Charring of reaction mixtureUse of concentrated H₂SO₄Replace sulfuric acid with concentrated phosphoric acid (H₃PO₄), which is less oxidizing and produces cleaner reactions.[5][6][9]
Excessive heatMaintain the lowest temperature that allows for a reasonable reaction rate. Avoid overheating.
Presence of high-boiling ether byproductReaction temperature too low, favoring SN1Increase the reaction temperature to ensure the E1 pathway predominates.[2][8]
Mixture of alkene isomersExpected outcome of E1 mechanismThis is often unavoidable. The major product should be the most thermodynamically stable alkene. Isomers can be separated by fractional distillation or chromatography.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best acid catalyst for the dehydration of 1-phenyl-2-methyl-1-butanol?

A: While concentrated sulfuric acid is effective, it often leads to charring and side reactions due to its strong oxidizing nature.[6] Concentrated phosphoric acid (H₃PO₄) is generally the preferred catalyst for laboratory-scale preparations as it is much less oxidizing and results in a cleaner reaction with fewer byproducts.[5][9] Other alternatives include solid catalysts like potassium bisulfate (KHSO₄) or passing the alcohol vapor over heated alumina (B75360) (Al₂O₃), though the latter requires specialized equipment.[6][12]

Q2: What is the reaction mechanism for this dehydration?

A: The dehydration of a tertiary alcohol like 1-phenyl-2-methyl-1-butanol proceeds via an E1 (Elimination, Unimolecular) mechanism .[7][11][13] This is a multi-step process:

  • Protonation: The hydroxyl group of the alcohol is protonated by the acid catalyst, forming an alkyloxonium ion, which is an excellent leaving group (-OH₂⁺).[1][7]

  • Carbocation Formation: The alkyloxonium ion departs as a water molecule, leaving behind a relatively stable tertiary carbocation. This is the slow, rate-determining step of the reaction.[11]

  • Deprotonation: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst.[3][11]

Q3: How can I reliably shift the reaction equilibrium to maximize my alkene yield?

A: The most effective method is to remove one of the products from the reaction as it is formed. Since the alkene product typically has a lower boiling point than the starting alcohol, the reaction is often set up for distillation.[4] As the alkene and water are produced, they distill out of the reaction flask, preventing the reverse reaction from occurring and driving the equilibrium towards the products.

Experimental Protocol: Dehydration of 1-Phenyl-2-methyl-1-butanol

This protocol is designed to maximize yield and minimize side reactions.

Materials:

  • 1-phenyl-2-methyl-1-butanol

  • Concentrated phosphoric acid (85%)

  • Boiling chips

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, distillation head, condenser, receiving flask (distillation apparatus)

  • Separatory funnel

Procedure:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask of appropriate size.

  • Reagents: To the round-bottom flask, add 1-phenyl-2-methyl-1-butanol and a catalytic amount of concentrated phosphoric acid (approximately 15-20% of the alcohol volume). Add a few boiling chips.

  • Reaction and Distillation: Gently heat the mixture in the flask. The alkene product and water will begin to co-distill. Maintain a distillation temperature that allows for the collection of the product while leaving the higher-boiling starting material in the reaction flask. Collect the distillate in a cooled receiving flask.

  • Workup - Neutralization: Once the distillation is complete, transfer the collected distillate to a separatory funnel. Carefully add saturated sodium bicarbonate solution to neutralize any acidic residue. Swirl gently and release pressure frequently.

  • Workup - Washing: Remove the aqueous layer. Wash the organic layer sequentially with water and then with brine.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous magnesium sulfate to remove any residual water. Swirl and let it stand for 10-15 minutes.

  • Purification: Decant or filter the dried organic liquid into a clean, pre-weighed round-bottom flask. The product can be further purified by fractional distillation to separate any remaining impurities or isomeric products.

Visualizations

Troubleshooting_Workflow Start Low Yield Observed Obs1 Observation: Recovered Starting Material Start->Obs1 Obs2 Observation: Dark, Tarry Mixture Start->Obs2 Obs3 Observation: High-Boiling Impurity Start->Obs3 Cause1 Cause: Incomplete Reaction / Equilibrium Obs1->Cause1 Cause2 Cause: Charring / Polymerization Obs2->Cause2 Cause3 Cause: Ether Formation (SN1) Obs3->Cause3 Sol1 Solution: - Increase Temperature/Time - Remove Product via Distillation Cause1->Sol1 Sol2 Solution: - Use Milder Acid (H₃PO₄) - Control Temperature Cause2->Sol2 Sol3 Solution: - Increase Temperature to Favor E1 Cause3->Sol3

Caption: Troubleshooting workflow for low yield in alcohol dehydration.

E1_Mechanism E1 Dehydration of 1-Phenyl-2-methyl-1-butanol Reactant 1-Phenyl-2-methyl-1-butanol (Alcohol) Step1_label + H⁺ (Protonation) Reactant->Step1_label Protonated Protonated Alcohol (Alkyloxonium Ion) Step2_label - H₂O (Rate-Determining Step) Protonated->Step2_label Carbocation Tertiary Carbocation (Intermediate) Step3_label - H⁺ (Deprotonation) Carbocation->Step3_label Product 2-Methyl-1-phenyl-1-propene (Major Alkene Product) Step1_label->Protonated Step2_label->Carbocation Step3_label->Product

Caption: The E1 reaction pathway for the dehydration of a tertiary alcohol.

References

Technical Support Center: Analysis of 2-Methyl-1-phenyl-1-butene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for identifying byproducts in reactions involving 2-Methyl-1-phenyl-1-butene using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the common types of reactions performed on this compound?

This compound, as an alkene, is versatile and can undergo several types of reactions. The most common include:

  • Oxidation: Reactions that introduce oxygen-containing functional groups. This can involve cleavage of the double bond or addition across it.[1][2]

  • Isomerization: Rearrangement of the molecule to form a more stable isomer, typically by shifting the position of the double bond.[3][4]

  • Electrophilic Addition: Addition of electrophiles like hydrogen halides (HX) or halogens (X₂) across the double bond.[1][5]

  • Hydrogenation: Addition of hydrogen (H₂) across the double bond to form an alkane, typically using a metal catalyst.[5][6]

Q2: What potential byproducts should I expect in an oxidation reaction of this compound?

The byproducts of an oxidation reaction depend heavily on the specific reagents and conditions used.[5]

  • With Strong Oxidants (e.g., hot, concentrated KMnO₄, O₃ followed by oxidative workup): The carbon-carbon double bond will be cleaved.[7][8] For this compound, this would yield benzophenone and 2-butanone (B6335102) . Further oxidation of 2-butanone is possible under harsh conditions.

  • With Mild Oxidants (e.g., cold, dilute KMnO₄, OsO₄): This typically results in the formation of a diol, specifically 1-phenyl-2-methylbutane-1,2-diol , through syn-dihydroxylation.[5][8]

Q3: My reaction was intended to be a simple substitution on the phenyl group, but I see other peaks in my GC-MS. What could they be?

Even if the reaction is not targeting the double bond, byproducts related to it can form, especially if acidic or basic conditions or heat are applied. A common byproduct is an isomer, 2-phenyl-3-methyl-2-butene , formed through isomerization where the double bond shifts to a more substituted, and thus more stable, position.[4]

Q4: How can I distinguish between the starting material and its isomer using GC-MS?

While this compound and its isomer (2-phenyl-3-methyl-2-butene) have the same molecular weight (and thus the same molecular ion peak in the mass spectrum), their fragmentation patterns and GC retention times will differ.

  • Retention Time: The isomer with the higher boiling point will generally have a longer retention time.[9] The more stable, internally substituted alkene often has a slightly higher boiling point.

  • Fragmentation Pattern: The stability of the fragments formed during ionization will differ. Look for differences in the relative abundance of key fragments. For example, the fragmentation pattern will be influenced by the stability of the carbocations that can be formed from each isomer.

Experimental Protocols

Protocol 1: General GC-MS Analysis of Reaction Mixture

This protocol provides a starting point for analyzing a reaction mixture containing this compound and potential byproducts.

1. Sample Preparation: a. Quench Reaction: Stop the reaction by cooling it in an ice bath or by adding an appropriate quenching agent. b. Solvent Extraction: Take 100 µL of the crude reaction mixture and dilute it with 900 µL of a volatile organic solvent like ethyl acetate (B1210297) or dichloromethane. c. Vortex: Mix the sample thoroughly for 30 seconds. d. Drying (Optional but Recommended): Add a small amount of a drying agent like anhydrous sodium sulfate (B86663) to remove any residual water. e. Filtration: Filter the sample through a 0.2 µm syringe filter into a 1.5 mL glass GC autosampler vial.

2. GC-MS Instrument Parameters: The following table outlines typical starting parameters for a GC-MS analysis. These should be optimized for your specific instrument and analytes.

ParameterSuggested SettingPurpose
GC System Agilent 8890 GC or equivalent-
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar columnSeparates compounds based on boiling point and polarity.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the sample.
Injection Volume 1 µL-
Split Ratio 20:1 to 50:1 (Adjust based on concentration)Prevents column overloading and ensures sharp peaks.
Carrier Gas HeliumInert gas to carry the sample through the column.
Flow Rate 1.2 mL/min (Constant Flow)-
Oven Program - Initial Temp: 70°C, hold for 2 min- Ramp: 15°C/min to 280°C- Hold: 5 min at 280°CSeparates compounds with a wide range of boiling points.
MS System Agilent 5977B MSD or equivalent-
Source Temp 230°CMaintains analytes in the gas phase and promotes ionization.
Quad Temp 150°C-
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization method that produces reproducible fragmentation patterns.
Mass Range 40 - 450 m/zScans for a wide range of potential fragments and molecular ions.
Solvent Delay 3 minutesPrevents the high concentration of solvent from damaging the MS detector filament.

Visualized Workflows and Logic

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Extract Solvent Extraction Quench->Extract Filter Filter into Vial Extract->Filter Inject Inject Sample Filter->Inject Separate GC Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect MS Detection Ionize->Detect Chromatogram Analyze Chromatogram (Retention Time, Peak Area) Detect->Chromatogram MassSpec Analyze Mass Spectra (Fragmentation) Chromatogram->MassSpec Identify Identify Byproducts MassSpec->Identify

Caption: Experimental workflow from sample preparation to byproduct identification.

Troubleshooting Guide

Q: I see unexpected peaks in my chromatogram that don't correspond to my product or expected byproducts. What should I do?

A: Unexpected peaks can arise from several sources. Follow a systematic approach to diagnose the issue.

troubleshooting_workflow cluster_source Potential Sources cluster_actions Diagnostic Actions cluster_solutions Solutions Start Unexpected Peaks Observed Contamination Contamination Start->Contamination SideReaction Unknown Side Reaction Start->SideReaction Leak System Leak (Air) Start->Leak Blank 1. Run a solvent blank Contamination->Blank Review 4. Review reaction conditions (temp, pressure, catalysts) SideReaction->Review Tune 3. Check MS tune report for high N₂/O₂ Leak->Tune Reagents 2. Check purity of starting materials and reagents Blank->Reagents If blank is clean Clean Clean syringe, inlet liner, and glassware Blank->Clean If peaks in blank Purify Purify reagents or use a new batch Reagents->Purify FixLeak Find and fix leak (e.g., replace septum, tighten fittings) Tune->FixLeak If N₂ > 10% Optimize Optimize reaction to minimize side product formation Review->Optimize

Caption: Troubleshooting logic for investigating the source of unexpected peaks.

Q: My peaks are tailing or fronting. What are the common causes and solutions?

A: Poor peak shape can compromise resolution and quantification.[10]

ProblemCommon CausesRecommended Solutions
Tailing 1. Active Sites: Exposed silanols in the inlet liner or front of the column interacting with polar analytes.[10] 2. Column Contamination: Non-volatile residues accumulating on the column. 3. Improper Column Installation. 1. Use an ultra-inert liner; deactivate the liner if necessary. 2. Trim the first 0.5-1.0 meter from the front of the column. 3. Re-install the column, ensuring a clean cut and proper ferrule placement.
Fronting 1. Column Overload: Injecting too much sample or a sample that is too concentrated.[11] 2. Solvent Mismatch: Incompatibility between the sample solvent and the column's stationary phase. 3. Low Inlet Temperature. 1. Dilute the sample; increase the split ratio. 2. Ensure the sample solvent is appropriate for a non-polar column (e.g., hexane, ethyl acetate). 3. Increase the inlet temperature, but do not exceed the column's maximum limit.

Q: My system seems to have a leak. How can I confirm this?

A: Air leaks are a common problem in GC-MS.[10] The mass spectrometer is an excellent leak detector.

  • Check the Tune File: Perform an autotune or check your tune report. Look for the abundance of ions characteristic of air: m/z 28 (N₂), m/z 32 (O₂), and m/z 18 (H₂O). A high abundance of N₂ (typically >10% of the m/z 69 peak from the tuning compound) strongly suggests a leak.

  • Common Leak Points: The most common sources of leaks are the injection port septum, column connections at the inlet and MS transfer line, and the vacuum seals on the MS analyzer door.

References

Technical Support Center: Production of 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Methyl-1-phenyl-1-butene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and viable laboratory-scale synthesis routes for this compound are the Wittig reaction and a Grignard reaction followed by dehydration.[1] The Wittig reaction offers a direct approach to the alkene, while the Grignard route involves the formation of a tertiary alcohol intermediate which is then dehydrated to yield the final product.[1]

Q2: What are the expected yields for these synthesis methods?

Synthesis Route Typical Yield Range (%) Key Advantages Key Disadvantages
Wittig Reaction50 - 75Direct formation of the double bond[1]Difficult removal of triphenylphosphine (B44618) oxide byproduct[1]
Grignard Reaction & Dehydration60 - 80Readily available starting materialsTwo-step process, potential for isomer formation during dehydration

Q3: How can I purify the final product?

A3: Purification of this compound is typically achieved through column chromatography on silica (B1680970) gel.[2] A non-polar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate (B1210297), is commonly used.[2] For higher purity, fractional distillation under reduced pressure can be performed after chromatography.[3]

Q4: What are the main safety precautions to consider during the synthesis?

A4: All manipulations should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[4] Many reagents used in these syntheses, such as n-butyllithium and Grignard reagents, are highly reactive and pyrophoric, requiring handling under an inert atmosphere (e.g., argon or nitrogen) and strictly anhydrous conditions.[2][5] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Wittig Reaction Route

Problem 1: Low or no yield of this compound.

Possible Cause Troubleshooting Suggestion
Inefficient Ylide Formation Ensure the phosphonium (B103445) salt is completely dry. Use a sufficiently strong and fresh base (e.g., n-butyllithium). The reaction must be conducted under strictly anhydrous and inert conditions.[6] A color change (typically to deep red or orange) upon base addition indicates ylide formation.[1]
Instability of the Ylide Some ylides can be unstable. It is often best to generate the ylide in the presence of the aldehyde or ketone.
Steric Hindrance While less of a concern with benzaldehyde (B42025), highly substituted ketones can be less reactive. For such cases, the Horner-Wadsworth-Emmons (HWE) reaction might be a suitable alternative.
Impure Reagents Use freshly distilled benzaldehyde and high-purity phosphonium salt.

Problem 2: Difficulty in removing the triphenylphosphine oxide byproduct.

Possible Cause Troubleshooting Suggestion
Similar Polarity to Product Triphenylphosphine oxide can be challenging to separate due to its solubility in many organic solvents.[7]
Purification Strategy 1: Column Chromatography: Carefully perform column chromatography on silica gel using a non-polar eluent system. Monitor fractions closely by TLC.[1]
Purification Strategy 2: Precipitation: In some cases, triphenylphosphine oxide can be precipitated from a non-polar solvent like hexane (B92381) or a mixture of ether and hexane, in which it is poorly soluble, while the alkene product remains in solution.
Purification Strategy 3: Conversion to a Water-Soluble Derivative: In challenging cases, the triphenylphosphine oxide can be converted to a water-soluble phosphonium salt by reaction with an acid, facilitating its removal by aqueous extraction.

Problem 3: Formation of E/Z isomers.

Possible Cause Troubleshooting Suggestion
Nature of the Ylide The stereochemical outcome of the Wittig reaction is influenced by the stability of the phosphorus ylide. Semi-stabilized ylides, like the one used for this synthesis, can often lead to mixtures of E and Z isomers.[8]
Reaction Conditions To favor the thermodynamically more stable E-isomer, the Schlosser modification can be employed. This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures to epimerize it to the more stable threo-betaine, which then collapses to the E-alkene.[8] Using salt-free conditions can favor the Z-isomer.
Grignard Reaction & Dehydration Route

Problem 1: The Grignard reaction fails to initiate.

Possible Cause Troubleshooting Suggestion
Wet Glassware or Solvents Grignard reagents are extremely sensitive to moisture.[5] All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere. Anhydrous solvents are essential.
Inactive Magnesium Surface The magnesium turnings may have an oxide layer. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by sonicating the mixture.[5]
Improper Rate of Addition Add the alkyl/aryl halide dropwise to maintain a gentle reflux. Adding it too quickly can lead to side reactions, while adding it too slowly may not initiate the reaction.

Problem 2: Low yield of the tertiary alcohol intermediate.

Possible Cause Troubleshooting Suggestion
Side Reactions The Grignard reagent can act as a base, leading to enolization of the ketone. To minimize this, add the ketone solution to the Grignard reagent at a low temperature (e.g., 0 °C).[1]
Wurtz Coupling The Grignard reagent can couple with unreacted alkyl/aryl halide. Ensure a slight excess of magnesium and control the addition rate of the halide.

Problem 3: Formation of multiple products during dehydration.

Possible Cause Troubleshooting Suggestion
Carbocation Rearrangements Acid-catalyzed dehydration of tertiary alcohols proceeds via a carbocation intermediate, which can be prone to rearrangement, leading to a mixture of isomeric alkenes.
Use of a Milder Dehydrating Agent Instead of strong mineral acids like sulfuric acid, consider using milder reagents such as iodine in refluxing toluene (B28343) or Martin's sulfurane to minimize rearrangements and favor the desired product.
Reaction Conditions Carefully control the reaction temperature and time to optimize the formation of the desired alkene and minimize the formation of byproducts.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

Step 1: Ylide Formation

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend sec-butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise with stirring. A color change to deep orange or red indicates the formation of the ylide.[9]

  • Allow the mixture to warm to room temperature and stir for 1-2 hours.[2]

Step 2: Wittig Reaction

  • Cool the ylide solution back to 0 °C.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.[9]

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.[1]

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[1]

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).[1]

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the product from triphenylphosphine oxide.[1]

Synthesis of this compound via Grignard Reaction and Dehydration

Step 1: Grignard Reagent Formation

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.1 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add anhydrous diethyl ether or THF to cover the magnesium.

  • Add a solution of bromobenzene (B47551) (1.0 equivalent) in the same anhydrous solvent to the dropping funnel and add it dropwise to initiate the reaction.

  • Once the reaction has started (indicated by bubbling and a color change), add the remaining bromobenzene solution at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes.[1]

Step 2: Reaction with Ketone

  • Cool the Grignard reagent solution to 0 °C.

  • Add a solution of 2-butanone (B6335102) (1.0 equivalent) in anhydrous diethyl ether or THF dropwise, maintaining the temperature below 10 °C.[1]

  • Allow the mixture to warm to room temperature and stir for 2-3 hours.[2]

Step 3: Work-up and Formation of Tertiary Alcohol

  • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[1]

  • Extract the product with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure to yield the crude 2-phenyl-3-methyl-2-butanol.

Step 4: Dehydration

  • Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography.

Visualizations

Wittig_Reaction_Workflow Start sec-Butyltriphenylphosphonium bromide + Benzaldehyde Ylide_Formation Ylide Formation (n-BuLi, THF, 0°C to RT) Start->Ylide_Formation Wittig_Reaction Wittig Reaction (0°C to RT) Ylide_Formation->Wittig_Reaction Workup Aqueous Workup (NH4Cl) Wittig_Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Grignard_Reaction_Workflow Start Bromobenzene + 2-Butanone Grignard_Formation Grignard Reagent Formation (Mg, Et2O or THF) Start->Grignard_Formation Ketone_Addition Addition to Ketone (0°C to RT) Grignard_Formation->Ketone_Addition Alcohol_Isolation Aqueous Workup & Isolation of Tertiary Alcohol Ketone_Addition->Alcohol_Isolation Dehydration Dehydration (p-TsOH, Toluene, Reflux) Alcohol_Isolation->Dehydration Purification Purification (Column Chromatography) Dehydration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via the Grignard reaction and dehydration.

Troubleshooting_Logic Start Low Product Yield Check_Reaction Which Synthesis Route? Start->Check_Reaction Wittig_Route Wittig Reaction Check_Reaction->Wittig_Route Wittig Grignard_Route Grignard Reaction Check_Reaction->Grignard_Route Grignard Check_Ylide Ylide Formation Issue? Wittig_Route->Check_Ylide Check_Grignard_Initiation Grignard Initiation Issue? Grignard_Route->Check_Grignard_Initiation Anhydrous_Conditions_W Check Anhydrous Conditions & Base Check_Ylide->Anhydrous_Conditions_W Yes Reagent_Purity_W Check Reagent Purity Check_Ylide->Reagent_Purity_W No Anhydrous_Conditions_G Check Anhydrous Conditions & Mg Activation Check_Grignard_Initiation->Anhydrous_Conditions_G Yes Dehydration_Issues Dehydration Inefficient or Side Reactions? Check_Grignard_Initiation->Dehydration_Issues No Optimize_Dehydration Optimize Dehydration (Milder Reagent, Temp.) Dehydration_Issues->Optimize_Dehydration Yes

Caption: A logical troubleshooting guide for low yield in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Methyl-1-phenyl-1-butene and 2-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of two structurally related phenyl-substituted alkenes: 2-Methyl-1-phenyl-1-butene and 2-phenyl-1-butene. The analysis is grounded in fundamental principles of organic chemistry, including electronic and steric effects, and is supported by analogous experimental data from studies on substituted styrenes. This document aims to provide a predictive framework for the reactivity of these compounds in common organic transformations, which is crucial for their application in synthetic chemistry and drug development.

Structural and Physicochemical Properties

A foundational understanding of the structure of each molecule is paramount to predicting its reactivity. Below is a summary of their key properties.

PropertyThis compound2-phenyl-1-butene
Molecular Formula C₁₁H₁₄C₁₀H₁₂
Molecular Weight 146.23 g/mol 132.21 g/mol
Structure this compound2-phenyl-1-butene
Alkene Substitution TrisubstitutedDisubstituted

Theoretical Reactivity Analysis

The reactivity of an alkene is primarily governed by the electron density of the carbon-carbon double bond and the stability of the intermediate formed during a reaction. Here, we analyze the electronic and steric factors influencing the reactivity of the two title compounds.

Electronic Effects:

  • Hyperconjugation: Alkyl groups attached to the double bond can donate electron density through hyperconjugation, thereby stabilizing the alkene and any carbocation intermediate formed during a reaction. This compound is a trisubstituted alkene with two alkyl groups (a methyl and an ethyl group) directly attached to the double bond, in addition to the phenyl group. In contrast, 2-phenyl-1-butene is a disubstituted alkene with one ethyl group and a phenyl group attached to the same carbon of the double bond. The greater number of alkyl substituents in this compound leads to more significant hyperconjugation, making its double bond more electron-rich.

  • Resonance: The phenyl group in both molecules can donate electron density to the double bond through resonance, and more importantly, can stabilize an adjacent positive charge in a carbocation intermediate.

Steric Effects:

  • The presence of a methyl group on the double bond in this compound introduces more steric hindrance around the double bond compared to 2-phenyl-1-butene. This steric bulk can affect the approach of reagents to the double bond.

Predicted Reactivity:

Based on these factors, in reactions that are sensitive to the electron density of the alkene, such as electrophilic additions, This compound is predicted to be more reactive due to its higher degree of alkyl substitution leading to a more nucleophilic double bond. However, in reactions that are highly sensitive to steric hindrance, 2-phenyl-1-butene might react faster.

Comparative Reactivity in Key Organic Reactions

Electrophilic Addition: Acid-Catalyzed Hydration

In acid-catalyzed hydration, the alkene is protonated to form a carbocation intermediate, which is then attacked by water. The rate-determining step is the formation of the carbocation.

Mechanism:

Caption: General mechanism for acid-catalyzed hydration of an alkene.

Reactivity Comparison:

The rate of acid-catalyzed hydration is dependent on the stability of the carbocation intermediate. For both molecules, protonation will occur at the terminal carbon of the double bond to form a tertiary benzylic carbocation, which is highly stabilized by both resonance with the phenyl ring and hyperconjugation from the alkyl groups.

  • This compound will form a tertiary benzylic carbocation with hyperconjugation support from a methyl and an ethyl group.

  • 2-phenyl-1-butene will form a tertiary benzylic carbocation with hyperconjugation support from an ethyl group.

Due to the additional methyl group providing greater hyperconjugative stabilization to the carbocation intermediate and the higher electron density of the initial alkene, This compound is expected to undergo acid-catalyzed hydration at a faster rate than 2-phenyl-1-butene . Kinetic studies on the acid-catalyzed hydration of α-methylstyrenes show that electron-donating groups on the styrene (B11656) system increase the reaction rate, which supports this prediction.[1][2]

Experimental Protocol: Acid-Catalyzed Hydration

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alkene (1.0 eq) in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 1:1 v/v).

  • Acid Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄, e.g., 10 mol%).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Epoxidation

Epoxidation involves the addition of an oxygen atom across the double bond to form an epoxide, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA).

Mechanism:

Epoxidation cluster_0 Concerted Reaction Alkene Alkene TransitionState Transition State Alkene->TransitionState PeroxyAcid Peroxy Acid (e.g., m-CPBA) PeroxyAcid->TransitionState Epoxide Epoxide TransitionState->Epoxide CarboxylicAcid Carboxylic Acid TransitionState->CarboxylicAcid

Caption: Concerted mechanism for the epoxidation of an alkene.

Reactivity Comparison:

The epoxidation of alkenes is an electrophilic addition where the alkene acts as a nucleophile. Therefore, a more electron-rich alkene will react faster. As established, this compound has a more electron-rich double bond than 2-phenyl-1-butene due to greater alkyl substitution. Consequently, This compound is predicted to have a higher rate of epoxidation . Studies on the epoxidation of various styrenes have shown that electron-donating groups on the alkene increase the reaction rate.[3] However, the increased steric hindrance in this compound might slightly counteract this electronic effect.

Experimental Protocol: Epoxidation with m-CPBA

  • Reaction Setup: Dissolve the alkene (1.0 eq) in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂), in a flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 eq) portion-wise over a period of 15-20 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 1-3 hours. Monitor the reaction by TLC or GC.

  • Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess peroxy acid and the resulting carboxylic acid) and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude epoxide can be purified by column chromatography.

Catalytic Hydrogenation

Catalytic hydrogenation involves the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni).

Mechanism:

Caption: Simplified representation of catalytic hydrogenation.

Reactivity Comparison:

The rate of catalytic hydrogenation is highly sensitive to steric hindrance. The alkene must adsorb onto the surface of the metal catalyst for the reaction to occur. Increased substitution around the double bond hinders this adsorption. Therefore, the less sterically hindered alkene will generally react faster. In this case, 2-phenyl-1-butene, being less substituted and less sterically hindered around the double bond, is predicted to undergo catalytic hydrogenation more rapidly than this compound .

Experimental Protocol: Catalytic Hydrogenation

  • Catalyst Preparation: In a hydrogenation flask, place the catalyst (e.g., 10% Pd on carbon, 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Add a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) to the flask, followed by the alkene (1.0 eq).

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (typically from a balloon or a pressurized system). Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure.

  • Monitoring: Monitor the reaction progress by TLC, GC, or by observing the consumption of hydrogen.

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Purification: Rinse the filter cake with the reaction solvent. The combined filtrate is then concentrated under reduced pressure to yield the alkane product, which can be further purified if necessary.

Summary of Predicted Reactivity

ReactionPredicted More Reactive CompoundPrimary Rationale
Acid-Catalyzed Hydration This compoundHigher electron density and more stable carbocation intermediate.
Epoxidation This compoundHigher electron density of the double bond.
Catalytic Hydrogenation 2-phenyl-1-buteneLess steric hindrance around the double bond.

Conclusion

The reactivity of this compound and 2-phenyl-1-butene is dictated by a balance of electronic and steric factors. For reactions proceeding through an electrophilic attack on the double bond, the more substituted and electron-rich this compound is expected to be more reactive. Conversely, for reactions sensitive to steric crowding, such as catalytic hydrogenation, the less substituted 2-phenyl-1-butene is predicted to react more readily. These predictions, based on established principles and supported by data from analogous systems, provide a valuable guide for the synthetic application of these compounds. Experimental validation through competitive reaction studies would provide definitive quantitative comparisons.

References

A Comparative Analysis of Butene Isomer Stability

Author: BenchChem Technical Support Team. Date: December 2025

The stability of alkene isomers is a critical concept in organic chemistry, with significant implications for reaction thermodynamics and kinetics. Among the C4H8 isomers, the butenes—1-butene, cis-2-butene, and trans-2-butene—provide a classic example of how molecular structure influences stability. This guide offers an objective comparison of the stability of these three isomers, supported by experimental thermodynamic data. The primary methods for this evaluation are the analysis of heats of hydrogenation and heats of combustion, which provide quantitative measures of the relative potential energies of these molecules.

The general principles governing alkene stability are the degree of substitution around the double bond and the steric strain within the molecule. More substituted alkenes are generally more stable due to hyperconjugation and stronger sigma bonds.[1][2] Additionally, steric hindrance between bulky substituents can introduce strain, destabilizing the isomer.[3][4]

Quantitative Comparison of Thermodynamic Data

The relative stabilities of the butene isomers can be quantified by comparing their molar heats of hydrogenation and combustion. The hydrogenation of all three isomers yields the same product, n-butane, allowing for a direct comparison of their initial energy states. A more stable isomer will release less energy upon hydrogenation. Similarly, complete combustion of each isomer produces the same products (CO2 and H2O), and a more stable isomer will have a less exothermic heat of combustion.

IsomerStructureDegree of SubstitutionHeat of Hydrogenation (ΔH°hydrog)Heat of Combustion (ΔH°c)
1-Butene CH2=CHCH2CH3Monosubstituted~ -127 kJ/mol (~ -30.3 kcal/mol)[5][6]-649.8 kcal/mol[7]
cis-2-Butene cis-CH3CH=CHCH3Disubstituted~ -119 kJ/mol (~ -28.6 kcal/mol)[4][8]Not explicitly found, but higher than trans-2-butene
trans-2-Butene trans-CH3CH=CHCH3Disubstituted~ -115 kJ/mol (~ -27.6 kcal/mol)[4][8]-647.0 kcal/mol[7]

Based on this data, the order of stability for the butene isomers is:

trans-2-Butene > cis-2-Butene > 1-Butene [3][9]

This order is consistent with the general principles of alkene stability:

  • Degree of Substitution: The 2-butene (B3427860) isomers, which are disubstituted, are more stable than 1-butene, which is monosubstituted.[9][10] This increased stability is attributed to hyperconjugation—the stabilizing interaction of electrons in adjacent C-H sigma bonds with the pi system of the double bond—and the fact that a C(sp²)-C(sp³) bond is stronger than a C(sp³)-C(sp³) bond.[1][10]

  • Steric Strain: Between the two disubstituted isomers, trans-2-butene is more stable than cis-2-butene.[11] In the cis isomer, the two bulky methyl groups are on the same side of the double bond, leading to steric repulsion and destabilizing the molecule.[3][4] The trans isomer places these groups on opposite sides, minimizing steric strain.[3] The difference in the heat of hydrogenation between the cis and trans isomers is approximately 4 kJ/mol, which reflects this steric destabilization.[4]

G cluster_reactants Butene Isomers (Reactants) cluster_product n-Butane (Product) 1-Butene 1-Butene n-Butane n-Butane 1-Butene->n-Butane ΔH° = -127 kJ/mol cis-2-Butene cis-2-Butene cis-2-Butene->n-Butane ΔH° = -119 kJ/mol trans-2-Butene trans-2-Butene trans-2-Butene->n-Butane ΔH° = -115 kJ/mol start Potential Energy end end start->end

Caption: Relative energy levels of butene isomers based on heats of hydrogenation.

Experimental Protocols: Determining Stability via Catalytic Hydrogenation

The experimental determination of heats of hydrogenation is a cornerstone for assessing alkene stability. The method relies on calorimetry to measure the heat released during the catalytic hydrogenation of an alkene to its corresponding alkane.[12]

Objective: To measure and compare the heats of hydrogenation (ΔH°hydrog) for 1-butene, cis-2-butene, and trans-2-butene to determine their relative stabilities.

Materials:

  • A high-precision reaction calorimeter.

  • Samples of high-purity 1-butene, cis-2-butene, and trans-2-butene.

  • Hydrogen (H2) gas.

  • A hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C).[13]

  • An appropriate solvent (e.g., ethanol (B145695) or acetic acid).

Procedure:

  • Calorimeter Setup: A known amount of the chosen solvent and a small, precisely weighed amount of the catalyst are placed into the reaction vessel of the calorimeter. The system is allowed to reach thermal equilibrium.

  • Saturation: The solvent and catalyst are saturated with hydrogen gas to ensure that any heat effects from the dissolution of hydrogen or its interaction with the catalyst are accounted for before the alkene is introduced.

  • Reactant Introduction: A known quantity (moles) of one of the butene isomers is injected into the reaction vessel.

  • Reaction: The alkene is catalytically hydrogenated by the dissolved hydrogen gas. The reaction is exothermic, and the calorimeter measures the resulting temperature change.

    • C4H8 (g) + H2 (g) --(Catalyst)--> C4H10 (g) + Heat

  • Data Collection: The total heat evolved (q) for the reaction is calculated from the temperature change and the known heat capacity of the calorimeter system.

  • Calculation: The molar enthalpy of hydrogenation (ΔH°hydrog) is calculated by dividing the heat evolved by the number of moles of the alkene that reacted (ΔH = -q/moles).

  • Repetition: The procedure is repeated for the other two butene isomers under identical conditions to ensure a valid comparison.

The resulting heats of hydrogenation are then compared. Since all isomers produce the same final product (n-butane), a less negative (smaller) heat of hydrogenation indicates a lower initial potential energy and therefore greater stability of the alkene.[2][13]

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Add solvent and catalyst to calorimeter B Saturate system with H₂ gas A->B C Inject known moles of Butene Isomer B->C System at Equilibrium D Monitor temperature change as reaction proceeds C->D E Calculate total heat evolved (q) D->E Reaction Complete F Calculate ΔH°hydrog (-q / moles) E->F G Compare ΔH° values to determine stability F->G

Caption: Experimental workflow for determining alkene stability via calorimetry.

References

Determining E/Z Isomerism in Phenylbutenes: A Comparative Guide to NOE Spectroscopy and Other NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of geometric isomers is a critical aspect of molecular characterization. The spatial arrangement of substituents around a double bond can significantly influence a molecule's biological activity and physicochemical properties. This guide provides a comprehensive comparison of Nuclear Overhauser Effect (NOE) spectroscopy and other NMR-based methods for the unambiguous assignment of E/Z isomers of phenylbutenes, supported by experimental data and detailed protocols.

The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that allows for the determination of the spatial proximity of atoms within a molecule. Unlike through-bond J-coupling, the NOE arises from dipole-dipole interactions between nuclei that are close in space (typically < 5 Å). This unique property makes it an invaluable tool for elucidating stereochemical relationships, including the configuration of double bonds.

Distinguishing E/Z Isomers of Phenylbutenes with NOE Spectroscopy

The fundamental principle behind using NOE to assign E/Z isomers lies in the different spatial relationships between substituents on the double bond. In the Z-isomer of a phenylbutene, the protons of the phenyl group and the adjacent vinylic proton are on the same side of the double bond, and thus in close proximity. Conversely, in the E-isomer, these groups are on opposite sides and are significantly further apart.

Irradiation of the phenyl protons in the Z-isomer will result in a measurable NOE enhancement of the signal corresponding to the nearby vinylic proton. This enhancement will be absent or significantly weaker in the E-isomer due to the greater distance between these protons.

Experimental Workflow for E/Z Isomer Determination using NOE

The following diagram illustrates the general workflow for determining the E/Z configuration of a phenylbutene using NOE spectroscopy.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Conclusion prep Prepare NMR sample (~10-20 mg in degassed solvent) proton Acquire standard 1D ¹H NMR prep->proton t1 Measure T1 relaxation times proton->t1 noe_acq Acquire 1D NOE difference or 2D NOESY t1->noe_acq process Process NMR data noe_acq->process identify Identify key proton signals (vinylic, phenyl, allylic) process->identify measure Measure NOE enhancements identify->measure assign Assign E/Z configuration based on NOE measure->assign

Figure 1. Workflow for E/Z Isomer Determination using NOE Spectroscopy.

Logical Basis of NOE for Isomer Assignment

The following diagram illustrates the logical relationship between the isomeric form and the expected NOE signal.

G cluster_0 Isomeric Structure cluster_1 Spatial Proximity cluster_2 NOE Observation Z_isomer Z-Isomer Z_prox Phenyl-H and Vinylic-H are close Z_isomer->Z_prox E_isomer E-Isomer E_prox Phenyl-H and Vinylic-H are distant E_isomer->E_prox NOE_obs NOE Enhancement Observed Z_prox->NOE_obs NOE_not_obs No Significant NOE Enhancement E_prox->NOE_not_obs

Figure 2. Logical Diagram of NOE-based E/Z Isomer Determination.

Comparison of NMR Parameters for E/Z Isomer Determination

While NOE spectroscopy provides a direct measure of through-space interactions, other NMR parameters, such as ¹H-¹H coupling constants and ¹³C chemical shifts, also offer valuable information for distinguishing between E/Z isomers. The following table compares these parameters for (E)- and (Z)-1-phenyl-1-butene.

Parameter (E)-1-phenyl-1-butene (Z)-1-phenyl-1-butene Key Difference and Rationale
NOE Enhancement
Irradiation of Phenyl-HNo significant enhancement of vinylic H signalsSignificant enhancement of the C1-H signalIn the Z-isomer, the phenyl ring and the C1 vinylic proton are in close spatial proximity, leading to a measurable NOE. This interaction is absent in the E-isomer.
¹H NMR
Vinylic C1-H Chemical Shift (δ)~6.35 ppm~6.38 ppmThe chemical shifts are often similar and can be influenced by solvent and concentration, making them less reliable for unambiguous assignment on their own.
Vinylic C2-H Chemical Shift (δ)~6.20 ppm~5.70 ppmThe C2-H in the Z-isomer is shielded by the cis-phenyl group and appears significantly upfield.
Vicinal Coupling Constant (³JH1,H2)~15.7 Hz~11.5 HzThe larger coupling constant for the trans arrangement of vinylic protons in the E-isomer is a highly reliable indicator of configuration.
¹³C NMR
Allylic C4 Chemical Shift (δ)~25.9 ppm~21.2 ppmThe upfield shift of the allylic carbon in the Z-isomer is due to the γ-gauche effect, a steric shielding interaction with the cis-phenyl group. This is a very reliable method for assignment.

Note: Chemical shift values are approximate and can vary depending on the solvent and experimental conditions.

Alternative Methods for E/Z Isomer Determination

Vicinal Coupling Constants (³JHH)

As indicated in the table, the magnitude of the vicinal coupling constant (³JHH) between the vinylic protons is a robust and widely used method for determining the stereochemistry of disubstituted alkenes. Generally, trans protons exhibit a larger coupling constant (typically 12-18 Hz) compared to cis protons (typically 6-12 Hz). This difference arises from the dihedral angle dependence of the coupling constant, as described by the Karplus equation.

¹³C Chemical Shifts and the γ-Gauche Effect

The chemical shifts of carbon atoms in ¹³C NMR spectroscopy are sensitive to the steric environment. The γ-gauche effect describes the shielding (upfield shift) of a carbon atom due to a sterically crowded gauche interaction with a substituent three bonds away. In the context of phenylbutenes, the allylic carbon of the ethyl group in the Z-isomer experiences a gauche interaction with the cis-phenyl group, resulting in a significant upfield shift of its ¹³C NMR signal compared to the E-isomer. This provides a reliable and often unambiguous method for isomer assignment.

Experimental Protocols

1D NOE Difference Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the phenylbutene isomer mixture or isolated isomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). It is crucial to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect. This is typically achieved through several freeze-pump-thaw cycles.

  • Initial ¹H NMR: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of the vinylic, phenyl, and allylic protons.

  • T₁ Measurement: Determine the spin-lattice relaxation time (T₁) for the protons of interest. This is important for setting the saturation time in the NOE experiment.

  • NOE Difference Experiment Setup:

    • Set up a series of 1D NOE difference experiments.

    • For each experiment, selectively irradiate a specific proton resonance (e.g., a region in the phenyl multiplet).

    • The saturation time should be set to approximately 5 times the longest T₁ of the protons in the molecule to allow the NOE to reach a steady state.

    • A control experiment is also run where the irradiation frequency is set to a region of the spectrum with no signals.

  • Data Acquisition and Processing:

    • Acquire the spectra with and without irradiation.

    • The control spectrum is subtracted from the irradiated spectrum to generate the NOE difference spectrum.

    • In the difference spectrum, the irradiated peak will appear as a large negative signal, while protons experiencing an NOE will appear as positive peaks.

  • Analysis:

    • Integrate the positive peaks in the difference spectrum to quantify the NOE enhancement.

    • An enhancement of the vinylic proton signal upon irradiation of the phenyl protons is indicative of the Z-isomer.

2D NOESY (Nuclear Overhauser Effect Spectroscopy)

For more complex molecules or when multiple NOEs are of interest, a 2D NOESY experiment is often more efficient.

  • Sample Preparation: As for the 1D NOE experiment, a degassed sample is required.

  • Experiment Setup:

    • Use a standard 2D NOESY pulse sequence.

    • An important parameter is the mixing time (d8 or tm), during which the NOE builds up. For small molecules like phenylbutenes, a mixing time of 0.5-1.0 seconds is a good starting point.

  • Data Acquisition and Processing:

    • Acquire the 2D data set. The experiment time will depend on the desired resolution and the number of scans.

    • Process the data using appropriate software to generate the 2D NOESY spectrum.

  • Analysis:

    • The 2D NOESY spectrum shows the normal 1D ¹H spectrum along the diagonal.

    • Cross-peaks off the diagonal indicate protons that are close in space.

    • A cross-peak between the phenyl proton signals and a vinylic proton signal is a clear indication of their spatial proximity and thus points to the Z-isomer.

Conclusion

NOE spectroscopy provides a direct and powerful method for the unambiguous determination of E/Z isomers of phenylbutenes by probing through-space proton-proton proximities. While alternative NMR techniques, such as the analysis of vicinal coupling constants and ¹³C chemical shifts (γ-gauche effect), are also highly effective and often complementary, NOE experiments offer a definitive confirmation of stereochemistry, which is paramount in the fields of chemical research and drug development. The choice between 1D NOE difference and 2D NOESY experiments will depend on the complexity of the spectrum and the specific information required, with 1D experiments being faster for a small number of targeted interactions and 2D experiments providing a comprehensive overview of all spatial correlations.

Validating the Structure of 2-Methyl-1-phenyl-1-butene: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the field of chemical research and drug development, the precise structural elucidation of synthesized compounds is a critical step to ensure purity, identify novel entities, and understand reaction outcomes. For a molecule such as 2-Methyl-1-phenyl-1-butene, a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques provides an unambiguous confirmation of its chemical structure. This guide offers a comparative overview of key 2D NMR experiments—COSY, HSQC, and HMBC—supported by predicted experimental data for the validation of the this compound structure.

Predicted 1D and 2D NMR Data for this compound

The structural confirmation of this compound relies on the precise assignment of all proton (¹H) and carbon (¹³C) signals and the establishment of their connectivity. The following tables summarize the predicted chemical shifts and key 2D NMR correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Name¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H1~6.3-
C1-~138
H2--
C2-~125
H3/H5~7.2-7.4~128
C3/C5-~128
H4~7.1-7.3~126
C4-~126
C6-~142
H7--
C7-~129
H8~2.1 (q)~29
C8-~29
H9~1.1 (t)~13
C9-~13
H10~1.8 (s)~21
C10-~21
H11~1.9 (s)~16
C11-~16

Note: Chemical shifts are predicted and may vary based on solvent and experimental conditions.

Table 2: Key Predicted 2D NMR Correlations

ExperimentKey CorrelationsStructural Information Provided
COSY H8 / H9Confirms the ethyl group connectivity.
H1 / Phenyl ProtonsWeak allylic coupling may be observed.
HSQC H1 / C1Direct one-bond correlation.
H3,H5 / C3,C5Direct one-bond correlation.
H4 / C4Direct one-bond correlation.
H8 / C8Direct one-bond correlation.
H9 / C9Direct one-bond correlation.
H10 / C10Direct one-bond correlation.
H11 / C11Direct one-bond correlation.
HMBC H1 / C2, C6, C7Connects the vinyl proton to the phenyl ring and the quaternary carbon of the butene moiety.
H8 / C7, C9, C10, C11Confirms the position of the ethyl group relative to the double bond and methyl groups.
H9 / C8Confirms the ethyl group connectivity.
H10 / C7, C8, C11Establishes the connectivity of one methyl group to the double bond.
H11 / C7, C8, C10Establishes the connectivity of the other methyl group to the double bond.
Phenyl Protons / C1, C6Confirms the attachment of the phenyl ring to the butene chain.

Experimental Protocols

Detailed methodologies for the acquisition of the key 2D NMR spectra are provided below.

Sample Preparation:

A sample of this compound (5-10 mg) is dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation:

All NMR spectra are acquired on a 500 MHz NMR spectrometer equipped with a broadband probe.

¹H-NMR:

  • Pulse Program: zg30

  • Number of Scans: 16

  • Spectral Width: 16 ppm

  • Acquisition Time: 4.096 s

  • Relaxation Delay: 2.0 s

¹³C-NMR:

  • Pulse Program: zgpg30

  • Number of Scans: 1024

  • Spectral Width: 240 ppm

  • Acquisition Time: 1.36 s

  • Relaxation Delay: 2.0 s

COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Number of Scans: 8

  • Increments: 256

  • Spectral Width (F2 and F1): 12 ppm

  • Data Points (F2): 2048

  • Relaxation Delay: 2.0 s

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans: 8

  • Increments: 256

  • Spectral Width (F2): 12 ppm

  • Spectral Width (F1): 165 ppm

  • ¹J(C,H) Coupling Constant: 145 Hz

  • Relaxation Delay: 2.0 s

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf

  • Number of Scans: 16

  • Increments: 256

  • Spectral Width (F2): 12 ppm

  • Spectral Width (F1): 200 ppm

  • Long-range Coupling Constant (ⁿJ(C,H)): 8 Hz

  • Relaxation Delay: 2.0 s

Visualization of Structural Validation

The following diagrams illustrate the key correlations and the overall workflow for validating the structure of this compound.

Caption: Key HMBC (dashed) and COSY (dotted) correlations for this compound.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_validation Structure Validation H_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) H_NMR->COSY HSQC HSQC (Direct H-C) H_NMR->HSQC HMBC HMBC (Long-Range H-C) H_NMR->HMBC C_NMR 13C NMR (Carbon Environments) C_NMR->HSQC C_NMR->HMBC Assemble Assemble Fragments COSY->Assemble HSQC->Assemble HMBC->Assemble Verify Verify Connectivity Assemble->Verify Confirm Confirm Structure Verify->Confirm

A Comparative Guide to Alkene Synthesis: Wittig Reaction vs. Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, the creation of carbon-carbon double bonds is a foundational task. Among the myriad of available methods, the Wittig reaction and the Grignard reaction followed by elimination stand out as two of the most powerful and versatile strategies for the synthesis of substituted alkenes. This guide provides an in-depth, objective comparison of these two methodologies, supported by experimental data, to aid in the selection of the optimal synthetic route.

Executive Summary

The choice between the Wittig reaction and a Grignard-based approach for alkene synthesis hinges on the desired control over the final product's structure. The Wittig reaction offers unparalleled control over the location of the double bond (regioselectivity) and can provide high stereoselectivity, particularly for Z- or E-isomers depending on the nature of the Wittig reagent. In contrast, the Grignard reaction, which involves the addition of an organomagnesium halide to a carbonyl compound to form an alcohol intermediate followed by dehydration, often yields a mixture of regioisomers and stereoisomers due to the nature of the elimination step.

Performance Comparison

The performance of each method can be evaluated based on several key parameters: regioselectivity, stereoselectivity, substrate scope, and typical yields.

FeatureWittig ReactionGrignard Reaction with Dehydration
Regioselectivity Excellent. The double bond is formed precisely at the location of the original carbonyl group.[1]Variable. Dehydration of the alcohol intermediate often follows Zaitsev's rule, favoring the more substituted alkene, which can lead to a mixture of regioisomers if multiple β-hydrogens are present.[2]
Stereoselectivity Good to Excellent. Unstabilized ylides predominantly form (Z)-alkenes, while stabilized ylides favor (E)-alkenes.[3][4] Semi-stabilized ylides often yield mixtures.[3]Poor. The elimination step, often proceeding through an E1 mechanism, typically results in a mixture of (E) and (Z)-isomers, with the more stable (E)-isomer often predominating.
Substrate Scope Broad. Tolerates a wide range of functional groups.[5] However, sterically hindered ketones can be problematic and may result in low yields.[5]Broad. Applicable to a wide variety of aldehydes and ketones. The Grignard reagent is a strong base and nucleophile, limiting the presence of acidic protons in the substrate.
Typical Yields Generally moderate to high, but can be low for sterically hindered substrates.Yields for the initial Grignard addition are typically high. The subsequent dehydration step can also be high-yielding, but the overall yield of the desired isomer may be reduced due to the formation of mixtures.

Supporting Experimental Data

To illustrate the practical differences between these two methods, consider the synthesis of a trisubstituted alkene like a tamoxifen (B1202) precursor.

Wittig Reaction Example: Synthesis of a Stilbene Derivative

The Wittig reaction using a semi-stabilized ylide often results in a mixture of E/Z isomers. However, specific conditions can be optimized to favor one isomer.

Carbonyl CompoundWittig ReagentBase/SolventYield (%)E:Z Ratio
Benzaldehyde (B42025)Benzyltriphenylphosphonium (B107652) chlorideNaHCO₃ (aq)46.5 - 55.893:7 to 99:1 (E favored)

Data extrapolated from a study on aqueous Wittig reactions.[6]

Grignard Reaction Example: Synthesis of a Tamoxifen Analogue

The synthesis of a tamoxifen analogue via a Grignard reaction followed by dehydration highlights the typical lack of stereocontrol.

KetoneGrignard ReagentDehydration AgentOverall Yield (%)E:Z Ratio
Substituted BenzophenonePhenylmagnesium bromideThionyl chloride/Pyridine701:1

Data from a synthesis of a lipidic tamoxifen derivative.

Experimental Protocols

Wittig Reaction: Synthesis of (E)-Stilbene

This protocol describes the synthesis of (E)-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.

Materials:

Procedure:

  • Ylide Formation: In a round-bottom flask, suspend benzyltriphenylphosphonium chloride in dichloromethane. Add 50% aqueous sodium hydroxide and stir vigorously for 30 minutes. The appearance of a characteristic orange-red color indicates the formation of the ylide.

  • Wittig Reaction: To the ylide solution, add benzaldehyde dropwise with continued vigorous stirring. The color of the ylide will fade as it reacts. Stir the mixture for an additional 30 minutes at room temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isomerization and Purification: Filter the dried solution and evaporate the solvent. The crude product is a mixture of (Z)- and (E)-stilbene. To isomerize the (Z)-isomer to the more stable (E)-isomer, dissolve the crude product in ethanol and add a catalytic amount of iodine. Expose the solution to light (e.g., a sunlamp) for one hour. Cool the solution in an ice bath to crystallize the (E)-stilbene. Collect the product by vacuum filtration and wash with cold ethanol.

Grignard Reaction and Dehydration: Synthesis of 1,2-Diphenyl-1-butene

This protocol outlines the synthesis of a tamoxifen precursor via the Grignard reaction of propiophenone (B1677668) with phenylmagnesium bromide, followed by acid-catalyzed dehydration.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene (B47551)

  • Propiophenone

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should start spontaneously, as evidenced by bubbling and a cloudy appearance. If the reaction does not start, gentle warming may be necessary. Once the reaction is initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

  • Grignard Addition: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of propiophenone in anhydrous diethyl ether dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for one hour.

  • Work-up: Carefully pour the reaction mixture over a mixture of ice and dilute sulfuric acid. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Dehydration: Filter the solution and evaporate the solvent to obtain the crude alcohol (1,2-diphenylbutan-1-ol). To dehydrate the alcohol, dissolve it in a suitable solvent (e.g., toluene) and add a catalytic amount of concentrated sulfuric acid. Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the alcohol is consumed.

  • Purification: Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate. Evaporate the solvent and purify the resulting mixture of (E)- and (Z)-1,2-diphenyl-1-butene by column chromatography.

Logical Workflow for Synthesis Strategy

The decision to use either the Wittig or Grignard route can be guided by a logical workflow that prioritizes the desired outcome.

G start Desired Alkene Structure regio Is the double bond position a primary concern? start->regio stereo Is specific stereochemistry (E or Z) required? regio->stereo No wittig Use Wittig Reaction regio->wittig Yes stereo->wittig Yes grignard Grignard/Dehydration is a viable option, but expect mixtures. stereo->grignard No stabilized Use Stabilized Ylide for (E)-alkene wittig->stabilized E-isomer needed unstabilized Use Unstabilized Ylide for (Z)-alkene wittig->unstabilized Z-isomer needed

Caption: Decision tree for choosing between Wittig and Grignard synthesis.

Conclusion

Both the Wittig reaction and the Grignard reaction followed by dehydration are powerful methods for constructing substituted alkenes. The Wittig reaction provides exceptional control over the double bond's position and can be tuned to favor either the (Z) or (E) isomer, making it the superior choice for syntheses where regio- and stereochemical purity are paramount. While the Grignard approach is a robust method for creating carbon-carbon bonds and can be effective for producing certain alkenes, the lack of control in the subsequent elimination step often leads to product mixtures, necessitating careful purification and potentially lowering the overall yield of the desired isomer. The choice of method should therefore be guided by the specific requirements of the target molecule.

References

A Comparative Analysis of the Reactivity of 2-Methyl-1-phenyl-1-butene and Styrene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Methyl-1-phenyl-1-butene and styrene (B11656), focusing on their behavior in electrophilic addition and polymerization reactions. The information presented herein is intended to assist researchers in selecting appropriate monomers for synthesis and in understanding the fundamental principles that govern their reactivity.

Core Concepts: Alkene Reactivity

The reactivity of alkenes in addition reactions is primarily influenced by two key factors:

  • Electronic Effects: The electron density of the carbon-carbon double bond determines its nucleophilicity. Electron-donating groups (EDGs) increase the electron density, making the alkene more reactive towards electrophiles. Conversely, electron-withdrawing groups (EWGs) decrease reactivity.

  • Steric Effects: The size of the substituent groups around the double bond can hinder the approach of reactants, thereby slowing down the reaction rate.

Reactivity in Electrophilic Addition

Electrophilic addition reactions to alkenes typically proceed through the formation of a carbocation intermediate. The stability of this intermediate is a crucial factor in determining the reaction rate.

Styrene undergoes electrophilic addition to form a secondary benzylic carbocation. This carbocation is stabilized by resonance, where the positive charge is delocalized over the adjacent phenyl group.

This compound , on the other hand, is a tetrasubstituted alkene. Electrophilic attack on this molecule leads to the formation of a highly stable tertiary benzylic carbocation. This intermediate benefits from the combined stabilizing effects of three electron-donating alkyl groups and resonance with the phenyl ring.

Based on the principle of carbocation stability, This compound is predicted to be more reactive than styrene towards electrophilic addition . The formation of a more stable carbocation intermediate lowers the activation energy of the reaction. However, it is important to consider that the significant steric hindrance around the tetrasubstituted double bond in this compound may counteract this electronic advantage to some extent.

electrophilic_addition_pathway cluster_styrene Styrene cluster_2m1p1b This compound styrene Styrene styrene_carbocation Secondary Benzylic Carbocation styrene->styrene_carbocation + H⁺ (Electrophile) product Addition Product styrene_carbocation->product + Nu⁻ (Nucleophile) alkene This compound alkene_carbocation Tertiary Benzylic Carbocation alkene->alkene_carbocation + H⁺ (Electrophile) alkene_carbocation->product + Nu⁻ (Nucleophile)

Caption: Comparative electrophilic addition pathways.

Reactivity in Polymerization

The ability of an alkene to undergo polymerization is highly dependent on steric factors.

Styrene readily polymerizes via free-radical, cationic, and anionic mechanisms to produce polystyrene, a widely used thermoplastic. The vinyl group of styrene is relatively unhindered, allowing for facile propagation of the polymer chain.

This compound , being a tetrasubstituted alkene, experiences significant steric hindrance around its double bond. This steric bulk makes it very difficult for the monomer to approach and add to the growing polymer chain. This situation is analogous to that of α-methylstyrene, which polymerizes much more slowly than styrene and has a significantly lower ceiling temperature, above which the polymer readily depolymerizes back to the monomer. The additional alkyl substituents on this compound would further increase this steric hindrance.

Therefore, styrene is significantly more reactive towards polymerization than this compound . It is expected that this compound would either not polymerize under typical conditions or would only form low molecular weight oligomers.

polymerization_comparison styrene Styrene (Low Steric Hindrance) polystyrene High Molecular Weight Polystyrene styrene->polystyrene  Polymerization   alkene This compound (High Steric Hindrance) oligomers Oligomers or No Polymer alkene->oligomers  Polymerization (inhibited)  

Caption: Influence of steric hindrance on polymerization.

Data Presentation

Direct comparative experimental data for the reactivity of this compound is limited. However, data from the well-studied monomer, α-methylstyrene, can be used to infer the effects of substitution on reactivity relative to styrene.

ParameterStyreneα-MethylstyreneThis compound (Predicted)
Double Bond Substitution DisubstitutedTrisubstitutedTetrasubstituted
Relative Rate of Polymerization HighLow[1][2]Very Low
Ceiling Temperature for Polymerization ~310 °C61 °CVery Low
Carbocation Intermediate Stability Secondary BenzylicTertiary BenzylicTertiary Benzylic
Predicted Reactivity in Electrophilic Addition ModerateHighHigh
Steric Hindrance LowModerateHigh

Experimental Protocols

The following are generalized protocols for the cationic polymerization of styrene and α-methylstyrene, which can be adapted for comparative studies.

Cationic Polymerization of Styrene

Objective: To synthesize polystyrene via cationic polymerization.

Materials:

  • Styrene, freshly distilled

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Tin(IV) chloride (SnCl₄) solution (1 M in CH₂Cl₂)

  • Methanol

Procedure:

  • To a flame-dried, nitrogen-purged flask, add styrene (10.4 g, 100 mmol) and 50 mL of anhydrous dichloromethane.

  • Cool the flask to 0 °C in an ice bath.

  • With vigorous stirring, add 0.1 mL of the 1 M SnCl₄ solution dropwise to initiate the polymerization.

  • Allow the reaction to proceed for 1 hour at 0 °C.

  • Quench the reaction by adding 10 mL of methanol.

  • Precipitate the polymer by slowly pouring the reaction mixture into 400 mL of vigorously stirred methanol.

  • Collect the white precipitate by vacuum filtration, wash with methanol, and dry in a vacuum oven at 60 °C to a constant weight.

Cationic Polymerization of α-Methylstyrene

Objective: To synthesize poly(α-methylstyrene) via cationic polymerization, demonstrating the effect of a lower ceiling temperature.

Materials:

  • α-Methylstyrene, freshly distilled

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Methanol

Procedure:

  • To a flame-dried, nitrogen-purged flask, add α-methylstyrene (11.8 g, 100 mmol) and 50 mL of anhydrous dichloromethane.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • With vigorous stirring, add BF₃·OEt₂ (0.1 mL, 0.8 mmol) dropwise to initiate the polymerization.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction by adding 10 mL of cold methanol.

  • Precipitate the polymer by slowly pouring the reaction mixture into 400 mL of vigorously stirred cold methanol.

  • Collect the precipitate by vacuum filtration, wash with cold methanol, and dry in a vacuum oven at room temperature. Note that the yield and molecular weight are expected to be significantly lower than for polystyrene.[3][4]

References

Confirming Product Identity After Catalytic Hydrogenation: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful confirmation of a product's identity following catalytic hydrogenation is a critical step in the synthesis workflow. This guide provides a comprehensive comparison of analytical techniques used for product verification and evaluates alternative reduction methodologies, supported by experimental data and detailed protocols to ensure accurate and efficient analysis.

The reduction of functional groups via catalytic hydrogenation is a cornerstone of modern organic synthesis. However, verifying the complete conversion of starting material and the unambiguous identification of the desired product is paramount to ensure the integrity of subsequent research and development. This guide details the primary analytical methods for this purpose and offers a comparative analysis of alternative reduction techniques.

Identifying the Product: A Multi-Angled Approach

A combination of spectroscopic and chromatographic techniques is typically employed to provide unequivocal evidence of product identity and purity.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: As a primary tool for structural elucidation, NMR is invaluable for monitoring the progress of a hydrogenation reaction. The disappearance of signals corresponding to the unsaturated starting material and the appearance of new signals characteristic of the saturated product provide clear evidence of conversion.

  • ¹H NMR: The most readily accessible NMR technique. Key indicators of a successful hydrogenation include:

    • Disappearance of Olefinic Protons: Signals for protons attached to sp²-hybridized carbons (alkenes, arenes) typically found in the δ 5-8 ppm region will disappear.

    • Appearance of Aliphatic Protons: New signals corresponding to protons on newly formed sp³-hybridized carbons will appear in the δ 1-4 ppm region.[1][2][3]

    • Changes in Multiplicity and Coupling Constants: The hydrogenation process alters the connectivity of the molecule, leading to predictable changes in the splitting patterns of adjacent protons.

  • ¹³C NMR: Provides complementary information on the carbon skeleton.

    • Disappearance of sp² Carbon Signals: Resonances for unsaturated carbons (e.g., alkenes, alkynes, aromatic rings) typically in the δ 100-170 ppm range will vanish.[3]

    • Appearance of sp³ Carbon Signals: New signals for saturated carbons will appear in the upfield region (δ 10-60 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and effective method for identifying the presence or absence of specific functional groups.

  • Disappearance of C=C Stretching Vibrations: The characteristic absorption band for a carbon-carbon double bond (around 1680-1640 cm⁻¹) will be absent in the product spectrum.[4][5]

  • Appearance of C-H Stretching Vibrations for sp³ Carbons: An increase in the intensity of C-H stretching bands just below 3000 cm⁻¹ is expected.[4]

  • Disappearance of Other Unsaturated Group Vibrations: For example, the C≡C stretch of an alkyne (around 2260-2100 cm⁻¹) or the N=O stretch of a nitro group (around 1550 and 1350 cm⁻¹) will disappear upon successful reduction.[5][6]

Chromatographic Methods

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC is a powerful technique for separating components of a reaction mixture, allowing for the quantification of starting material, product, and any byproducts. The increased polarity of the hydrogenated product often leads to a shorter retention time on a reverse-phase column compared to the less polar starting material.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS provides both separation and identification. The gas chromatogram indicates the purity of the sample, while the mass spectrum of each peak provides the molecular weight and fragmentation pattern, which can be used to confirm the structure of the product.[7]

Experimental Protocols

General Workflow for Product Identity Confirmation

The following diagram illustrates a typical workflow for confirming the identity of a product after catalytic hydrogenation.

cluster_reaction Catalytic Hydrogenation cluster_analysis Product Analysis cluster_confirmation Confirmation start Reaction Setup (Substrate, Catalyst, Solvent, H2) reaction Reaction (Stirring, Temperature, Pressure) start->reaction workup Work-up (Filtration, Extraction, Purification) reaction->workup nmr NMR Spectroscopy (¹H, ¹³C) workup->nmr Crude/Purified Product ftir FT-IR Spectroscopy workup->ftir Crude/Purified Product hplc UHPLC Analysis workup->hplc Crude/Purified Product gcms GC-MS Analysis (if volatile) workup->gcms Crude/Purified Product confirm Product Identity Confirmed nmr->confirm ftir->confirm hplc->confirm gcms->confirm start Select Reduction Method q1 Are other reducible functional groups present (e.g., alkenes, alkynes, nitriles)? start->q1 q2 Is high-pressure hydrogenation equipment available and safe? q1->q2 No metal_acid Metal/Acid Reduction (e.g., Fe/HCl) q1->metal_acid Yes cat_hydro Catalytic Hydrogenation (e.g., H₂, Pd/C) q2->cat_hydro Yes trans_hydro Transfer Hydrogenation (e.g., Formic Acid, Isopropanol) q2->trans_hydro No

References

A Researcher's Guide to Cross-Referencing Experimental NMR Data with Spectral Databases

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical research, drug development, and metabolomics, the accurate identification of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating these structures. However, the interpretation of complex NMR spectra can be a significant bottleneck. Spectral databases serve as invaluable tools for researchers, providing a repository of known NMR spectra against which experimental data can be compared, facilitating rapid and accurate compound identification. This guide offers a comparative overview of prominent NMR spectral databases and provides a detailed protocol for cross-referencing experimental data.

Comparison of Leading NMR Spectral Databases

Choosing the right spectral database is crucial for efficient and accurate compound identification. The following tables provide a comparative summary of several widely used free and commercial NMR spectral databases.

Table 1: Comparison of Freely Accessible NMR Spectral Databases

Database NameNumber of Compounds (Approx.)Key FeaturesPrimary FocusData Accessibility
Spectral Database for Organic Compounds (SDBS) 34,600+Contains 1H and 13C NMR, as well as MS, FT-IR, Raman, and ESR spectra.[1]General organic compoundsFree for non-commercial use, with a daily download limit of 50 spectra.
nmrshiftdb2 51,000+ spectraOpen-source with spectrum prediction capabilities for various nuclei (1H, 13C, 15N, etc.).[1] Allows for structure, substructure, and spectral searches.Organic chemistryOpen access and open content license.
Biological Magnetic Resonance Data Bank (BMRB) 1,159+ (structure-annotated)Focuses on biomolecules such as proteins, peptides, and nucleic acids.[1][2] Contains a wide range of one- and two-dimensional NMR experiments.[1]Metabolomics and biomolecular NMRPublicly accessible.
Human Metabolome Database (HMDB) 40,000+ compounds with NMR dataA comprehensive resource for human metabolomics, linking spectral data to biochemical pathways.[2]Human metabolomicsPublicly accessible.
Natural Products Magnetic Resonance Database (NP-MRD) 41,000+Specializes in natural products, supporting compound dereplication and discovery.[3][4]Natural products chemistryFreely accessible web-based resource.[3][4]

Table 2: Comparison of Commercial NMR Spectral Databases

Database NameProviderKey FeaturesPrimary FocusData Accessibility
KnowItAll NMR Spectral Library WileyA very large collection of high-quality 1H, 13C, and X-NMR spectra, including the Sadtler libraries.[5] Offers advanced search and prediction tools.Broad range of chemical applications, including polymers and industrial chemicals.Commercial license required.
ACD/NMR Databases ACD/LabsExtensive libraries for various nuclei (1H, 13C, 15N, 19F, 31P) integrated with advanced prediction and processing software.Comprehensive chemical and pharmaceutical applications.Commercial license required.
CAS SciFindern Chemical Abstracts Service (CAS)Integrates experimental and predicted NMR spectra with a vast chemical substance and reaction database.[6] Offers powerful search capabilities based on structure, substructure, and spectral data.[6]Broad chemistry and related sciences.Commercial subscription required.

Experimental Protocol for Cross-Referencing NMR Data

The following protocol outlines a standard workflow for acquiring, processing, and cross-referencing experimental NMR data with spectral databases for compound identification.

1. Sample Preparation

  • Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to a concentration of 10-50 mM for 1H NMR and 50-200 mM for 13C NMR.[7]

  • Transfer the solution to a clean 5 mm NMR tube.[7]

  • Ensure the exterior of the NMR tube is clean before insertion into the spectrometer.[7]

2. NMR Data Acquisition

  • Acquire a 1D 1H NMR spectrum as a primary quality control check.[7]

  • Acquire other necessary spectra, such as 13C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to aid in structural elucidation.

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.[8]

3. Spectral Processing

  • Apply Fourier transformation to the raw Free Induction Decay (FID) data.[9]

  • Perform phase correction and baseline correction to obtain a clean spectrum.[9]

  • Reference the spectrum using an internal standard (e.g., Tetramethylsilane - TMS at 0 ppm) or the residual solvent peak.[7]

  • Pick and list all significant peaks, noting their chemical shift (ppm), multiplicity (e.g., singlet, doublet), and integration values for 1H spectra.

4. Database Searching

  • Select an appropriate database based on the suspected class of the compound (e.g., general organic, natural product, metabolite).

  • Utilize the database's search functionalities. Common search methods include:

    • Peak Search: Input the chemical shifts of prominent peaks from your experimental spectrum.[10]

    • Structure Search: If you have a hypothesized structure, you can search for its known spectrum or predict a spectrum for comparison.

    • Substructure Search: Search for compounds containing specific functional groups or structural motifs that are suggested by your spectral data.

    • Full Spectrum Search: Some platforms allow for the upload and comparison of the entire experimental spectrum against the database.

5. Hit Evaluation and Verification

  • Carefully compare the experimental spectrum with the spectra of the top database hits. Pay close attention to chemical shifts, multiplicities, and coupling constants.

  • For complex molecules, use 2D NMR data to confirm correlations and connectivity present in the database hit.

  • Be aware of potential discrepancies due to different experimental conditions (e.g., solvent, temperature, pH), which can cause variations in chemical shifts.[2][11]

  • Whenever possible, obtain a reference standard of the suspected compound and acquire its NMR spectrum under identical conditions for a definitive match.

Workflow Visualization

The following diagram illustrates the general workflow for cross-referencing experimental NMR data with a spectral database.

NMR_Workflow cluster_experiment Experimental Phase cluster_processing Data Processing cluster_analysis Database Analysis cluster_verification Verification A Sample Preparation B NMR Data Acquisition (1D & 2D) A->B C Spectral Processing (FT, Phasing, Baseline) B->C D Peak Picking & Referencing C->D E Select Spectral Database D->E F Perform Search (Peak, Structure, etc.) E->F G Retrieve Hit List F->G H Compare Experimental vs. Database Spectra G->H I Compound Identification H->I J Further Verification (Reference Standard) I->J

Workflow for NMR Data Cross-Referencing.

Conclusion

The cross-referencing of experimental NMR data with spectral databases is an indispensable technique in modern chemical research. The strategic selection of an appropriate database, coupled with a rigorous experimental and analytical workflow, can significantly accelerate the process of compound identification and structural elucidation. While free databases offer extensive resources for the academic community, commercial platforms often provide more curated datasets and advanced software tools that can be particularly beneficial in industrial and pharmaceutical research settings. Ultimately, the careful comparison of high-quality experimental data with reliable database entries remains the cornerstone of confident molecular structure determination.

References

Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Products in Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate balance between kinetic and thermodynamic control in elimination reactions is paramount for achieving desired product selectivity and optimizing synthetic strategies. This guide provides an objective comparison of these competing pathways, supported by experimental data and detailed protocols, to illuminate the factors governing product distribution.

In the landscape of organic synthesis, elimination reactions present a common fork in the road, leading to the formation of either the kinetically or thermodynamically favored alkene. The kinetically controlled product is the one that forms the fastest, possessing the lowest activation energy, while the thermodynamically controlled product is the most stable, albeit often formed more slowly. The reaction conditions—primarily temperature and the steric bulk of the base—are the critical levers that allow chemists to selectively navigate towards one pathway over the other.

This guide will delve into the classic example of the dehydrohalogenation of 2-bromobutane (B33332), which can yield two constitutional isomers: the less substituted 1-butene (B85601) (the Hofmann product) and the more substituted 2-butene (B3427860) (the Saytzeff product). The interplay of reaction conditions dictates the predominant product, providing a clear illustration of kinetic versus thermodynamic control.

Comparative Analysis of Product Distribution

The choice of base is a primary determinant in the regioselectivity of elimination reactions. A sterically unhindered base, such as sodium ethoxide, favors the formation of the more stable, more substituted alkene (the Saytzeff product), which is the thermodynamic product. Conversely, a bulky base, like potassium tert-butoxide, preferentially abstracts the more accessible proton, leading to the formation of the less substituted alkene (the Hofmann product), the kinetic product.

SubstrateBaseTemperature (°C)1-Butene (%) (Kinetic Product)trans-2-Butene (%) (Thermodynamic Product)cis-2-Butene (%) (Thermodynamic Product)
2-BromobutaneSodium Ethoxide in Ethanol (B145695)5510-1560-7020-25
2-BromobutanePotassium tert-Butoxide in tert-Butanol2572199

Note: The data for sodium ethoxide represents a typical distribution, while the data for potassium tert-butoxide is from a specific study.

As illustrated in the table, the use of the smaller ethoxide base leads to a product mixture dominated by the thermodynamically more stable 2-butene isomers. In contrast, the sterically demanding tert-butoxide base dramatically shifts the product distribution in favor of the kinetically controlled 1-butene.

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the reaction pathways for the formation of the kinetic and thermodynamic products and a general experimental workflow for their synthesis and analysis.

Elimination_Pathways cluster_kinetic Kinetic Pathway (Hofmann) cluster_thermodynamic Thermodynamic Pathway (Saytzeff) 2-Bromobutane_K 2-Bromobutane TS_Kinetic Transition State (less stable, lower Ea) 2-Bromobutane_K->TS_Kinetic Bulky Base (e.g., KOtBu) Low Temperature 1-Butene 1-Butene (Kinetic Product) TS_Kinetic->1-Butene 2-Bromobutane_T 2-Bromobutane TS_Thermodynamic Transition State (more stable, higher Ea) 2-Bromobutane_T->TS_Thermodynamic Small Base (e.g., NaOEt) High Temperature 2-Butene 2-Butene (Thermodynamic Product) TS_Thermodynamic->2-Butene

Reaction pathways for kinetic and thermodynamic products.

Experimental_Workflow Start Start: Elimination Reaction Setup Reaction Substrate + Base in Solvent (Controlled Temperature) Start->Reaction Workup Quenching and Extraction Reaction->Workup Analysis Product Ratio Analysis (Gas Chromatography) Workup->Analysis End End: Characterized Products Analysis->End

General experimental workflow for elimination reactions.

Detailed Experimental Protocols

Experiment 1: Synthesis of the Thermodynamic Product (Saytzeff Elimination)

Objective: To synthesize 2-butene as the major product from the dehydrobromination of 2-bromobutane using sodium ethoxide.

Materials:

  • 2-Bromobutane

  • Sodium ethoxide in ethanol (2 M solution)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 10 mL of a 2 M solution of sodium ethoxide in ethanol.

  • Slowly add 2.74 g (2.0 mL, 20 mmol) of 2-bromobutane to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 20 mL of cold water.

  • Extract the aqueous layer with two 15 mL portions of anhydrous diethyl ether.

  • Combine the organic extracts and wash with 20 mL of saturated aqueous sodium bicarbonate solution, followed by 20 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.

  • Analyze the product mixture by gas chromatography to determine the relative percentages of 1-butene, cis-2-butene, and trans-2-butene.

Experiment 2: Synthesis of the Kinetic Product (Hofmann Elimination)

Objective: To synthesize 1-butene as the major product from the dehydrobromination of 2-bromobutane using potassium tert-butoxide.

Materials:

  • 2-Bromobutane

  • Potassium tert-butoxide

  • Anhydrous tert-butanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser

  • Ice bath

  • Separatory funnel

  • Gas chromatograph (GC) with a suitable column

Procedure:

  • To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2.24 g (20 mmol) of potassium tert-butoxide and 20 mL of anhydrous tert-butanol.

  • Cool the mixture in an ice bath and slowly add 2.74 g (2.0 mL, 20 mmol) of 2-bromobutane to the flask with stirring.

  • Allow the reaction mixture to stir at room temperature for 4 hours.

  • Pour the reaction mixture into a separatory funnel containing 30 mL of cold water.

  • Extract the aqueous layer with two 20 mL portions of anhydrous diethyl ether.

  • Combine the organic extracts and wash with 20 mL of saturated aqueous ammonium chloride solution, followed by 20 mL of water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation.

  • Analyze the product mixture by gas chromatography to determine the relative percentages of 1-butene, cis-2-butene, and trans-2-butene.

Substituent Effects on Electrophilic Addition Rates to Styrenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electrophilic addition to the vinyl group of substituted styrenes is a fundamental reaction in organic synthesis. The rate of this reaction is highly sensitive to the nature of the substituent on the aromatic ring. This guide provides a comparative analysis of these reaction rates, supported by experimental data, to aid in the understanding and prediction of reactivity in related chemical transformations.

Comparison of Reaction Rates

The electronic nature of the substituent on the phenyl ring of styrene (B11656) significantly influences the rate of electrophilic addition. Electron-donating groups (EDGs) increase the electron density of the double bond, thereby accelerating the rate of attack by an electrophile. Conversely, electron-withdrawing groups (EWGs) decrease the electron density of the double bond, leading to a slower reaction rate.

This effect can be quantified by comparing the second-order rate constants (k₂) for the reaction of various substituted styrenes with an electrophile. The following table summarizes the rate constants for the bromination of substituted styrenes in acetic acid, a classic example of an electrophilic addition reaction.

Substituent (at para- or meta- position)Second-Order Rate Constant (k₂) at 25.3 °C (L mol⁻¹ s⁻¹)
3-Fluoro45.5 x 10⁻²
3-Chloro38.8 x 10⁻²
3-Bromo36.1 x 10⁻²
3-Nitro7.9 x 10⁻²
4-Nitro3.7 x 10⁻²
4-FluoroNot provided in the primary source
4-ChloroNot provided in the primary source
4-BromoNot provided in the primary source

Data sourced from "Kinetics and mechanism of bromination of styrenes" by Keith Yates and W. V. Wright.[1]

As the data indicates, the rate of bromination decreases as the electron-withdrawing ability of the substituent increases.[1] For instance, the rate for 3-fluorostyrene (B1329300) is significantly faster than that for 4-nitrostyrene. This trend is consistent with the development of a positive charge on the benzylic carbon in the rate-determining step of the reaction, which is stabilized by electron-donating groups and destabilized by electron-withdrawing groups.

Reaction Mechanism and Logical Flow

The generally accepted mechanism for the electrophilic addition of bromine to a substituted styrene proceeds through a two-step process involving a bromonium ion intermediate. The first step, which is the rate-determining step, is the electrophilic attack of the bromine molecule on the π-bond of the alkene to form a cyclic bromonium ion and a bromide ion. The second, faster step involves the nucleophilic attack of the bromide ion on one of the carbons of the bromonium ion ring, leading to the dibromo product.

Electrophilic_Addition_Mechanism cluster_step1 Step 1: Formation of Bromonium Ion (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack Styrene Substituted Styrene Bromonium_Ion Bromonium Ion Intermediate Styrene->Bromonium_Ion + Br₂ Br2 Br₂ Br_minus Br⁻ Bromonium_Ion_2 Bromonium Ion Intermediate Br_minus_2 Br⁻ Product Dibromo Product Bromonium_Ion_2->Product + Br⁻

Caption: Mechanism of Electrophilic Bromination of Styrene.

Experimental Protocol: Kinetic Studies of Styrene Bromination

The following is a summary of the experimental methodology used to determine the rate constants for the bromination of substituted styrenes.

Objective: To determine the second-order rate constants for the reaction of various substituted styrenes with bromine in acetic acid.

Materials:

  • Substituted styrenes (e.g., 3-fluorostyrene, 3-chlorostyrene, 3-bromostyrene, 3-nitrostyrene, 4-nitrostyrene)

  • Bromine

  • Acetic acid (solvent)

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Standard solutions of the substituted styrenes and bromine in acetic acid are prepared to known concentrations.

  • Reaction Initiation: The reaction is initiated by mixing the styrene and bromine solutions in a thermostated cell within the spectrophotometer. The initial concentrations of the reactants are in the range of 10⁻² to 10⁻³ M.[1]

  • Kinetic Measurement: The rate of the reaction is followed by monitoring the disappearance of bromine over time using a spectrophotometer.[1] The absorbance of bromine is measured at a wavelength where it absorbs significantly (e.g., 400 mµ or 450 mµ).[1]

  • Data Analysis: The reaction kinetics can be complex, potentially exhibiting both second-order and third-order components.[1] The rate equation can be expressed as:

    • v = k₂[styrene][Br₂] + k₃[styrene][Br₂]² The second-order rate constant (k₂) is determined by fitting the experimental data of absorbance versus time to the integrated rate law, often with the aid of a computer program for least-squares analysis.[1]

  • Product Analysis: The stoichiometry of the reaction is confirmed to be 1:1 (styrene:bromine), and the product is identified as the corresponding styrene dibromide using techniques such as nuclear magnetic resonance (NMR) spectroscopy.[1]

This guide provides a foundational understanding of the factors governing the rates of electrophilic addition to substituted styrenes. The provided data and experimental protocol can serve as a valuable resource for researchers designing and interpreting experiments in the fields of organic synthesis and medicinal chemistry.

References

Validating Reaction Mechanisms: A Comparative Guide to Isotopic Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, elucidating the precise pathway of a chemical reaction is fundamental to controlling its outcome, optimizing processes, and designing novel therapeutics. Isotopic labeling stands as a uniquely powerful technique for providing unambiguous evidence of bond-forming and bond-breaking events, offering a definitive validation of proposed reaction mechanisms.

This guide provides an objective comparison of isotopic labeling with alternative mechanistic validation techniques, using the classic example of ester hydrolysis. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in applying these principles to their own work.

The Mechanistic Question: Acyl-Oxygen vs. Alkyl-Oxygen Cleavage in Ester Hydrolysis

The base-catalyzed hydrolysis of an ester, or saponification, is a cornerstone reaction in organic chemistry. Two plausible mechanisms can be proposed, differing in which carbon-oxygen bond is cleaved.

  • Acyl-Oxygen Cleavage (BAC2 Mechanism): The hydroxide (B78521) ion (nucleophile) attacks the electrophilic carbonyl carbon. This is followed by the cleavage of the bond between the carbonyl carbon and the alkoxy oxygen (acyl-oxygen cleavage).

  • Alkyl-Oxygen Cleavage (BAL2 Mechanism): The hydroxide ion attacks the alkyl carbon of the ester's alcohol group in an SN2-type reaction, with the carboxylate acting as the leaving group.

Isotopic labeling provides a direct and elegant method to distinguish between these two pathways.

Isotopic Labeling: The Definitive Experiment

The strategy involves performing the hydrolysis in water that has been enriched with a heavy isotope of oxygen, ¹⁸O (H₂¹⁸O). The position of the ¹⁸O label in the final products—the carboxylate salt and the alcohol—is then determined, typically by mass spectrometry.

The predicted outcomes for each mechanism are distinct:

  • If acyl-oxygen cleavage occurs, the ¹⁸O from the water will be incorporated into the carboxylate product.

  • If alkyl-oxygen cleavage occurs, the ¹⁸O will be incorporated into the alcohol product.

Experimental evidence overwhelmingly shows that for the vast majority of esters, the ¹⁸O label is found exclusively in the carboxylate product, confirming the acyl-oxygen cleavage (BAC2) mechanism.[1][2][3]

Experimental Workflow for Isotopic Labeling

The following diagram illustrates the general workflow for a typical isotopic labeling experiment designed to validate the ester hydrolysis mechanism.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Ester Prepare Ester Solution (e.g., Ethyl Acetate (B1210297) in Dioxane) React_16O Hydrolyze Ester with 'Light' NaOH solution Ester->React_16O React_18O Hydrolyze Ester with 'Heavy' NaOH solution Ester->React_18O NaOH_16O Prepare 'Light' Control: NaOH in normal H₂¹⁶O NaOH_16O->React_16O NaOH_18O Prepare 'Heavy' Sample: NaOH in enriched H₂¹⁸O NaOH_18O->React_18O Workup Quench Reaction & Acidify to yield Carboxylic Acid + Alcohol React_16O->Workup React_18O->Workup Separate Separate Products (e.g., Extraction or Chromatography) Workup->Separate MS Analyze Products by Mass Spectrometry Separate->MS Result Compare Mass Spectra of 'Light' vs. 'Heavy' Products MS->Result

General workflow for an ¹⁸O isotopic labeling experiment.
Data Presentation: Mass Spectrometry Results

The definitive evidence from the isotopic labeling experiment is found in the mass spectra of the products. By comparing the reaction performed with normal water (H₂¹⁶O) to the one with heavy water (H₂¹⁸O), a distinct mass shift is observed in the carboxylic acid product, while the mass of the alcohol remains unchanged.

CompoundSample OriginExpected m/z (M+H)⁺Observed m/z (M+H)⁺Conclusion
Acetic AcidControl (H₂¹⁶O)61.061.0Unlabeled carboxylic acid.
Acetic Acid Labeled (H₂¹⁸O) 63.0 63.0 Carboxylic acid incorporates one ¹⁸O atom (+2 Da shift).
Ethanol (B145695)Control (H₂¹⁶O)47.047.0Unlabeled alcohol.
EthanolLabeled (H₂¹⁸O)47.047.0Alcohol shows no ¹⁸O incorporation.

Note: This table presents idealized data for clarity. In practice, the labeled sample will contain the carboxylic acid with two ¹⁶O atoms, one ¹⁸O atom (from nucleophilic attack), and potentially a second ¹⁸O atom if oxygen exchange occurs with the carbonyl group, leading to a +4 Da peak. The key finding is the absence of a +2 Da peak for the alcohol.

Comparison with Alternative Methods: Kinetic Isotope Effect (KIE)

While isotopic labeling provides a direct "yes or no" answer about atomic fate, other techniques like the Kinetic Isotope Effect (KIE) offer complementary information about the reaction's transition state and rate-determining step.[4][5]

A KIE study measures the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes.[5] For ester hydrolysis, this could involve synthesizing the ester with a ¹³C or ¹⁸O at the carbonyl carbon.

Comparison of Validation Techniques for Ester Hydrolysis
FeatureIsotopic Labeling (¹⁸O Tracer)Kinetic Isotope Effect (KIE)
Primary Goal To trace the path of atoms and determine bond cleavage points.To probe the structure of the transition state and identify the rate-determining step.[4]
Methodology Synthesize one reactant (or use a solvent) with an isotopic label. Analyze the position of the label in the products.Synthesize isotopically labeled and unlabeled versions of the ester. Measure and compare their reaction rates under identical conditions.[4]
Data Output Mass shift in product mass spectra.Ratio of rate constants (klight / kheavy).[4]
Interpretation Unambiguous: The location of the ¹⁸O label directly confirms acyl-oxygen cleavage.Inferential: A small, normal KIE (e.g., k¹²C/k¹³C ≈ 1.02-1.05) suggests the bonding at the carbonyl carbon is changing in the rate-determining step, which is consistent with the formation of the tetrahedral intermediate.[4]
Key Advantage Provides definitive, qualitative evidence of the reaction pathway.Provides quantitative data about the energetic landscape of the rate-determining step.
Limitation Provides less information about the reaction kinetics or transition state energies.Does not directly show which bonds are broken; the mechanism is inferred from the rate change.

The following diagram illustrates the logical relationship in interpreting the results from these two complementary techniques.

G cluster_main Mechanistic Validation of Ester Hydrolysis cluster_iso Isotopic Labeling (¹⁸O) cluster_kie Kinetic Isotope Effect (¹³C) Start Proposed Mechanisms: 1. Acyl-Oxygen Cleavage 2. Alkyl-Oxygen Cleavage Iso_Exp Perform hydrolysis in H₂¹⁸O Start->Iso_Exp KIE_Exp Measure rates for ¹²C=O and ¹³C=O esters Start->KIE_Exp Iso_Result Analyze products by MS Iso_Exp->Iso_Result Iso_Obs Result: ¹⁸O is in Carboxylate, NOT in Alcohol Iso_Result->Iso_Obs Iso_Conc Conclusion: Acyl-Oxygen Cleavage is Correct Iso_Obs->Iso_Conc Final_Conclusion Validated Mechanism: Bimolecular Acyl-Oxygen Cleavage (BAC2) Iso_Conc->Final_Conclusion KIE_Result Calculate k₁₂ / k₁₃ KIE_Exp->KIE_Result KIE_Obs Result: KIE > 1 (e.g., 1.04) KIE_Result->KIE_Obs KIE_Conc Conclusion: C=O bond changes in rate-determining step KIE_Obs->KIE_Conc KIE_Conc->Final_Conclusion

Logic diagram for mechanistic validation.

Experimental Protocols

Detailed and reproducible protocols are essential for successful mechanistic studies.

Protocol 1: ¹⁸O Isotopic Labeling of Ethyl Acetate for Mass Spectrometry Analysis

This protocol describes the base-catalyzed hydrolysis of ethyl acetate in ¹⁸O-enriched water to determine the site of bond cleavage.

Materials:

  • Ethyl Acetate (CH₃COOCH₂CH₃)

  • Sodium Hydroxide (NaOH)

  • ¹⁸O-enriched Water (H₂¹⁸O, 95-98% enrichment)

  • Normal Deionized Water (H₂¹⁶O)

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl Ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Scintillation vials or small reaction tubes

  • Gas Chromatograph-Mass Spectrometer (GC-MS) or Liquid Chromatograph-Mass Spectrometer (LC-MS)

Procedure:

  • Preparation of Labeled Solution: Prepare a 0.1 M NaOH solution in H₂¹⁸O ('heavy' solution). In parallel, prepare a 0.1 M NaOH solution in normal H₂¹⁶O ('light' control solution).

  • Reaction Setup: In separate vials, add 1.0 mL of the 'heavy' NaOH solution and 1.0 mL of the 'light' NaOH solution.

  • Initiation: To each vial, add 50 µL of ethyl acetate. Seal the vials and stir vigorously at room temperature for 1 hour to ensure complete hydrolysis.

  • Workup:

    • Quench the reaction by adding 0.5 mL of 1 M HCl to each vial to neutralize the excess NaOH and protonate the sodium acetate to form acetic acid.

    • Extract the products from the aqueous layer by adding 2.0 mL of diethyl ether and vortexing. Allow the layers to separate.

    • Carefully transfer the top organic layer (containing ethanol and some acetic acid) and the bottom aqueous layer (containing the majority of the acetic acid) to separate, labeled vials for analysis.

  • Analysis (LC-MS):

    • Dilute an aliquot of the aqueous layer from both 'heavy' and 'light' reactions.

    • Inject the samples into an LC-MS system equipped with a suitable column for separating small organic acids.

    • Acquire mass spectra in negative ion mode to detect the deprotonated acetate ion ([M-H]⁻). Compare the mass of the acetate from the 'heavy' reaction (expected m/z 61, from CH₃CO¹⁸O⁻) with the 'light' control (m/z 59, from CH₃CO¹⁶O⁻).

    • Analyze the organic layer for ethanol to confirm its mass has not changed.

Protocol 2: General Procedure for a Kinetic Isotope Effect Study

This protocol outlines the general steps for determining the KIE of ester hydrolysis.

Procedure:

  • Synthesis of Labeled Substrate: Synthesize the ester of interest with a specific isotopic label at the position of interest (e.g., ¹³C at the carbonyl carbon). The unlabeled ester must also be available.

  • Kinetic Runs:

    • Prepare stock solutions of the labeled and unlabeled esters at identical concentrations.

    • Initiate the hydrolysis reaction under precisely controlled conditions (temperature, pH, catalyst concentration).

    • Monitor the reaction progress over time. This can be done spectrophotometrically if a product is chromophoric (like p-nitrophenol), or by taking aliquots at various time points, quenching the reaction, and analyzing the composition by chromatography (HPLC or GC).[4]

  • Data Analysis:

    • For each run (labeled and unlabeled), plot the concentration of the reactant versus time.

    • Determine the initial rate of the reaction from the linear portion of the curve.

    • The rate constant (k) is determined from the slope of the line, according to the appropriate rate law (e.g., pseudo-first-order if the nucleophile is in large excess).

  • Calculate KIE: The kinetic isotope effect is calculated as the ratio of the rate constants: KIE = klight / kheavy .

Conclusion

Isotopic labeling is an indispensable tool for the validation of reaction mechanisms, providing direct and unequivocal evidence of atomic connectivity changes during a chemical transformation. As demonstrated with ester hydrolysis, an ¹⁸O labeling experiment definitively confirms the acyl-oxygen cleavage pathway. While techniques like the Kinetic Isotope Effect provide valuable, complementary insights into the reaction's kinetics and transition state, the tracer study remains the gold standard for pathway elucidation. For researchers in drug development and process chemistry, a thorough understanding and application of these methods are crucial for building robust and predictable chemical models.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Methyl-1-phenyl-1-butene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Physical Data

Understanding the physicochemical properties of a substance is the first step toward safe handling and disposal. The following table summarizes the known data for 2-Methyl-1-phenyl-1-butene.

PropertyValueSource
CAS Number 56253-64-6ChemBK[1]
Molecular Formula C11H14ChemBK[1]
Molar Mass 146.23 g/mol ChemBK[1]
Melting Point -38 to -36 °CChemBK[1]
Boiling Point 200 to 204 °CChemBK[1]

Note: Critical safety data such as flash point, autoignition temperature, and specific toxicity information are not available in the public domain. Therefore, it is imperative to handle this compound with the precautions suitable for a flammable and potentially hazardous organic substance.

Procedural Disposal Protocol

The disposal of this compound must be conducted in strict adherence to local, state, and federal regulations. The following is a generalized, step-by-step protocol based on best practices for similar chemical compounds.

Personal Protective Equipment (PPE) and Engineering Controls:
  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron.

  • Ventilation: All handling and disposal preparation should be performed in a well-ventilated laboratory, preferably within a chemical fume hood.

Waste Segregation and Collection:
  • Waste Container: Use a designated, properly labeled, and sealed waste container for halogen-free organic solvents.

  • Compatibility: Do not mix with incompatible waste streams, such as strong oxidizing agents, acids, or bases.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

Spill Management:
  • Small Spills: In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Large Spills: For larger spills, evacuate the area and contact your institution's EHS department or emergency response team immediately.

  • Cleanup: Once absorbed, collect the material using non-sparking tools and place it in the designated hazardous waste container. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

Final Disposal:
  • Licensed Disposal Facility: The sealed and labeled waste container must be disposed of through a licensed hazardous waste disposal facility.

  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of this compound down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage_disposal Storage & Disposal cluster_spill Spill Contingency start Start: Unused or Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilation Work in a Chemical Fume Hood ppe->ventilation container Select Designated Halogen-Free Organic Waste Container ventilation->container transfer Carefully Transfer Waste into Container container->transfer seal_label Seal and Properly Label Container transfer->seal_label spill Spill Occurs transfer->spill storage Store in a Designated Hazardous Waste Storage Area seal_label->storage ehs Arrange for Pickup by Licensed Waste Disposal Service storage->ehs end End: Compliant Disposal ehs->end spill->ehs Large Spill (Evacuate & Report) absorb Absorb with Inert Material (e.g., Vermiculite) spill->absorb Small Spill collect Collect Absorbed Material with Non-Sparking Tools absorb->collect collect->container

Figure 1. Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult the most current Safety Data Sheet for any chemical before use and adhere to all institutional and regulatory guidelines for chemical handling and waste disposal.

References

Essential Safety and Operational Guide for Handling 2-Methyl-1-phenyl-1-butene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Methyl-1-phenyl-1-butene, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the hazards associated with flammable hydrocarbons.

Protection Type Specific Recommendations Standards
Eye/Face Protection Wear tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US) approved standards.[1]
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves. Inspect gloves prior to use.Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]
Body Protection Wear appropriate protective clothing to prevent skin exposure.---

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and ensure a safe laboratory environment.

Handling:

  • Handle in a well-ventilated place.[1]

  • Avoid contact with skin and eyes.[1]

  • Use non-sparking tools to prevent ignition.[1][4]

  • Take precautionary measures against static discharge. All metal parts of the equipment must be grounded.[2]

  • Keep away from heat, sparks, open flames, and hot surfaces. – No smoking.[2][4]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5][6]

  • Keep cool.[2][4]

  • Store locked up.[2][4][6]

  • Store apart from incompatible materials such as oxidizing agents.[2]

Spill Management and Disposal

In the event of a spill, immediate and appropriate action is necessary to contain the situation and mitigate hazards.

Spill Containment:

  • Remove all sources of ignition.[2]

  • Ensure adequate ventilation.[1]

  • Absorb the spill with inert, non-combustible material such as sand, earth, or vermiculite.[5][6]

  • Use clean, non-sparking tools to collect the absorbed material.[5]

  • Keep in suitable, closed containers for disposal.[2]

Disposal:

  • Dispose of contents and container in accordance with local, regional, and national regulations.[2][4]

  • The product should not be allowed to enter drains, waterways, or the soil.[4]

  • Disposal of the container should be as unused product. Do not re-use empty containers.[4]

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Safe Handling Procedure start Start: Handling this compound assess_hazards Assess Chemical Hazards (Flammable, Potential Irritant) start->assess_hazards eye_protection Eye/Face Protection (Goggles/Face Shield) assess_hazards->eye_protection Eye Contact Hazard skin_protection Skin Protection (Gloves, Lab Coat) assess_hazards->skin_protection Skin Contact Hazard respiratory_protection Respiratory Protection (Respirator if needed) assess_hazards->respiratory_protection Inhalation Hazard handle Handle in Ventilated Area with Proper Grounding eye_protection->handle skin_protection->handle respiratory_protection->handle store Store in Cool, Dry, Well-Ventilated Area handle->store After Use dispose Dispose According to Regulations store->dispose End of Lifecycle

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.